Technical Documentation Center

2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride
  • CAS: 2378501-53-0

Core Science & Biosynthesis

Foundational

The Architectural Blueprint of 2-Azaspiro[4.4]nonane-1-carboxylic Acid: Stereochemistry, Synthesis, and Drug Design Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Introduction: The Strategic Value of Spirocyclic Proline Analogs In the pursuit of novel t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Introduction: The Strategic Value of Spirocyclic Proline Analogs

In the pursuit of novel therapeutics, the spatial architecture of small molecules dictates their pharmacological success. Proline, a unique secondary amino acid, inherently introduces conformational constraints into peptide backbones and small-molecule ligands. However, modern medicinal chemistry demands even greater structural rigidity to enhance target selectivity and metabolic stability.

Enter 2-Azaspiro[4.4]nonane-1-carboxylic acid , a highly constrained, non-proteinogenic proline analog. By fusing a cyclopentane ring to a pyrrolidine core via a single spiro carbon, this scaffold projects functional groups into three-dimensional space with exceptional precision[1]. This whitepaper dissects the stereochemical nuances, physicochemical profile, and validated synthetic methodologies of this critical building block, providing a comprehensive guide for its integration into scaffold-based drug discovery.

Chemical Structure and Stereochemical Dynamics

The structural hallmark of 2-azaspiro[4.4]nonane-1-carboxylic acid is its spiro[4.4]nonane core. The molecule consists of a nitrogen-containing pyrrolidine ring (positions 1-4, with N at position 2) fused to a carbocyclic cyclopentane ring (positions 6-9) at the shared spiro carbon (C5).

Stereochemical Complexity and Isomerism

Understanding the stereochemistry of this molecule is paramount for receptor binding studies:

  • The C1 Chiral Center: The carbon atom at position 1, flanked by the secondary amine (N2), the spiro carbon (C5), and the carboxylic acid moiety, is a true stereocenter. This generates two distinct enantiomers: (1R) and (1S). The orientation of the carboxylate group relative to the spiro-fused cyclopentane ring dictates the molecule's endo or exo facial interactions within a target protein's binding pocket.

  • The C5 Spiro Carbon (Pseudo-symmetry): A common misconception is that the spiro carbon (C5) inherently introduces a second chiral center. However, in the unsubstituted parent compound, the cyclopentane ring possesses a plane of symmetry bisecting the C7-C8 bond. Because the two pathways around the cyclopentane ring are constitutionally and sterically identical, C5 is not a stereocenter. This is a significant synthetic advantage, as it prevents the formation of complex diastereomeric mixtures, allowing chemists to focus solely on resolving the C1 enantiomers.

G A 2-Azaspiro[4.4]nonane-1-carboxylic Acid B Spirocyclic Core (C5 Fusion) A->B C C1 Chiral Center A->C D Conformational Restraint B->D E High Fsp3 Fraction B->E F Enhanced Target Selectivity C->F D->F G Improved Metabolic Stability E->G

Logical mapping of spirocyclic structural features to pharmacological advantages.

Physicochemical Profiling

The physical properties of the azaspiro core dictate its behavior in both synthetic workflows and biological assays. Below is a consolidated physicochemical profile of the parent acid and its commonly utilized hydrochloride salt form[2][3].

PropertyValue / DescriptorRelevance to Drug Design
Molecular Formula C₉H₁₅NO₂ (Base) / C₉H₁₆ClNO₂ (HCl Salt)High atom economy for a rigid scaffold.
Monoisotopic Mass 169.11 Da (Base)Low molecular weight allows for extensive downstream derivatization without violating Lipinski's Rule of 5.
SMILES String C1CCC2(C1)CCNC2C(=O)OEssential for in silico docking and cheminformatics.
LogP (Calculated) ~1.6 (Parent Scaffold)Optimal lipophilicity for membrane permeability while maintaining aqueous solubility.
Fsp³ Fraction 0.89 (8 out of 9 carbons are sp³)High 3D character correlates strongly with clinical success and reduced off-target toxicity.

Validated Synthetic Methodology: Multigram Scale-Up

To utilize this scaffold in high-throughput screening, robust and scalable synthesis is required. The following protocol details the conversion of a protected nitrile precursor into the unprotected amino acid hydrochloride salt[4].

Experimental Protocol: Synthesis of 2-Azaspiro[4.4]nonane-1-carboxylic Acid Hydrochloride

Reagents Required:

  • tert-Butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate (38 g, 0.151 mol)

  • 35% Aqueous Hydrochloric Acid (400 mL)

  • tert-Butyl methyl ether (tBuOMe)

  • Deionized Water (200 mL)

Step-by-Step Methodology & Causality:

  • Acidic Suspension: Suspend the precursor (38 g) in 400 mL of 35% aqueous HCl.

    • Causality: The strong acidic environment serves a dual mechanistic purpose. First, it protonates the tert-butyloxycarbonyl (Boc) group, leading to the elimination of isobutylene and CO₂, thereby unmasking the secondary amine. Second, it initiates the hydrolysis of the C1 nitrile group.

  • Thermal Activation: Heat the reaction mixture at reflux in an oil bath for 16 hours (overnight).

    • Causality: While Boc deprotection occurs rapidly at room temperature, the hydrolysis of a sterically hindered nitrile to a carboxylic acid requires a high activation energy. Prolonged reflux ensures complete conversion of the intermediate primary amide to the final carboxylic acid.

  • Quenching and Solubilization: Cool the mixture to room temperature and add 200 mL of deionized water.

    • Causality: Cooling prevents violent bumping during extraction. The addition of water ensures that the newly formed, highly polar amino acid hydrochloride salt remains completely dissolved in the aqueous phase, preventing premature precipitation.

  • Organic Washing: Wash the aqueous mixture thoroughly with tBuOMe.

    • Causality: This is a critical purification step. tBuOMe selectively partitions unreacted starting materials, organic byproducts (such as polymerized isobutylene from the Boc cleavage), and trace impurities into the organic phase. The target molecule, existing as a highly polar zwitterion/hydrochloride salt, is completely insoluble in tBuOMe and is retained in high purity within the aqueous layer.

  • Isolation: Separate the aqueous layer and concentrate in vacuo to yield the target hydrochloride salt.

G S1 tert-Butyl 1-cyano-2-azaspiro[4.4]nonane -2-carboxylate (Precursor) S2 35% aq. HCl / Reflux 16h (Boc Cleavage & Nitrile Hydrolysis) S1->S2 S3 Aqueous Dilution (Salt Solubilization) S2->S3 S4 tBuOMe Extraction (Removal of Organic Impurities) S3->S4 S5 Aqueous Phase Isolation (Target HCl Salt) S4->S5

Synthetic workflow for 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride.

Applications in Scaffold-Based Drug Discovery

The integration of the 2-azaspiro[4.4]nonane scaffold into drug discovery pipelines is driven by its ability to modulate pharmacokinetic and pharmacodynamic profiles.

Increasing the Fsp³ Fraction: Modern drug discovery heavily favors molecules with a high fraction of sp³-hybridized carbons (Fsp³). The inherent three-dimensionality of the azaspiro[4.4]nonane core disrupts the flat, planar geometries typical of aromatic-heavy libraries. This increased 3D character enhances aqueous solubility, prevents non-specific pi-pi stacking with off-target proteins, and ultimately correlates with higher clinical phase transition rates[1].

Targeting Metabolic Rewiring in Oncology: Rigid proline analogs are of particular interest in targeting Proline Dehydrogenase (PRODH), a mitochondrial enzyme central to the metabolic rewiring of cancer cells[5]. PRODH catalyzes the oxidation of proline to Δ¹-pyrroline-5-carboxylate. Because the active site of PRODH is highly specific to the pyrrolidine ring, utilizing a sterically constrained analog like 2-azaspiro[4.4]nonane-1-carboxylic acid allows researchers to probe the active site's spatial limits. The perpendicular cyclopentane ring can force the molecule into a specific binding conformation, potentially acting as a potent competitive inhibitor by compressing the active site and displacing conserved water molecules[5].

Broader Pathway Inhibition: Related azaspiroalkane scaffolds have demonstrated profound biological activity. For instance, Atiprimod, an azaspiro[4.5]decane derivative, exhibits potent anticancer properties by inhibiting the JAK/STAT and PI3K/Akt signaling pathways[1]. The 2-azaspiro[4.4]nonane-1-carboxylic acid serves as a highly modular precursor to synthesize similar pathway-specific inhibitors, utilizing the secondary amine and the carboxylic acid as orthogonal handles for peptide coupling and functionalization.

Conclusion

2-Azaspiro[4.4]nonane-1-carboxylic acid is far more than a simple structural curiosity; it is a precision-engineered tool for medicinal chemistry. By understanding its stereochemical boundaries—specifically the chirality at C1 juxtaposed against the pseudo-symmetry at C5—researchers can predictably model its interactions within biological systems. Supported by robust, multigram synthetic protocols, this scaffold stands ready to address the ongoing demand for high-Fsp³, conformationally restricted therapeutics.

References

  • PubChemLite - 2-azaspiro[4.4]nonane-1-carboxylic acid hydrochloride (C9H15NO2). uni.lu.
  • Multigram Synthesis of 3,3-Spiro-α-prolines. The Journal of Organic Chemistry (ACS Publications).
  • Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. Benchchem.
  • Application Notes and Protocols for 2-Azaspiro[4.4]nonane Hemioxalate in Medicinal Chemistry. Benchchem.
  • Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. PMC (NIH).

Sources

Exploratory

Whitepaper: 2-Azaspiro[4.4]nonane-1-carboxylic Acid as a Constrained Proline Analogue in Advanced Therapeutics

Executive Summary & Strategic Context The evolution of modern peptidomimetics and small-molecule therapeutics has heavily relied on the "Escape from Flatland" paradigm, which prioritizes the integration of Fsp³-rich, thr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The evolution of modern peptidomimetics and small-molecule therapeutics has heavily relied on the "Escape from Flatland" paradigm, which prioritizes the integration of Fsp³-rich, three-dimensional scaffolds to improve clinical success rates. Within this domain, conformationally constrained proline analogues represent a critical frontier[1].

2-Azaspiro[4.4]nonane-1-carboxylic acid has emerged as a premier spirocyclic bioisostere. By fusing a cyclopentane ring to the pyrrolidine core, this molecule offers unprecedented control over the Xaa-Pro imide bond conformation. This in-depth technical guide explores the physicochemical causality of its structural constraints, details a self-validating multigram synthetic methodology, and evaluates its integration into advanced therapeutics—most notably as a high-affinity P2 ligand in viral protease inhibitors[2].

Physicochemical Causality: The Conformational Logic of Spiro-Fusion

Proline is unique among proteinogenic amino acids; its secondary amine forms a pyrrolidine ring that inherently restricts the conformational flexibility of the peptide backbone[1]. However, the canonical Xaa-Pro bond still undergoes cis/trans isomerization. Because the rotational barrier is high (approx. 85 kJ/mol), this interconversion is slow, often acting as the rate-limiting step in protein folding and diminishing the bioactive fraction of a peptide drug in solution[1].

The introduction of a spiro-fused cyclopentane ring in 2-azaspiro[4.4]nonane-1-carboxylic acid fundamentally alters this thermodynamic landscape. The steric bulk of the spiro-system induces a severe restriction on the pyrrolidine ring pucker. This Fsp³-enriched architecture forces a pyramidalization of the prolyl nitrogen, which alters the activation energy barrier for isomerization and thermodynamically locks the peptide into a preferred conformation[1].

Furthermore, the bulky cyclopentane shield physically protects the alpha-carbon and the pyrrolidine core from cytochrome P450-mediated oxidation, dramatically increasing the metabolic half-life of the resulting peptidomimetic[2].

G A 2-Azaspiro[4.4]nonane Core B Spiro-Cyclopentane Steric Bulk A->B C Pyrrolidine Ring Pucker Restriction A->C D Enhanced S2 Pocket Occupancy (e.g., MPro) B->D F Metabolic Stability (Oxidation Resistance) B->F E Increased Barrier to cis/trans Isomerization C->E C->F

Fig 1: Mechanistic logic of spiro-fusion effects on peptide stability and target affinity.

Application Matrix: Viral Proteases and Target Affinity

The rigid 3D geometry of 2-azaspiro[4.4]nonane-1-carboxylic acid makes it an exceptional P2 ligand in the rational design of dipeptidyl inhibitors. In the context of the SARS-CoV-2 Main Protease (MPro), the S2 binding pocket is highly hydrophobic and exhibits significant plasticity[2]. Canonical proline often fails to fully occupy this subsite, leaving potential binding energy unexploited.

Recent systematic surveys of reversibly covalent dipeptidyl MPro inhibitors demonstrate that replacing a standard proline with a (S)-2-azaspiro[4.4]nonane-based carboxylate (such as in the experimental candidate MPI60) results in optimal S2 pocket occupancy[2]. The spiro-cyclopentane ring acts as a hydrophobic anchor, driving high antiviral potency while maintaining low cellular cytotoxicity and high in vitro metabolic stability[2].

Table 1: Comparative Physicochemical Profile of Proline vs. 2-Azaspiro[4.4]nonane-1-carboxylic acid

PropertyL-Proline2-Azaspiro[4.4]nonane-1-carboxylic acidCausality / Impact
Ring System Monocyclic (Pyrrolidine)Bicyclic (Spiro-fused cyclopentane)Spiro-fusion restricts ring pucker, locking the conformational ensemble.
cis/trans Isomerization High flexibility (~30% cis in solution)Highly restrictedSteric bulk of the spiro-system alters the activation energy barrier for specific conformers.
Lipophilicity (LogP) LowModerate/HighCyclopentane addition increases Fsp³ character, enhancing membrane permeability.
Metabolic Stability Susceptible to oxidationHighly resistantShielding of the pyrrolidine core prevents cytochrome P450-mediated degradation.
Target Affinity (MPro) Baseline S2 pocket fitOptimal S2 pocket occupancyThe 3D geometry perfectly maps to the hydrophobic S2 subsite of viral proteases.

Synthetic Architecture & Multigram Scale-Up

Historically, the synthesis of spirocyclic alpha-prolines was plagued by low yields, dangerous reagents, and complex chromatographic purifications. Modern approaches leverage readily available cyclic ketones and employ robust cyclocondensation strategies to build the spiro-framework[3].

The critical challenge in synthesizing 2-azaspiro[4.4]nonane-1-carboxylic acid lies in the formation and subsequent functionalization of the sterically hindered quaternary stereocenter at C1. This is elegantly solved by utilizing a cyano-intermediate: tert-butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate[3].

Because nitriles adjacent to quaternary centers are notoriously resistant to standard basic hydrolysis, a brute-force acidic hydrolysis is required. Refluxing the intermediate in 35% aqueous hydrochloric acid simultaneously achieves Boc-deprotection and nitrile hydrolysis, directly yielding the target compound as a highly pure hydrochloride salt[3].

G N1 Cyclic Ketone Precursor N2 Strecker/Bucherer-Bergs Reaction N1->N2 HCN/NH3 eq. N3 tert-Butyl 1-cyano-2-azaspiro [4.4]nonane-2-carboxylate N2->N3 Boc Protection N4 Acidic Hydrolysis (35% HCl, Reflux) N3->N4 Deprotection N5 2-Azaspiro[4.4]nonane-1- carboxylic acid HCl N4->N5 Precipitation

Fig 2: Multigram synthetic workflow for 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride.

Validated Experimental Protocols

Protocol 1: Multigram Synthesis of 2-Azaspiro[4.4]nonane-1-carboxylic Acid Hydrochloride

This protocol is designed as a self-validating system. The transition from a lipophilic Boc-protected nitrile to a highly polar amino acid hydrochloride allows for isolation via simple phase separation, eliminating the need for column chromatography[3].

Step-by-Step Methodology:

  • Reagent Preparation: Suspend 38.0 g (0.151 mol) of tert-butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate in 400 mL of 35% aqueous hydrochloric acid[3].

    • Causality: The high concentration of HCl is mandatory to overcome the severe steric hindrance shielding the nitrile group at the quaternary C1 position.

  • Thermal Hydrolysis: Heat the suspension to reflux in an oil bath with vigorous stirring for 16 hours (overnight)[3].

    • Causality: The sustained thermal energy drives the initial hydration of the nitrile to an amide, followed by full hydrolysis to the carboxylic acid, while quantitatively cleaving the Boc protecting group.

  • Cooling and Dilution: Allow the reaction mixture to cool to ambient temperature. Dilute the mixture by adding 200 mL of deionized water[3].

  • Organic Wash (Self-Validation Step): Transfer the aqueous mixture to a separatory funnel. Wash the aqueous layer with tert-butyl methyl ether (tBuOMe)[3].

    • Causality: This step acts as a built-in purity check; unreacted starting material and non-polar cleaved tert-butyl artifacts partition into the organic tBuOMe layer, leaving only the highly polar target amino acid salt in the aqueous phase.

  • Isolation: Concentrate the aqueous layer under reduced pressure until a precipitate begins to form. Filter the precipitate, wash with a minimal amount of cold ether, and dry under high vacuum to yield 2-azaspiro[4.4]nonane-1-carboxylic acid hydrochloride as a pure crystalline solid[3].

References

  • 1 - ACS Publications 2.2 - PMC / NIH 3.3 - ACS Publications

Sources

Foundational

The Ascendancy of the Third Dimension: Harnessing Spirocyclic Amino Acids in Modern Medicinal Chemistry

An In-depth Technical Guide Abstract In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and superior pharmacokinetic profiles, medicinal chemistry has progressively sought to "escape from...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and superior pharmacokinetic profiles, medicinal chemistry has progressively sought to "escape from flatland".[1] This guide provides a comprehensive exploration of spirocyclic amino acids, a class of conformationally constrained building blocks that are revolutionizing drug design. By virtue of their rigid three-dimensional architecture, these scaffolds offer unparalleled control over molecular shape, enabling precise projection of pharmacophoric elements into the complex topographies of biological targets. We will delve into the fundamental principles governing their strategic advantage, from the thermodynamic benefits of pre-organization to their profound impact on physicochemical properties. This whitepaper will further detail robust synthetic methodologies, showcase their application as peptidomimetics and bioisosteres, and analyze case studies of their successful incorporation into clinical candidates and approved drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of three-dimensional molecular design.

The Spirocyclic Paradigm: A Departure from Planar Scaffolds

Spirocycles are bicyclic systems where two rings are joined by a single common atom, the spiro-carbon.[2] When this scaffold incorporates amino and carboxylic acid functionalities, it gives rise to a spirocyclic amino acid. For decades, drug discovery was dominated by planar, aromatic ring systems. While successful, this approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The integration of sp3-rich spirocyclic scaffolds marks a significant strategic shift, providing a robust platform to build molecules with inherent three-dimensionality.[2][3]

The primary advantages conferred by spirocyclic amino acids include:

  • Inherent Three-Dimensionality: They act as rigid frameworks that project functional groups into 3D space, allowing for more sophisticated and precise interactions with protein binding sites.[2][4]

  • Conformational Constraint: The rigid nature of the spirocycle "freezes" the conformation of the amino acid side chain.[5] This pre-organization for binding reduces the entropic penalty upon interaction with a target, which can lead to a significant increase in binding affinity and potency.[5]

  • Modulation of Physicochemical Properties: These scaffolds can be used to fine-tune critical drug-like properties, including solubility, lipophilicity, and metabolic stability, addressing common challenges in drug development.[6][7]

The Conformational Advantage: Pre-organization and Reduced Entropy

The therapeutic efficacy of a small molecule is intrinsically linked to its ability to adopt a specific, low-energy conformation—the "bioactive conformation"—that is complementary to its biological target. Flexible molecules must pay a significant entropic cost to adopt this conformation upon binding. Spirocyclic amino acids mitigate this penalty by locking the molecule into a limited number of well-defined, low-energy states.

The spiro[2.3]hexane and spiro[3.3]heptane systems are exemplary scaffolds that enforce significant conformational rigidity.[3][8][9] For instance, spiro[2.3]hexane amino acids, with their fused cyclopropane and cyclobutane rings, are considered conformationally "frozen" analogues of natural amino acids like glutamic acid.[5] This rigidity is invaluable for probing structure-activity relationships (SAR) and designing ligands with high selectivity and potency.

G cluster_0 Flexible Linear Amino Acid cluster_1 Spirocyclic Amino Acid a1 Conformation A a2 Conformation B a1->a2 a4 Conformation D a1->a4 a3 Bioactive Conformation a2->a3 a3->a4 s1 Rigid Conformation 1 (Bioactive) s2 Rigid Conformation 2 s1->s2 invisible_node->s1 Reduced Entropic Penalty Higher Binding Affinity

Figure 1: Conformational restriction reduces the entropic cost of binding.

Engineering Superior Drug-Like Properties

Beyond conformational control, spirocyclic scaffolds are powerful tools for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.

  • Enhanced Solubility: A common failure point for drug candidates is poor aqueous solubility. Increasing the fraction of sp3-hybridized carbons by replacing flat aromatic rings with saturated spirocycles often improves this parameter.[1] Furthermore, the strategic incorporation of heteroatoms can have a dramatic effect. For example, oxa-spirocycles have been shown to increase aqueous solubility by up to 40 times compared to their carbocyclic counterparts.[10]

  • Tuned Lipophilicity: High lipophilicity can lead to promiscuous binding and toxicity. Spirocyclic scaffolds, particularly those containing heteroatoms, can effectively lower lipophilicity (LogP), steering molecules into a more favorable physicochemical space.[10]

  • Improved Metabolic Stability: The rigid, sterically hindered nature of the spirocyclic core can shield metabolically labile sites from enzymatic degradation, thereby increasing the half-life of a drug.[2]

ADME_Properties Spirocycle Spirocyclic Amino Acid Core 3D Rigidity sp³ Richness Heteroatom Incorporation Properties Improved ADME Profile Increased Solubility Lowered Lipophilicity Enhanced Metabolic Stability Better Permeability Spirocycle:f0->Properties Pre-organization Spirocycle:f1->Properties:s0 'Escape from Flatland' Spirocycle:f2->Properties:l0 Polarity Modulation Spirocycle:f0->Properties:m0 Steric Shielding

Figure 2: Impact of spirocyclic cores on key ADME properties.

Key Applications in Medicinal Chemistry

The unique structural and physicochemical properties of spirocyclic amino acids have led to their widespread application in several key areas of drug design.

Peptidomimetics: Sculpting Peptide Conformation and Stability

Peptides are attractive therapeutic modalities, but their utility is often hampered by poor metabolic stability and conformational flexibility.[11] Spirocyclic amino acids serve as exceptional tools to overcome these limitations. They can be incorporated into peptide sequences to act as constrained dipeptide surrogates, forcing the peptide backbone to adopt a specific secondary structure, such as a β-turn.[8][12][13][14] This structural pre-organization not only enhances binding to the target but also renders the peptide more resistant to proteolytic degradation.[15][16]

Peptidomimetic cluster_peptide Native Peptide β-Turn cluster_spiro Spirocyclic Mimic i Residue i i1 Residue i+1 i->i1 i3 Residue i+3 i->i3 H-bond i2 Residue i+2 i1->i2 i2->i3 pre Residue i-1 spiro Spirocyclic Amino Acid pre->spiro post Residue i+4 spiro->post

Figure 3: A spirocyclic amino acid acting as a rigid β-turn mimetic.
Bioisosteric Replacement: Novel Scaffolds for Proven Pharmacophores

Bioisosterism—the replacement of a molecular fragment with another that retains similar physical and chemical properties, leading to comparable biological activity—is a cornerstone of medicinal chemistry.[17][18] Spirocyclic scaffolds have emerged as highly effective and non-classical bioisosteres for common, often planar, motifs found in drugs. This strategy allows for the exploration of novel chemical space and the generation of new intellectual property while retaining the key pharmacophoric interactions of a known ligand.

Original MoietySpirocyclic BioisostereKey Advantages
Piperazine 2,6-Diazaspiro[3.3]heptaneImproved selectivity, reduced off-target effects, novel 3D vectors.[19][20]
Piperidine 2-Azaspiro[3.3]heptaneIncreased aqueous solubility, rigid vector positioning.[20][21][22]
Morpholine 2-Oxa-6-azaspiro[3.3]heptaneImproved physicochemical properties, rigid scaffold.[19][21]
Phenyl Ring Spiro[3.3]heptaneSaturated, non-planar core, improved solubility, patent-busting.[3][23]
Table 1: Common spirocyclic bioisosteric replacements.

Synthetic Strategies: Accessing the Third Dimension

Historically, the synthesis of spirocycles was considered challenging due to the difficulty of constructing the central quaternary spiro-carbon.[2] However, the development of robust synthetic methods has made these scaffolds increasingly accessible.

Key synthetic approaches include:

  • Modified Strecker Reaction: This is a powerful method for synthesizing α-amino acids. The use of chiral auxiliaries, such as Ellman's sulfinamide, with spirocyclic ketones allows for the diastereoselective synthesis of enantiopure spirocyclic amino acids.[8][9]

  • [2+2] Cycloaddition: This reaction is fundamental for constructing the four-membered rings found in many spirocyclic systems, like spiro[3.3]heptanes. The thermal cycloaddition of an alkene with an isocyanate, for example, can form a spirocyclic β-lactam intermediate that can be further elaborated.[8][21]

  • Iodocyclization: This strategy is particularly effective for the synthesis of oxa-spirocycles, providing a general and practical approach to this important class of molecules.[10]

Example Protocol: Stereoselective Synthesis of a Spiro[3.3]heptane Amino Acid Derivative via Modified Strecker Reaction

This protocol describes a key step in the synthesis of a spirocyclic glutamic acid analog, adapted from established literature.[9] The procedure is self-validating through the isolation and characterization of diastereomeric intermediates, ensuring stereochemical integrity.

Objective: To synthesize an amino nitrile precursor to a spiro[3.3]heptane amino acid via the diastereoselective addition of a cyanide equivalent to a sulfinylimine derived from a spirocyclic ketone.

Materials:

  • Spiro[3.3]heptan-2-one (1.0 eq)

  • (R)-2-Methylpropane-2-sulfinamide (Ellman's auxiliary) (1.1 eq)

  • Titanium (IV) ethoxide (Ti(OEt)4) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethylaluminum cyanide (Et2AlCN) (1.5 eq, 1M solution in toluene)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica Gel for column chromatography

Procedure:

  • Imin-e Formation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add spiro[3.3]heptan-2-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq).

  • Dissolve the reactants in anhydrous THF (to a concentration of ~0.4 M).

  • Add Ti(OEt)4 (1.5 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS for the consumption of the ketone.

  • Upon completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through a pad of celite, washing the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude N-sulfinylimine, which is used in the next step without further purification.

  • Cyanide Addition: Dissolve the crude N-sulfinylimine in anhydrous DCM (to a concentration of ~0.2 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Et2AlCN (1.5 eq) dropwise over 10 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours. Monitor by TLC or LC-MS.

  • Workup and Purification: Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO3 solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Validation: The crude product will be a mixture of diastereomers. Purify the diastereomers by flash column chromatography on silica gel. The separation of diastereomers validates the success of the stereoselective addition.

  • Characterize the isolated diastereomers by NMR spectroscopy and mass spectrometry to confirm their structure and purity. The absolute configuration can be confirmed by X-ray crystallography if suitable crystals are obtained.[9]

Case Study: Revumenib, a Menin-MLL Inhibitor

The development of Revumenib, a first-in-class oral inhibitor of the menin-MLL interaction for acute leukemias, provides a compelling example of the power of spirocyclic design.[24] The core of the molecule is a 2,7-diazaspiro[3.5]nonane scaffold, which serves as a rigid bioisostere for a piperazine group found in an earlier fragment hit.[24]

The spirocyclic core is critical for activity for two primary reasons:

  • Cation-π Interaction: The protonated piperidine nitrogen within the spirocycle forms a crucial cation-π interaction with a tyrosine clamp (Tyr319/Tyr323) in the menin protein, driving high-affinity binding.[24]

  • Optimized Vector Projection: The rigid azetidine portion of the spirocycle precisely positions a pyrimidine nitrogen to form a key hydrogen bond with Tyr276.[24] This optimal positioning would be difficult to achieve with a more flexible linker.

Conclusion and Future Directions

Spirocyclic amino acids have firmly established themselves as indispensable tools in modern medicinal chemistry. Their ability to impose conformational rigidity, project functionality in three dimensions, and favorably modulate physicochemical properties provides a powerful strategy to address many of the challenges inherent in drug discovery. The surge in their application is driven by the growing commercial availability of novel building blocks and the continuous development of more efficient and stereoselective synthetic routes.[2][24][25]

References

  • Dandapani, S., et al. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • Chernykh, A. V., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. National Center for Biotechnology Information. [Link]

  • Grygorenko, O. O., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Nogueira, J. P., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • SpiroChem. SpiroKits™. SpiroChem. [Link]

  • Wuitschik, G., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ACS Publications. [Link]

  • Not applicable for direct cit
  • Halab, L., et al. (2000). Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society. [Link]

  • Singh, P., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. National Center for Biotechnology Information. [Link]

  • Carreira, E. M., et al. (2021). Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. [Link]

  • Not applicable for direct cit
  • Joo, S. H. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. National Center for Biotechnology Information. [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. [Link]

  • Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Bláha, I., et al. (1990). Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. Europe PMC. [Link]

  • Carreira, E. M., et al. (2018). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction. ResearchGate. [Link]

  • Patrick, G. L. (1997). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • Liu, C., et al. (2025). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. MDPI. [Link]

  • Schoenebeck, F., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Center for Biotechnology Information. [Link]

  • Guarna, A., et al. (2005). Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids as Constrained Dipeptide Mimics. ResearchGate. [Link]

  • Not applicable for direct cit
  • Not applicable for direct cit
  • Not applicable for direct cit
  • Not applicable for direct cit
  • Hiesinger, K. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. SciSpace. [Link]

  • Not applicable for direct cit
  • Lv, X., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed. [Link]

  • Not applicable for direct cit
  • Not applicable for direct cit

Sources

Exploratory

The Ascent of the Spiro-Axis: A Technical Guide to the Discovery and Evolution of Spirocyclic Proline Mimetics

Introduction: Beyond the Pyrrolidine Ring – The Quest for Conformational Supremacy Proline, the unique imino acid, stands as a cornerstone of peptide and protein architecture. Its cyclic side chain imparts a profound con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Pyrrolidine Ring – The Quest for Conformational Supremacy

Proline, the unique imino acid, stands as a cornerstone of peptide and protein architecture. Its cyclic side chain imparts a profound conformational rigidity upon the polypeptide backbone, restricting the phi (Φ) dihedral angle and favoring specific secondary structures like β-turns and polyproline helices.[1] This inherent structural influence has made proline a focal point for medicinal chemists seeking to modulate the shape and function of biologically active peptides. However, the very nature of the five-membered pyrrolidine ring, with its potential for both endo and exo puckering and the cis-trans isomerization of the preceding peptide bond, presents a degree of conformational ambiguity.[2]

To transcend these limitations and achieve a higher order of structural preorganization, the field of peptidomimetics has turned to a fascinating class of molecules: spirocyclic proline mimetics. By introducing a second ring system that shares a single carbon atom with the proline core—the spirocyclic junction—these analogs offer an unprecedented level of control over the local geometry of the peptide backbone. This guide delves into the discovery and history of these remarkable molecules, tracing their evolution from conceptual curiosities to powerful tools in drug discovery and chemical biology. We will explore the synthetic strategies that have enabled their creation, the intricate conformational landscapes they inhabit, and their successful application in the design of novel therapeutics.

Chapter 1: The Genesis of an Idea – Early Explorations into Spirocyclic Proline Analogs

The concept of constraining peptide conformations is not new. However, the specific application of a spirocyclic framework to the proline scaffold emerged as a particularly elegant solution to achieving a higher degree of rigidity. Early forays into proline analogs focused on substitutions on the pyrrolidine ring.[3] The breakthrough into spirocyclic systems was driven by the desire to more precisely control the psi (Ψ) and even the omega (ω) dihedral angles, in addition to the already restricted phi (Φ) angle.

One of the pioneering areas of exploration was the synthesis of spiro-β-lactams . The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, provided a direct route to these strained bicyclic systems.[4] Seminal work in the late 20th and early 21st centuries demonstrated that spiro-β-lactams derived from proline could act as potent β-turn mimetics.[5][6] These early studies laid the groundwork for a broader investigation into the potential of spirocyclization to create novel peptide building blocks.

Chapter 2: The Synthetic Arsenal – Forging the Spirocyclic Core

The development of diverse and efficient synthetic routes has been paramount to the advancement of spirocyclic proline mimetics. The choice of synthetic strategy is often dictated by the desired ring size and the nature of the atoms in the second ring.

The Staudinger Cycloaddition: A Gateway to Spiro-β-Lactams

The [2+2] cycloaddition of a ketene, generated in situ from an acid chloride, with an imine remains a cornerstone for the synthesis of proline-based spiro-β-lactams.[7] This reaction is often highly diastereoselective, allowing for the controlled formation of the spirocyclic core.[8]

Experimental Protocol: Asymmetric Synthesis of a Proline-Derived Spiro-β-Lactam [8][9]

  • Preparation of the Acid Chloride: To a solution of N-Cbz-trans-4-mesyloxy-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Staudinger Reaction: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to -78 °C.

  • Add a solution of the desired imine (1.1 eq) in DCM, followed by the dropwise addition of triethylamine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-β-lactam.

Building from the Ground Up: Synthesis of Azaspiro[3.3]heptanes and Azaspiro[3.4]octanes

For spirocyclic systems with larger rings, different strategies are employed. The synthesis of azaspiro[3.3]heptane - and azaspiro[3.4]octane -based proline mimetics often involves multi-step sequences that construct the second ring onto a pre-existing pyrrolidine or azetidine precursor.

A practical route to 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a functionalized azetidine-3-carbaldehyde, followed by an intramolecular cyclization.[10]

Experimental Protocol: Synthesis of a 2,6-Diazaspiro[3.3]heptane Derivative [10]

  • Reductive Amination: To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) and a primary amine (1.1 eq) in dichloroethane, add acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude amine in anhydrous tetrahydrofuran (THF).

  • Add potassium tert-butoxide (2.2 eq) and heat the reaction mixture at 70 °C for 3 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2,6-diazaspiro[3.3]heptane.

The synthesis of azaspiro[3.4]octane systems can be achieved through methods such as [3+2] cycloaddition reactions.[11]

Chapter 3: Sculpting the Backbone – The Conformational Landscape of Spirocyclic Proline Mimetics

The defining feature of spirocyclic proline mimetics is their ability to impose strict conformational constraints on the peptide backbone. The spirocyclic junction dramatically reduces the flexibility of the pyrrolidine ring and, in doing so, pre-organizes the peptide into a well-defined secondary structure.

Dihedral Angle Control: A Quantitative Look at Conformational Restriction

The incorporation of a spirocyclic proline mimetic can significantly influence the key backbone dihedral angles, Φ (phi) and Ψ (psi). While natural proline restricts Φ to approximately -60° to -75°, the Ψ angle can still vary.[3] Spirocyclization can lock the Ψ angle into a much narrower range of values.

Proline Mimetic TypeApproximate Φ (phi) Angle RangeApproximate Ψ (psi) Angle RangeInduced Secondary Structure
(L)-Proline-60° to -75°-45° to 150°β-turn, Polyproline II helix
Spiro[3.3]heptane-based-65° to -80°130° to 150°Extended, Polyproline II helix-like
Spiro[3.4]octane-based-60° to -75°Varies with substitutionCan favor specific turn types
Spiro-β-lactam-based-60° to -70°-20° to 20°Type II' β-turn

Note: The exact dihedral angles can vary depending on the specific substitution pattern and the surrounding peptide sequence. The values presented are representative ranges based on computational and experimental data.

Inducing Secondary Structures: From β-Turns to Helices

The ability to dictate specific dihedral angles translates directly into the stabilization of desired secondary structures.

  • β-Turn Induction: Spiro-β-lactams are particularly adept at inducing type II' β-turns .[5][6] The rigid, planar four-membered ring forces the peptide chain to adopt a sharp reversal in direction, a key feature of this turn type.

  • Polyproline II (PPII) Helix Mimicry: Spirocyclic systems that enforce a more extended conformation, such as certain azaspiro[3.3]heptane derivatives, can serve as mimetics of the polyproline II (PPII) helix .[12] The PPII helix is a crucial structural motif in many protein-protein interactions, making its mimicry a significant goal in drug design.

Conformational_Constraint cluster_proline Natural Proline cluster_spiro Spirocyclic Proline Mimetic cluster_structures Resulting Secondary Structures Pro Proline (Φ ≈ -60° to -75°) Psi_Pro Variable Ψ Pro->Psi_Pro allows Spiro Spirocyclic Proline (Φ ≈ -60° to -80°) Beta_Turn β-Turn Psi_Pro->Beta_Turn can form PPII_Helix PPII Helix Psi_Pro->PPII_Helix can form Psi_Spiro Restricted Ψ Spiro->Psi_Spiro restricts Psi_Spiro->Beta_Turn stabilizes specific types Psi_Spiro->PPII_Helix can mimic

Conformational restriction by spirocyclic proline mimetics.

Chapter 4: From Bench to Bedside – Applications in Medicinal Chemistry and Drug Discovery

The precise conformational control offered by spirocyclic proline mimetics has made them invaluable assets in the development of new therapeutic agents. By locking a peptide or small molecule into its bioactive conformation, these mimetics can lead to significant improvements in potency, selectivity, and metabolic stability.

A compelling example of their application is in the development of inhibitors for tryptophan hydroxylase 1 (TPH1) , an enzyme involved in serotonin biosynthesis. Optimization of a spirocyclic proline-based TPH1 inhibitor lead, guided by X-ray co-crystal structures, led to the discovery of potent and efficacious compounds.[1][13] For instance, the prodrug KAR5585 demonstrated robust reduction of intestinal serotonin levels in preclinical models.[13]

CompoundTPH1 IC50 (nM)
Lead Compound~1000
KAR5417 (active form of KAR5585)<10

Data represents a simplified summary of structure-activity relationship (SAR) studies.[1][13]

The success of spirocyclic proline mimetics is not limited to enzyme inhibitors. They have also been incorporated into peptides to enhance their affinity for receptors and to stabilize their structure for improved in vivo performance.[14] Furthermore, the unique three-dimensional shapes of these molecules have been leveraged to explore new chemical space and to develop novel intellectual property.[15]

Drug_Development_Workflow Start Identify Bioactive Peptide or Small Molecule Lead Hypothesis Hypothesize Bioactive Conformation Start->Hypothesis Design Design Spirocyclic Proline Mimetic Hypothesis->Design Synthesis Synthesize Library of Spirocyclic Analogs Design->Synthesis Screening In Vitro Screening (e.g., IC50 determination) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Cycles InVivo In Vivo Studies Optimization->InVivo Candidate Drug Candidate InVivo->Candidate

Workflow for the application of spirocyclic proline mimetics in drug development.

Chapter 5: The Next Frontier – Future Directions and Uncharted Territories

The field of spirocyclic proline mimetics continues to evolve, with researchers pushing the boundaries of synthetic chemistry and exploring new applications. The development of novel spirocyclic scaffolds with diverse ring sizes, heteroatom compositions, and substitution patterns will undoubtedly lead to the discovery of mimetics with even more finely tuned conformational properties.

The integration of computational modeling with synthetic efforts will be crucial in designing the next generation of these molecules. As our understanding of the structural basis of protein-protein interactions deepens, so too will our ability to design spirocyclic proline mimetics that can selectively modulate these complex biological processes. The journey from the first spiro-β-lactams to the complex spirocyclic systems in clinical development is a testament to the power of rational design in medicinal chemistry. The future of this exciting field promises even more innovative solutions to challenging biological problems.

Conclusion

Spirocyclic proline mimetics represent a significant advancement in the field of peptidomimetics. By introducing a spirocyclic constraint, chemists have gained an unprecedented level of control over the local conformation of the peptide backbone. This has led to the development of potent and selective modulators of biological targets that were previously considered intractable. The history of these molecules is a story of ingenuity in synthetic chemistry and a deep understanding of the principles of molecular recognition. As we continue to explore the vast chemical space of spirocyclic systems, we can anticipate that these remarkable molecules will play an increasingly important role in the discovery of new medicines and the elucidation of complex biological processes.

References

  • Goldberg, D. R., et al. (2017). Optimization of spirocyclic proline tryptophan hydroxylase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 1235-1239. [Link]

  • Geyer, A., et al. (2007). Molecular building kit of fused-proline-derived peptide mimetics allowing specific adjustment of the dihedral Psi angle. The Journal of Organic Chemistry, 72(25), 9564-9572. [Link]

  • Goldberg, D. R., et al. (2017). Optimization of spirocyclic proline tryptophan hydroxylase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 1235-1239. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 12(1), 2-31. [Link]

  • Mykhailiuk, P. K. (2020). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 8(2), 154-162. [Link]

  • Rojas-Montoya, A., et al. (2018). Preparation of N-aryl-substituted spiro-β-lactams via Staudinger cycloaddition. Revista de la Sociedad Química de México, 62(2), 1-10. [Link]

  • Staudinger synthesis. (2023, December 29). In Wikipedia. [Link]

  • Reddy, P. A., et al. (2004). Novel Asymmetric Approach to Proline-Derived Spiro-β-lactams. Organic Letters, 6(16), 2691-2694. [Link]

  • Reddy, P. A., et al. (2004). Novel asymmetric approach to proline-derived spiro-beta-lactams. Organic Letters, 6(16), 2691-2694. [Link]

  • Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • Dar'in, D., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4215. [Link]

  • Alonso, E., et al. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6333-6338. [Link]

  • Kirichok, A. A., et al. (2023). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction (gram scale). Chemistry – A European Journal, 29(65), e202302195. [Link]

  • Burkhard, J. A., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(17), 3898-3900. [Link]

  • Alemán, C., et al. (2011). Conformational properties of constrained proline analogues and their application in nanobiology. Physical Chemistry Chemical Physics, 13(37), 16615-16627. [Link]

  • Beausoleil, E., et al. (2010). Asymmetric synthesis of proline-based conformationally constrained tryptophan mimetic. Organic & Biomolecular Chemistry, 8(18), 4069-4071. [Link]

  • Mykhailiuk, P. K. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. European Journal of Organic Chemistry, 2016(24), 4117-4121. [Link]

  • Reuter, C., et al. (2015). Design and Stereoselective Synthesis of ProM-2: A Spirocyclic Diproline Mimetic with Polyproline Type II (PPII) Helix Conformation. Chemistry – A European Journal, 21(23), 8464-8470. [Link]

  • Cipolla, L., Redaelli, C., & Nicotra, F. (2005). Synthesis of a Spiro D-Proline Analogue Bearing D-Fructose. Letters in Drug Design & Discovery, 2(4), 291-293. [Link]

  • Alonso, E., et al. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of Organic Chemistry, 66(19), 6333-6338. [Link]

  • Alonso, E., et al. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry. [Link]

  • Cipolla, L., Redaelli, C., & Nicotra, F. (2005). Synthesis of a Spiro D-Proline Analogue Bearing D-Fructose. Bentham Science Publishers. [Link]

  • Mykhailiuk, P. K. (2017). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. European Journal of Organic Chemistry, 2017(23), 3329-3333. [Link]

  • Fiuza, M., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 513-529. [Link]

  • Gurung, A. B., et al. (2023). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes. Amino Acids, 55(10), 1259-1277. [Link]

  • Czerwińska, E., et al. (2019). Neuropilin-1 peptide-like ligands with proline mimetics, tested using the improved chemiluminescence affinity detection method. MedChemComm, 10(2), 332-340. [Link]

  • Hor, S., & De, S. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(2), 191-215. [Link]

  • Zimmerman, M. I., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 683525. [Link]

  • Ciminiello, P., et al. (2010). Full relative stereochemistry assignment and conformational analysis of 13,19-didesmethyl spirolide C via NMR- and molecular modeling-based techniques. A step towards understanding spirolide's mechanism of action. Organic & Biomolecular Chemistry, 8(16), 3674-3681. [Link]

  • Burns, D. M., et al. (2022). Discovery of a Novel 2-Spiro-Proline Steroid Mimetic Scaffold for the Potent Inhibition of 11β-Hsd1. SSRN. [Link]

  • Thamm, P., & Musiol, H. J. (2003). 9.2 Synthesis of Peptides Containing Proline Analogues. In M. Goodman, A. Felix, L. Moroder, & C. Toniolo (Eds.), Houben-Weyl Methods of Organic Chemistry, Vol. E 22c: Synthesis of Peptides and Peptidomimetics (pp. 53-83). Georg Thieme Verlag. [Link]

  • Moreno, R., et al. (2001). Exploiting conformationally constrained peptidomimetics and an efficient human-compatible delivery system in synthetic vaccine design. ChemBioChem, 2(11), 838-843. [Link]

  • Lenci, E., & Trabocchi, A. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2306-2334. [Link]

  • Brown, Z. L., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4648-4651. [Link]

  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews. [Link]

  • Spiro(3.4)octane. (n.d.). PubChem. [Link]

  • Dar'in, D., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Ma, G., et al. (2019). Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. RSC Medicinal Chemistry, 10(5), 795-804. [Link]

  • Brown, Z. L., & Zondlo, N. J. (2013). a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(12), 4648-4651. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11666-11683. [Link]

  • M., S., & M., R. (2007). Stereochemical criteria for prediction of the effects of proline mutations on protein stability. BMC Structural Biology, 7, 80. [Link]

Sources

Foundational

Solubility and stability of 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride.

An In-depth Technical Guide to the Solubility and Stability of 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride Introduction 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride is a spirocyclic compound featuring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride

Introduction

2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride is a spirocyclic compound featuring a unique three-dimensional architecture that is of increasing interest in medicinal chemistry. Spirocyclic scaffolds are valued in drug discovery for their ability to enhance conformational rigidity and introduce novel structural motifs, which can lead to improved potency, selectivity, and metabolic stability of drug candidates.[1] As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These properties are critical determinants of a drug's bioavailability, manufacturability, and shelf-life.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride. In the absence of extensive published data for this specific molecule[2], this document outlines predictive insights based on its chemical structure and provides detailed, field-proven methodologies for its empirical determination. The protocols described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data.

Predicted Physicochemical Properties

The structure of 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride comprises a spirocyclic aliphatic core, a secondary amine, and a carboxylic acid. The hydrochloride salt form dictates that the secondary amine will be protonated, enhancing its aqueous solubility. The carboxylic acid group provides a handle for pH-dependent solubility.

  • pKa Prediction: The presence of both a carboxylic acid and a protonated secondary amine suggests that the molecule will have at least two pKa values. The carboxylic acid is expected to have a pKa in the range of 2-5, while the protonated secondary amine will likely have a pKa in the range of 9-11. This zwitterionic potential will significantly influence its solubility at different pH values.

  • LogP Prediction: The spirocyclic aliphatic core contributes to the lipophilicity of the molecule. The predicted XlogP for the free base is -1.0, suggesting a relatively hydrophilic character.[2] However, the ionization state will be the dominant factor governing its partitioning behavior in biological systems.

Solubility Assessment: A Practical Approach

A comprehensive understanding of a compound's solubility is crucial for formulation development and ensuring adequate exposure in biological assays.[3] The solubility of 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride is expected to be highly dependent on the pH of the medium due to its ionizable functional groups.

Theoretical Considerations

The solubility of an ionizable compound is lowest at its isoelectric point and increases as the pH moves away from this point. For 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride, the solubility is expected to be high in acidic conditions (where the carboxylic acid is protonated and the amine is protonated) and in basic conditions (where the carboxylic acid is deprotonated and the amine is in its free base form). The use of co-solvents such as ethanol, DMSO, or polyethylene glycol may be necessary for certain applications, but their potential to react with the compound or interfere with analytical methods must be carefully evaluated.[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[5]

Objective: To determine the equilibrium solubility of 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride in various aqueous buffers.

Materials:

  • 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Borate buffer, pH 9.0

  • HPLC-grade water, methanol, and acetonitrile

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker incubator

  • Centrifuge

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a series of aqueous buffers (e.g., pH 3.0, 7.4, and 9.0).

  • Add an excess amount of 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride to a known volume of each buffer in a glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the samples to stand to permit sedimentation of the excess solid.

  • Carefully collect an aliquot of the supernatant. For accurate results, it is advisable to centrifuge the samples to ensure complete removal of any suspended solids.

  • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Data Presentation: Solubility Profile
pH of MediumTemperature (°C)Solubility (mg/mL)Standard Deviation
3.025
7.425
9.025
3.037
7.437
9.037
Solubility Testing Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound C Add compound to buffers A->C B Prepare aqueous buffers (e.g., pH 3.0, 7.4, 9.0) B->C D Incubate with shaking (24-48h at constant T) C->D E Centrifuge to pellet undissolved solid D->E F Collect supernatant E->F G Dilute supernatant F->G H Quantify by HPLC G->H

Caption: Workflow for equilibrium solubility determination.

Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7]

Predicted Degradation Pathways

Based on the structure of 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride, the following degradation pathways are plausible:

  • Hydrolysis: The amide-like nature of the cyclic amine could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.[8][9]

  • Oxidation: The secondary amine is a potential site for oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.[10]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the stability of 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride under various stress conditions and to identify major degradation products.

General Procedure:

  • Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as water or methanol.

  • For each stress condition, mix the stock solution with the stressor in a clear glass vial.

  • Store a control sample (compound in solvent without stressor) under ambient conditions.

  • At specified time points, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.[8]

Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.

Data Presentation: Forced Degradation Summary
Stress ConditionDurationTemperature% DegradationNo. of DegradantsMajor Degradant (RT)
0.1 M HCl24 h60°C
0.1 M NaOH24 h60°C
3% H₂O₂24 hRT
Solid48 h80°C
LightICH Q1BRT
Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I Analyze by LC-MS H->I J Identify degradants & pathway I->J

Caption: Workflow for forced degradation studies.

Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.

Recommended HPLC Method
  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.[11]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient from low to high organic content will be necessary to elute the parent compound and any potential degradation products. A typical gradient might be 5% to 95% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is often suitable for compounds lacking a strong chromophore.[11] For identification of unknown degradation products, mass spectrometric detection is highly recommended.[8]

Conclusion

While specific experimental data for 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride is not yet widely available, a comprehensive understanding of its solubility and stability can be achieved through the systematic application of the principles and methodologies outlined in this guide. Its zwitterionic nature suggests a strong pH-dependence on solubility, and its functional groups indicate potential susceptibility to hydrolytic and oxidative degradation. By employing rigorous experimental design and state-of-the-art analytical techniques, researchers can generate the critical data necessary to advance the development of this promising spirocyclic compound.

References

  • Benchchem. Technical Support Center: Degradation Pathways of 2-Azaspiro[4.
  • Bosc, N., et al. (2021). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules, 26(16), 4965. [Link]

  • PubChem. 2-azaspiro[4.4]nonane-1-carboxylic acid hydrochloride. [Link]

  • Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Perlovich, G. L., et al. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data, 57(7), 1891–1898. [Link]

  • Benchchem. Technical Support Center: 2-Azaspiro[4.
  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Rane, K., & Mahajan, N. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 9(8), 1303-1309.
  • Löscher, F. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Scientia Pharmaceutica, 79(3), 469–488. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Pharmacy 180. Drug degradation pathways. [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-41. [Link]

Sources

Exploratory

Introduction: The 2-Azaspiro[4.4]nonane Scaffold as a Privileged Structure in Drug Discovery

An In-depth Technical Guide to the Mechanism of Action of 2-Azaspiro[4.4]nonane Derivatives The 2-Azaspiro[4.4]nonane scaffold is a highly valued structural motif in medicinal chemistry, characterized by a rigid bicyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of 2-Azaspiro[4.4]nonane Derivatives

The 2-Azaspiro[4.4]nonane scaffold is a highly valued structural motif in medicinal chemistry, characterized by a rigid bicyclic system where a pyrrolidine ring is fused to a cyclopentane ring at a single shared carbon atom.[1] This unique three-dimensional architecture provides significant conformational restraint, a critical feature for designing potent and selective ligands for a diverse range of biological targets.[1] The inherent rigidity of the scaffold can enhance binding affinity to target proteins and improve metabolic stability, making it an attractive starting point for developing novel therapeutics.[1]

A key advantage of incorporating this spirocyclic moiety is the increase in the fraction of sp3-hybridized carbons (Fsp3) in a molecule.[1] A higher Fsp3 value is frequently associated with improved clinical success rates, attributed to better solubility, enhanced target selectivity, and reduced off-target effects.[1] The nitrogen atom within the pyrrolidine ring provides a convenient point for chemical modification, enabling the systematic exploration of chemical space to optimize structure-activity relationships (SAR).[1] Consequently, derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including effects on the central nervous system (CNS), as well as anticancer and anticonvulsant properties.[1][2]

This guide provides a detailed exploration of the mechanisms of action for various 2-Azaspiro[4.4]nonane derivatives, categorized by their primary therapeutic targets. We will delve into the specific molecular interactions, the signaling pathways they modulate, and the experimental methodologies used to elucidate these mechanisms.

Part 1: Central Nervous System (CNS) Modulation

Derivatives of the azaspiro[4.4]nonane framework have shown significant promise as modulators of key CNS targets, particularly nicotinic acetylcholine receptors (nAChRs).[3] This activity contrasts with the closely related, yet larger, azaspiro[4.5]decane ring system, which has been more commonly associated with sigma-1 (σ1) and M1 muscarinic acetylcholine receptors.[3]

Agonism of Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels involved in numerous neurological processes, and their modulation is a promising strategy for treating cognitive disorders and neurodegenerative diseases like Alzheimer's disease.[3] Specific 2-azaspiro[4.4]nonane derivatives have been identified as potent nAChR agonists.[3][4]

Mechanism of Action: As nAChR agonists, these derivatives bind to specific subtypes of the receptor, such as α7 and α4β2, mimicking the action of the endogenous neurotransmitter acetylcholine. This binding event induces a conformational change in the receptor, opening the ion channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺). The resulting depolarization of the neuronal membrane leads to the potentiation of cholinergic neurotransmission, which is crucial for cognitive functions like learning and memory.

nAChR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Derivative 2-Azaspiro[4.4]nonane Derivative (Agonist) nAChR Nicotinic Acetylcholine Receptor (e.g., α7, α4β2) Derivative->nAChR Binds to receptor Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Depolarization Membrane Depolarization Ca_Influx->Depolarization Response Enhanced Cholinergic Neurotransmission (Improved Cognition) Depolarization->Response Leads to

Caption: Inhibition of JAK/STAT and PI3K/Akt pathways by Atiprimod-like compounds.

Part 3: Experimental Protocols for Mechanistic Elucidation

The elucidation of the mechanisms described above relies on a suite of well-established biochemical and cellular assays. The choice of assay is dictated by the hypothesized target and biological effect.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (e.g., Sigma-1 Receptor)

Causality: This assay is fundamental for determining if a compound directly interacts with a target receptor and for quantifying its binding affinity (Ki). It uses a radiolabeled ligand that is known to bind specifically to the target. The ability of the test compound (the 2-azaspiro[4.4]nonane derivative) to displace the radioligand is measured, providing an indirect measure of its own binding affinity.

Methodology:

  • Tissue/Cell Preparation: Prepare cell membranes or tissue homogenates expressing the receptor of interest (e.g., sigma-1 receptor).

  • Incubation: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the unlabeled test compound.

  • Separation: After incubation, rapidly separate the bound from the unbound radioligand by filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine non-specific binding using a high concentration of a known non-radioactive ligand (e.g., haloperidol). [3]Plot the percent displacement against the concentration of the test compound to calculate the IC50 (the concentration of the compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation. [3]

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for JAK/STAT or PI3K/Akt pathways)

Causality: To validate that a compound's anticancer effect stems from inhibiting specific kinases, it is essential to measure its direct effect on enzyme activity. This assay quantifies the ability of a compound to block the catalytic activity of a purified kinase enzyme.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the synthesized 2-azaspiro[4.4]nonane derivatives in DMSO.

  • Assay Plate Preparation: Dispense a small volume of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Add the purified protein kinase (e.g., JAK2 or PI3K), its specific peptide substrate, and ATP in a kinase buffer to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to kinase activity. This is often done using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound at each concentration and determine the IC₅₀ values for active compounds by fitting the data to a dose-response curve. [5]

Protocol 3: Cellular Proliferation Assay (MTT Assay)

Causality: This assay provides a measure of the overall cytotoxic or cytostatic effect of a compound on a cancer cell line. It assesses cell viability by measuring mitochondrial metabolic activity, which is generally proportional to the number of living cells. A reduction in signal indicates that the compound is inhibiting proliferation or inducing cell death.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., multiple myeloma cell lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-azaspiro[4.4]nonane derivative for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.

Workflow for Synthesis and Biological Evaluation of 2-Azaspiro[4.4]nonane Derivatives

workflow A Synthesis of 2-Azaspiro[4.4]nonane Derivative B Purification (e.g., Column Chromatography) A->B C Characterization (NMR, HRMS) B->C D Primary Biological Screening (e.g., Receptor Binding Assay) C->D E Secondary Cellular Assays (e.g., MTT Assay for Cytotoxicity) D->E F Mechanism of Action Studies (e.g., Kinase Assay, Western Blot) E->F G Lead Optimization F->G

Caption: General workflow from synthesis to mechanistic evaluation.

Conclusion and Future Outlook

The 2-azaspiro[4.4]nonane scaffold is a versatile and powerful platform in modern drug discovery. Its derivatives have been shown to modulate a wide array of biological targets through distinct mechanisms of action. The primary activities investigated include agonism of nicotinic acetylcholine receptors for CNS disorders, positive allosteric modulation of GABA(A) receptors for anticonvulsant effects, and inhibition of critical kinase signaling pathways for anticancer and anti-inflammatory applications.

The divergence in biological activity based on the specific substitution patterns on the azaspiro-core underscores the importance of precise chemical design. Future research will likely focus on leveraging the scaffold's unique 3D geometry to achieve even greater target selectivity and to develop multi-target ligands for complex diseases. As synthetic methodologies advance, the exploration of the chemical space around the 2-azaspiro[4.4]nonane core will undoubtedly uncover novel therapeutic agents with finely tuned mechanisms of action.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design.
  • BenchChem. (2025). A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • BenchChem. (2025). Application Notes and Protocols for 2-Azaspiro[4.
  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega.

Sources

Foundational

A Technical Guide to Bioisosteric Scaffolds for 2-Azaspiro[4.4]nonane-1-carboxylic Acid in Modern Drug Discovery

This guide provides an in-depth exploration of potential bioisosteric replacements for 2-Azaspiro[4.4]nonane-1-carboxylic acid, a unique and conformationally restricted scaffold. As the pharmaceutical industry continues...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of potential bioisosteric replacements for 2-Azaspiro[4.4]nonane-1-carboxylic acid, a unique and conformationally restricted scaffold. As the pharmaceutical industry continues to seek novel chemical matter with improved pharmacological profiles, understanding the nuances of bioisosterism in the context of rigid three-dimensional structures is paramount. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.

The 2-Azaspiro[4.4]nonane core, characterized by a pyrrolidine ring fused to a cyclopentane ring at a single carbon atom, offers a valuable starting point for the development of novel drugs.[1] Its inherent rigidity and three-dimensionality can enhance binding affinity to biological targets and improve metabolic stability.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potential applications in oncology, infectious diseases, and disorders of the central nervous system (CNS).[1]

A notable example highlighting the potential of this scaffold is N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, which has been investigated for its anticonvulsant properties.[2] Furthermore, the related 2-azaspiro[4.5]decane derivative, Atiprimod, has shown promise as an anti-inflammatory and anticancer agent, particularly in the context of multiple myeloma.[1] These examples underscore the therapeutic potential of the broader azaspiroalkane class and provide a compelling rationale for the exploration of bioisosteres of 2-Azaspiro[4.4]nonane-1-carboxylic acid to fine-tune its properties for specific therapeutic applications.

The Rationale for Bioisosteric Replacement

Bioisosterism, the strategy of replacing a functional group or moiety with another that retains similar physical and chemical properties, is a cornerstone of modern medicinal chemistry. The primary objectives of this approach are to optimize a molecule's pharmacokinetic and pharmacodynamic properties, such as enhancing potency, improving selectivity, reducing toxicity, and increasing metabolic stability.

In the context of 2-Azaspiro[4.4]nonane-1-carboxylic acid, both the carboxylic acid group and the spirocyclic core are amenable to bioisosteric modification. The carboxylic acid, while often crucial for target engagement through hydrogen bonding and ionic interactions, can also introduce undesirable characteristics such as poor membrane permeability and rapid metabolism. The spirocyclic framework, while providing conformational rigidity, can be modified to alter lipophilicity, vectoral presentation of substituents, and overall molecular shape.

Part I: Bioisosteres for the Carboxylic Acid Moiety

The carboxylic acid functional group is a common feature in many approved drugs, often serving as a key pharmacophoric element.[3] However, its acidic nature and potential for metabolic liabilities frequently necessitate its replacement.[2][4] The following sections detail potential bioisosteric replacements for the carboxylic acid of 2-Azaspiro[4.4]nonane-1-carboxylic acid, with a focus on maintaining or improving upon its intended biological function while mitigating its potential drawbacks.

Tetrazoles: The Classic Acid Mimic

The 1H-tetrazole ring is arguably the most widely recognized and successful non-classical bioisostere of a carboxylic acid. Its pKa is comparable to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and thus mimic the electrostatic interactions of the carboxylate group.

Property Carboxylic Acid 1H-Tetrazole
pKa ~4.5~4.9
Geometry PlanarPlanar
H-bond Acceptors 23
Lipophilicity (logP) LowerHigher

The increased lipophilicity of the tetrazole ring can enhance membrane permeability and oral bioavailability. However, it is important to note that the greater number of hydrogen bond acceptors can sometimes counteract this effect by increasing the desolvation penalty.

Experimental Protocol: Synthesis of a Tetrazole Bioisostere

A common method for the synthesis of 5-substituted-1H-tetrazoles from the corresponding nitrile is through a [3+2] cycloaddition with an azide source.

  • Nitrile Formation: Convert the carboxylic acid of N-protected 2-Azaspiro[4.4]nonane-1-carboxylic acid to the corresponding primary amide, followed by dehydration to the nitrile.

  • Cycloaddition: React the nitrile with sodium azide in the presence of a Lewis acid (e.g., zinc chloride) or an ammonium salt (e.g., triethylammonium chloride) in a suitable solvent such as DMF or toluene at elevated temperatures.

  • Deprotection: Remove the protecting group from the azaspirocyclic nitrogen to yield the final tetrazole bioisostere.

G cluster_0 Carboxylic Acid to Tetrazole Carboxylic_Acid 2-Azaspiro[4.4]nonane-1-carboxylic acid Amide Primary Amide Carboxylic_Acid->Amide Amidation Nitrile Nitrile Intermediate Amide->Nitrile Dehydration Tetrazole Tetrazole Bioisostere Nitrile->Tetrazole [3+2] Cycloaddition

Caption: Synthetic workflow for tetrazole bioisostere.

Acyl Sulfonamides and Sulfonamides: Modulating Acidity and Lipophilicity

Acyl sulfonamides and sulfonamides are another class of carboxylic acid bioisosteres that can offer advantages in terms of increased lipophilicity and metabolic stability.[1] They are generally weaker acids than carboxylic acids, which can be beneficial in reducing potential off-target effects associated with high acidity.

Bioisostere Approximate pKa Key Features
Acyl Sulfonamide6-8Non-planar, increased lipophilicity
Sulfonamide9-10Increased lipophilicity, metabolically robust

The synthesis of these bioisosteres typically involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a sulfonamide or an amine and subsequent sulfonylation.

Hydroxamic Acids and Other Acidic Heterocycles

A variety of other acidic heterocycles can also serve as bioisosteres for carboxylic acids. Hydroxamic acids, for instance, are known for their metal-chelating properties and can act as carboxylic acid mimics.[5] Other examples include thiazolidinediones, oxadiazolones, and triazolones, each offering a unique combination of acidity, lipophilicity, and hydrogen bonding capabilities. The choice of a specific heterocyclic bioisostere will depend on the specific requirements of the target and the desired physicochemical properties of the final compound.

Part II: Bioisosteres for the 2-Azaspiro[4.4]nonane Core

The rigid 2-Azaspiro[4.4]nonane scaffold plays a crucial role in defining the three-dimensional arrangement of the pharmacophoric groups.[1] Bioisosteric replacement of the core structure can be a powerful strategy to explore new chemical space, improve physicochemical properties, and potentially discover novel biological activities.

Modifying Ring Size: 2-Azaspiro[3.4]octane and 2-Azaspiro[4.5]decane Analogs

Altering the size of the carbocyclic ring can have a profound impact on the overall conformation and vectoral presentation of the substituents.

  • 2-Azaspiro[3.4]octane: A smaller, more compact scaffold that can potentially access different binding pockets. The increased ring strain may also influence reactivity and metabolic stability.

  • 2-Azaspiro[4.5]decane: A larger, more flexible scaffold that can adopt a wider range of conformations. This can be advantageous if a degree of flexibility is required for optimal target engagement.

The synthesis of these analogs would involve starting with the corresponding cyclobutanone or cyclohexanone in place of cyclopentanone in the synthetic route to the 2-azaspiro[4.4]nonane core.

G Core 2-Azaspiro[4.4]nonane Smaller 2-Azaspiro[3.4]octane Core->Smaller Smaller Carbocycle Larger 2-Azaspiro[4.5]decane Core->Larger Larger Carbocycle

Caption: Ring size modification of the spirocyclic core.

Introducing Heteroatoms: Oxa- and Thia- Analogs

The introduction of heteroatoms into the carbocyclic ring can significantly alter the physicochemical properties of the scaffold.

  • Oxa-azaspiro-analogs (e.g., 6-Oxa-2-azaspiro[4.4]nonane): The incorporation of an oxygen atom can increase polarity and improve aqueous solubility. It can also serve as a hydrogen bond acceptor, potentially leading to new interactions with the target protein.

  • Thia-azaspiro-analogs (e.g., 6-Thia-2-azaspiro[4.4]nonane): The sulfur atom can introduce unique electronic properties and may participate in different types of non-covalent interactions.

These heteroatomic analogs can be synthesized by employing appropriate heterocyclic ketones as starting materials.

Bioisosteric Replacement of the Pyrrolidine Ring

While the pyrrolidine ring is a key component of the 2-azaspiro[4.4]nonane scaffold, its bioisosteric replacement with other five-membered heterocycles could lead to novel scaffolds with distinct properties. For instance, replacing the pyrrolidine with a pyrazolidine or an isoxazolidine ring would introduce additional heteroatoms and alter the electronic and steric profile of the molecule.

Conclusion and Future Perspectives

The exploration of bioisosteres for 2-Azaspiro[4.4]nonane-1-carboxylic acid presents a rich opportunity for the discovery of novel therapeutic agents with improved pharmacological profiles. The strategies outlined in this guide, encompassing both the modification of the carboxylic acid moiety and the spirocyclic core, provide a framework for the rational design of new chemical entities. As our understanding of the intricate interplay between molecular structure and biological function continues to evolve, the judicious application of bioisosterism will remain a critical tool in the arsenal of the medicinal chemist. Future efforts in this area will likely focus on the development of novel, synthetically accessible spirocyclic scaffolds and the continued exploration of non-classical bioisosteres for key functional groups.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Gaspar, A., & Matos, M. J. (2015). Recent advances in the synthesis and biological evaluation of spiro- and dispiro-compounds as potential anticancer agents. Future medicinal chemistry, 7(12), 1613–1633. [Link]

  • Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960–1964. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40. [Link]

  • PubChem. (n.d.). 2-azaspiro[4.4]nonane-1-carboxylic acid hydrochloride. [Link]

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA, 2(1), 1-20. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Multigram Synthesis of 2-Azaspiro[4.4]nonane-1-carboxylic Acid Hydrochloride

Executive Summary Spirocyclic amino acids, particularly 3,3-spiro- α -proline chimeras, are highly prized in medicinal chemistry for their conformational rigidity, which enhances binding affinity and metabolic stability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic amino acids, particularly 3,3-spiro- α -proline chimeras, are highly prized in medicinal chemistry for their conformational rigidity, which enhances binding affinity and metabolic stability in peptidomimetics ()[1]. However, synthesizing these sterically hindered systems on a multigram scale often presents challenges related to stereocontrol, low-yielding cyclizations, and harsh reaction conditions.

This technical guide details a robust, scalable, four-step synthetic protocol for 2-azaspiro[4.4]nonane-1-carboxylic acid hydrochloride , a highly valuable spirocyclic building block ()[2]. By leveraging a highly efficient N -acyliminium ion cyanation strategy, this self-validating workflow enables multigram production with excellent throughput and high purity[1].

Mechanistic Rationale & Strategy

To ensure a high-yielding multigram synthesis, the protocol avoids direct functionalization of unprotected lactams, which are notoriously resistant to nucleophilic attack due to amide resonance. Instead, the strategy employs a highly controlled α -functionalization sequence ()[3]:

  • Lactam Activation (Boc-Protection): N -Boc protection withdraws electron density from the nitrogen, increasing the electrophilicity of the carbonyl carbon and rendering it susceptible to hydride attack[4].

  • Controlled Partial Reduction: The activated lactam is reduced using lithium triethylborohydride (Super Hydride) at cryogenic temperatures (-78 °C)[4]. The steric bulk of the hydride prevents over-reduction to the cyclic amine, selectively arresting the reaction at the hemiaminal (tert-butyl 1-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate) stage[4]. An oxidative quench ( H2​O2​ / Na2​CO3​ ) is strictly required to safely destroy residual organoboranes and prevent downstream side reactions[4].

  • Strecker-Type Cyanation: The hemiaminal is treated with trimethylsilyl cyanide (TMSCN) and boron trifluoride etherate ( BF3​⋅OEt2​ )[1]. The Lewis acid promotes the elimination of the hydroxyl group, generating a highly reactive, transient N -acyliminium ion. This intermediate is immediately intercepted by the cyanide nucleophile to form the α -aminonitrile[1].

  • Global Hydrolysis and Deprotection: Refluxing the α -aminonitrile in 35% aqueous hydrochloric acid performs two simultaneous transformations: it hydrolyzes the nitrile group to a carboxylic acid via a primary amide intermediate and concurrently cleaves the acid-labile N -Boc protecting group[1]. The resulting spiro-amino acid is isolated directly from the aqueous phase as its hydrochloride salt, naturally partitioning away from organic impurities[1].

Process Workflow Visualization

SynthesisWorkflow N1 2-Azaspiro[4.4]nonan-1-one (Starting Material) N2 Boc2O, DMAP Boc-Protection N1->N2 N3 tert-Butyl 1-oxo-2-azaspiro[4.4]nonane-2-carboxylate (Compound 11d) N2->N3 N4 LiBHEt3 (Super Hydride), -78°C Partial Reduction N3->N4 N5 tert-Butyl 1-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate (Compound 12d) N4->N5 N6 TMSCN, BF3·OEt2, -78°C Cyanation via Iminium N5->N6 N7 tert-Butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate (Compound 13d) N6->N7 N8 35% aq. HCl, Reflux Hydrolysis & Deprotection N7->N8 N9 2-Azaspiro[4.4]nonane-1-carboxylic acid HCl (Final Product 14d/17d) N8->N9

Figure 1: Four-step synthetic workflow for 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride.

Step-by-Step Experimental Protocols

Note: The following protocols are adapted for a ~50 g multigram scale. Standard Schlenk techniques must be employed for all moisture-sensitive steps.

Protocol A: Synthesis of the Hemiaminal (Compound 12d)

Objective: Selectively reduce the activated lactam without triggering ring-opening.

  • Preparation: Dissolve tert-butyl 1-oxo-2-azaspiro[4.4]nonane-2-carboxylate (50 g, 0.209 mol) in anhydrous THF (1.0 L) under an argon atmosphere[4].

  • Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Strict temperature control is required to prevent over-reduction.

  • Reduction: Slowly add lithium triethylborohydride (Super Hydride, 10% solution in THF, 265.6 mL, 0.25 mol) dropwise while maintaining the internal temperature at -78 °C[4]. Stir the mixture for exactly 30 minutes[4].

  • Oxidative Quench (Critical Safety Step): Carefully add a saturated aqueous solution of sodium carbonate (66.4 g, 0.626 mol) dropwise at -78 °C[4]. Remove the cooling bath and allow the internal temperature to rise to 0 °C. Cautiously add 30% aqueous hydrogen peroxide (13.9 mL) dropwise to oxidize the reactive borane byproducts into inert water-soluble species[4]. Stir for an additional 30 minutes.

  • Workup: Pour the mixture into ethyl acetate. Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude hemiaminal (tert-butyl 1-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate)[4]. Self-Validation: The crude product (approx. 54 g) should be used directly in the next step to avoid degradation.

Protocol B: Lewis Acid-Mediated Cyanation (Compound 13d)

Objective: Generate the α -aminonitrile via an in situ N -acyliminium ion.

  • Preparation: Dissolve the crude hemiaminal (54 g, 0.223 mol) and TMSCN (69.8 mL, 0.558 mol) in anhydrous dichloromethane (1.0 L) under argon[4].

  • Activation: Cool the mixture to -78 °C. Add boron trifluoride etherate ( BF3​⋅OEt2​ , 84.5 mL, 0.67 mol) dropwise[1]. Note: The Lewis acid acts as the trigger for iminium formation.

  • Reaction: Stir the reaction mixture at -78 °C for 4 hours to ensure complete trapping of the transient iminium ion[1].

  • Quench: While maintaining the temperature at -78 °C, quench the reaction by adding a saturated aqueous solution of sodium carbonate (118 g, 1.116 mol) dropwise[1].

  • Workup & Purification: Allow the mixture to warm to room temperature. Pour into a separatory funnel containing a mixture of dichloromethane and water. Separate the organic layer, dry over Na2​SO4​ , and concentrate under reduced pressure[1]. Purify the residue via flash column chromatography (hexane/ethyl acetate 5:1). Triturate the enriched fractions with hexane to afford the pure nitrile as a colorless crystalline powder (38 g, 68% yield)[1].

Protocol C: Global Hydrolysis to Amino Acid Hydrochloride (Compound 17d)

Objective: Concurrently hydrolyze the nitrile and cleave the Boc group to yield the final salt.

  • Preparation: Suspend the purified tert-butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate (38 g, 0.151 mol) in a 35% aqueous hydrochloric acid solution (400 mL)[1].

  • Hydrolysis: Heat the reaction mixture at reflux in an oil bath overnight (approx. 16 hours)[1].

  • Workup: Cool the reaction mixture to room temperature and dilute with distilled water (200 mL)[1].

  • Impurity Extraction (Self-Validation): Wash the aqueous mixture thoroughly with tert-butyl methyl ether (tBuOMe)[1]. Causality: The target amino acid hydrochloride is highly water-soluble. The tBuOMe wash efficiently extracts cleaved tert-butyl byproducts and any unreacted organic impurities, acting as a built-in purification step.

  • Isolation: Separate the aqueous layer and concentrate it to dryness under reduced pressure to yield pure 2-azaspiro[4.4]nonane-1-carboxylic acid hydrochloride[1].

Quantitative Data Summary

The table below summarizes the expected yields and key analytical markers for process validation at each stage of the synthesis.

StepTransformationReagents & ConditionsYieldKey Analytical Marker
1 Boc-ProtectionBoc₂O, DMAP, Et₃N, DCM, RT, 16 h~40-60%Loss of N-H stretch (IR)
2 Partial ReductionLiBHEt₃, THF, -78 °C, 30 minQuant. (Crude)Appearance of O-H stretch (IR)
3 CyanationTMSCN, BF₃·OEt₂, DCM, -78 °C, 4 h68%¹³C NMR (126 MHz, CDCl₃): δ 117.4 ppm (CN)
4 Global Hydrolysis35% aq. HCl, Reflux, 16 h>60%MS (ES-API): [M+H]⁺ calcd 170.1

References

  • Derkach, N. O., Levchenko, K. V., et al. (2024). Multigram Synthesis of 3,3-Spiro- α -prolines. The Journal of Organic Chemistry. URL:[Link]

  • Derkach, N. O., Levchenko, K. V., et al. (2024). Efficient Multigram Synthesis of 3,3-Spiro- α -Proline Containing Chimeras. ChemRxiv (Preprint). URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Mastering Amide Coupling with 2-Azaspiro[4.4]nonane-1-carboxylic acid

Introduction: Navigating the Challenges of Spirocyclic Scaffolds The formation of an amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] While seem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Spirocyclic Scaffolds

The formation of an amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] While seemingly straightforward, the coupling of a carboxylic acid and an amine can present significant challenges, particularly when dealing with structurally complex or sterically hindered substrates.[3][4][5] 2-Azaspiro[4.4]nonane-1-carboxylic acid, a unique spirocyclic secondary amino acid, represents such a challenge. Its rigid, three-dimensional structure can impede the approach of coupling reagents and the amine nucleophile, potentially leading to low yields, slow reaction times, and undesired side reactions.

This guide provides a comprehensive, field-proven framework for successfully performing amide coupling reactions with this valuable building block. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can not only execute the protocol but also troubleshoot and adapt it to your specific needs.

Pillar 1: The Chemistry of Activation - Why Standard Conditions May Fail

The direct reaction between a carboxylic acid and an amine is an acid-base reaction, forming a non-reactive ammonium carboxylate salt.[6] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation".[1] This creates a highly electrophilic intermediate that is readily attacked by the amine.

The choice of activation strategy is paramount. For sterically demanding substrates like 2-Azaspiro[4.4]nonane-1-carboxylic acid, the efficiency of this activation step dictates the success of the entire reaction.

Key Reagents & Their Roles
  • Coupling Agents: These are the primary activators.

    • Carbodiimides (EDC, DCC): Economical and widely used, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7][8] However, this intermediate can undergo an unproductive rearrangement to a stable N-acylurea, a common cause of low yields.[8][9][10]

    • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are considered the gold standard for difficult couplings.[11] HATU reacts with the carboxylic acid to form a less reactive, but more stable, HOAt active ester. This intermediate is less prone to side reactions and is particularly effective for coupling sterically hindered substrates while minimizing the risk of racemization.[12][13][14]

  • Additives (HOBt, HOAt): When using carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) are essential. They act as "traps" for the O-acylisourea intermediate, converting it into a more stable active ester (an OBt ester) that then reacts with the amine.[9][10][15] This strategy enhances reaction efficiency and suppresses the formation of the N-acylurea byproduct.[16][17]

  • Non-Nucleophilic Bases (DIPEA): A sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) is crucial.[11] Its primary roles are to deprotonate the carboxylic acid, facilitating its reaction with the coupling agent, and to scavenge any acidic byproducts (like HCl if using EDC hydrochloride) generated during the reaction. Its steric bulk prevents it from competing with the desired amine nucleophile.[18]

  • Solvents (DMF, DCM): Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used as they effectively dissolve the reagents and intermediates without interfering with the reaction.

Pillar 2: Validated Experimental Protocols

We present two robust protocols. Protocol 1 (HATU) is the recommended high-efficiency method for ensuring success with this challenging substrate. Protocol 2 (EDC/HOBt) is a more cost-effective alternative that can be effective with careful optimization.

General Experimental Workflow

The overall process, regardless of the chosen reagent system, follows a consistent and logical flow designed to maximize yield and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid & Amine in Solvent B Add Base (DIPEA) A->B C Add Coupling Reagent (e.g., HATU) B->C D Stir at RT (Monitor by TLC/LC-MS) C->D E Aqueous Work-up (Washings) D->E F Dry & Concentrate E->F G Column Chromatography F->G H Isolate Pure Amide G->H

Caption: General workflow for amide coupling.

Protocol 1: High-Efficiency Coupling with HATU

This is the preferred method for sterically hindered substrates, offering high yields and minimal side reactions.[2][14]

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsPurpose
2-Azaspiro[4.4]nonane-1-carboxylic acid169.221.0Carboxylic Acid
Amine (Your Substrate)-1.1Nucleophile
HATU380.231.2Coupling Agent
DIPEA129.243.0Non-nucleophilic Base
Anhydrous DMF--Solvent (0.1 - 0.2 M)

Step-by-Step Methodology

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Azaspiro[4.4]nonane-1-carboxylic acid (1.0 equiv.).

  • Dissolution: Add your amine of interest (1.1 equiv.) and dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.2 M.

  • Basification: Add DIPEA (3.0 equiv.) to the solution and stir for 5-10 minutes at room temperature.

  • Activation: In a single portion, add HATU (1.2 equiv.) to the stirred solution. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Work-up & Purification: Proceed to the "General Post-Reaction Work-up" section below.

Protocol 2: Economical Coupling with EDC/HOBt

This classic method is a cost-effective alternative. Success hinges on the efficient trapping of the O-acylisourea intermediate by HOBt.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsPurpose
2-Azaspiro[4.4]nonane-1-carboxylic acid169.221.0Carboxylic Acid
Amine (Your Substrate)-1.1Nucleophile
EDC·HCl191.701.5Coupling Agent
HOBt135.121.2Additive
DIPEA129.243.0Non-nucleophilic Base
Anhydrous DCM or DMF--Solvent (0.1 - 0.2 M)

Step-by-Step Methodology

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add 2-Azaspiro[4.4]nonane-1-carboxylic acid (1.0 equiv.), your amine (1.1 equiv.), and HOBt (1.2 equiv.).

  • Dissolution: Dissolve the components in anhydrous DCM or DMF (0.1-0.2 M).

  • Basification: Add DIPEA (3.0 equiv.) and stir the mixture for 5-10 minutes.

  • Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.5 equiv.) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Proceed to the "General Post-Reaction Work-up" section below.

Pillar 3: Mechanistic Insight & Troubleshooting

Understanding the reaction mechanism allows for intelligent problem-solving when reactions do not proceed as planned.

G RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base Base Base (DIPEA) ActiveEster HOAt Active Ester (Activated Acid) RCOO->ActiveEster + HATU HATU HATU Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amine R'-NH₂ (Amine) Amide R-CO-NHR' (Amide Product) Tetrahedral->Amide - HOAt HOAt HOAt

Caption: Simplified mechanism of HATU-mediated amide coupling.

General Post-Reaction Work-up
  • Quench/Dilute: Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc) or DCM.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:

    • 5% aqueous HCl or 1M citric acid (to remove excess base like DIPEA).

    • Saturated aqueous NaHCO₃ (to neutralize any remaining acid).

    • Saturated aqueous NaCl (Brine) (to remove residual water).

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel.[19] The appropriate eluent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) should be determined by TLC analysis of the crude material. For some amide products, recrystallization can be an effective alternative to chromatography.[20]

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Steric hindrance.[21]1. Switch from EDC/HOBt to the more potent HATU system. 2. Ensure all reagents are fresh and anhydrous. 3. Gently heat the reaction (40-50 °C) after the initial activation step.[21]
Incomplete Reaction 1. Insufficient equivalents of coupling agent or base. 2. Short reaction time.1. Use the recommended stoichiometries (e.g., 1.2 equiv. HATU). 2. Allow the reaction to run for a longer period (e.g., overnight). 3. Re-dose with a small amount of coupling agent and base.
Messy TLC / Side Products 1. Formation of N-acylurea (with EDC). 2. Degradation of starting materials or product. 3. Reaction with solvent (e.g., DMF).1. Ensure HOBt is used with EDC. 2. Use HATU to minimize side reactions. 3. Perform the reaction at 0 °C to room temperature to avoid thermal degradation.[22]
Difficulty in Purification 1. Water-soluble byproducts (EDC-urea). 2. Unreacted HOBt or HATU byproducts.1. Perform a thorough aqueous work-up as described. Washing with 5% LiCl can help remove DMF.[23] 2. Ensure the correct solvent system is used for chromatography to achieve good separation.

Conclusion

The successful synthesis of amides from 2-Azaspiro[4.4]nonane-1-carboxylic acid is readily achievable with a rational approach to reagent selection and protocol execution. By understanding the principles of carboxylic acid activation and recognizing the potential challenges posed by steric hindrance, researchers can confidently incorporate this valuable spirocyclic scaffold into their synthetic programs. The use of a high-potency uronium salt coupling agent like HATU is strongly recommended as a reliable, first-line strategy to ensure high yields and purity, providing a solid foundation for the development of novel chemical entities.

References

  • Nakajima, N., & Ikada, Y. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]

  • Pardeshi, A. D., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Sano, K., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • Sano, K., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]

  • Subirós-Funosas, R., et al. (2018). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. [Link]

  • Martin, D. B., & May, J. A. (2013). The synthesis of sterically hindered amides. PubMed. [Link]

  • University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • NextSDS. (n.d.). 2-Azaspiro[4.4]nonane-1-carboxylicacid(9CI) — Chemical Substance Information. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • Wikipedia. (n.d.). N,N-Diisopropylethylamine. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • PubChemLite. (n.d.). 2-azaspiro[4.4]nonane-1-carboxylic acid hydrochloride. [Link]

  • Yong, S., et al. (2024). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. University of Wollongong. [Link]

  • Goti, G., et al. (2022). Dearomative spirocyclization of ynamides. PMC. [Link]

  • ChemRxiv. (n.d.). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2026). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

Method

Application Notes and Protocols for the Incorporation of 2-Azaspiro[4.4]nonane-1-carboxylic Acid in Solid-Phase Peptide Synthesis

Authored by: Gemini, Senior Application Scientist Abstract The incorporation of non-natural amino acids (nnAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-natural amino acids (nnAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] This guide provides a comprehensive overview and detailed protocols for the use of 2-Azaspiro[4.4]nonane-1-carboxylic acid, a conformationally constrained proline analogue, in solid-phase peptide synthesis (SPPS). The rigid spirocyclic core of this amino acid offers a unique tool for introducing fixed structural motifs into peptides, thereby exploring and stabilizing bioactive conformations.[2][3] These notes are intended for researchers, chemists, and drug development professionals seeking to leverage structurally unique building blocks in peptide design.

Introduction: The Significance of Conformational Constraint

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the dominant methodology for the chemical synthesis of peptides.[] The standard Fmoc/tBu strategy allows for the efficient and automated assembly of peptide chains on a solid support.[5][6] A primary challenge in peptide-based drug design is overcoming the inherent conformational flexibility of linear peptides, which often leads to poor receptor selectivity and susceptibility to proteolytic degradation.

Incorporating conformationally restricted amino acids is a powerful strategy to address these limitations.[7] 2-Azaspiro[4.4]nonane-1-carboxylic acid introduces a rigid spirocyclic system at the peptide backbone, effectively locking the dihedral angles and inducing specific secondary structures, such as turns.[8][9] This pre-organization can enhance binding affinity to biological targets and improve resistance to enzymatic cleavage.[7]

dot

Figure 1: Structure of Fmoc-protected 2-Azaspiro[4.4]nonane-1-carboxylic acid.

The SPPS Workflow: An Overview

The incorporation of any amino acid via Fmoc-SPPS follows a well-defined cyclical process. The key challenge with non-natural amino acids, particularly sterically hindered ones like 2-Azaspiro[4.4]nonane-1-carboxylic acid, lies in ensuring the efficiency of the coupling step.[10][11]

dot

SPPS_Workflow start Peptide-Resin (N-terminally Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-Asn(COOH)-OH + Activator + Base wash1->coupling wash2 DMF Wash coupling->wash2 kaiser Kaiser Test (Monitor Completion) wash2->kaiser kaiser->coupling Positive (Incomplete) Recouple repeat Repeat Cycle kaiser->repeat Negative (Complete) repeat->deprotection end_node Final Peptide repeat->end_node Final Cycle

Figure 2: Cyclical workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols for Incorporation

These protocols are based on the standard Fmoc/tBu strategy and are optimized to address the potential challenges of incorporating a sterically demanding amino acid.[5][10]

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality (acid or amide).[12]

  • For C-terminal amides: Use Rink Amide or Sieber Amide resin.[13]

  • For C-terminal carboxylic acids: Use 2-Chlorotrityl chloride or Wang resin.[12][13]

Protocol: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add sufficient N,N-Dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Fmoc-Deprotection

This step exposes the N-terminal amine of the growing peptide chain for the subsequent coupling reaction.[12]

Protocol: Standard Fmoc Removal

  • Add a solution of 20% piperidine in DMF to the swollen peptide-resin.

  • Agitate for 5-7 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 1-2 for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of Fmoc-2-Azaspiro[4.4]nonane-1-carboxylic acid

This is the most critical step. Due to the steric hindrance of the spirocyclic scaffold, standard coupling conditions may result in low efficiency.[10] Therefore, the use of potent activating agents and extended reaction times is highly recommended.

Protocol: Optimized Coupling

  • Activation Mixture: In a separate vial, dissolve Fmoc-2-Azaspiro[4.4]nonane-1-carboxylic acid (3-5 equiv.), a coupling agent (e.g., HCTU, HATU; 3-5 equiv.), and an additive (e.g., HOAt; 3-5 equiv.) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (6-10 equiv.) to the activation mixture. Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the reaction to proceed for 2-4 hours at room temperature with continuous agitation. For particularly difficult couplings, the reaction time can be extended overnight or a double coupling may be performed.[10][11]

  • After the reaction, drain the coupling solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

Monitoring the Coupling Reaction

It is essential to verify the completion of the coupling reaction to avoid deletion sequences. The qualitative Kaiser (ninhydrin) test is a reliable method for detecting free primary amines.[5][10]

Protocol: Kaiser Test

  • Take a small sample of the peptide-resin beads (5-10 mg).

  • Wash the beads with ethanol.

  • Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, potassium cyanide in pyridine).

  • Heat at 100°C for 3-5 minutes.

  • Observe the color:

    • Yellow/Colorless Beads: Negative result. Coupling is complete.

    • Blue/Purple Beads: Positive result. Free amines are present; coupling is incomplete. A recoupling step is required.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Protocol: Cleavage from Resin

  • Wash the final peptide-resin thoroughly with DCM and dry it under a vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide's sequence. A standard cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[10]

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[10]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether (-20°C).

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide product. The product can then be purified by reverse-phase HPLC.

Data and Reagent Summary

The following table provides a quick reference for the recommended reagents and conditions for incorporating Fmoc-2-Azaspiro[4.4]nonane-1-carboxylic acid.

ParameterRecommendationRationale & Notes
Resin Type Rink Amide (amide), 2-Cl-Trt (acid)Choice depends on the desired C-terminal functionality.[12]
Amino Acid Equiv. 3-5 equivalentsEnsures the reaction is driven to completion, compensating for potential steric hindrance.
Coupling Reagent HCTU, HATUHigh-potency aminium/uronium-based reagents are effective for hindered amino acids.[12]
Base DIEA, 2,4,6-CollidineNon-nucleophilic bases are required to prevent side reactions. Use 2x equivalents relative to the amino acid.
Coupling Time 2-4 hours (or overnight)Extended reaction time is crucial to overcome the slow kinetics of coupling sterically bulky residues.[10]
Monitoring Kaiser (Ninhydrin) TestEssential for verifying complete acylation of the N-terminal amine.[5]
Cleavage Cocktail Reagent K (TFA-based)A standard, robust cocktail for global deprotection of most common side-chain protecting groups.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance of the spiro-amino acid.- Insufficient reaction time.- Inefficient coupling reagents.- Perform a second coupling (double coupling) with a fresh solution of activated amino acid.[11]- Increase the coupling time to overnight.- Switch to a more potent activator like HATU.
Peptide Aggregation - Formation of secondary structures on-resin, common in longer or hydrophobic sequences.[14]- Use a more polar resin (e.g., PEG-modified).- Perform coupling at a slightly elevated temperature (40°C).- Incorporate pseudoproline dipeptides in the sequence if possible.[5]
Epimerization - Over-activation of the carboxylic acid.- Prolonged exposure to base.- Avoid pre-activation times longer than 2 minutes.- Use an additive like HOAt, which is known to suppress racemization.[15]
Aspartimide Formation - Base-catalyzed side reaction if an Asp residue is present in the sequence.[16][17]- This is less related to the spiro-amino acid itself but a general SPPS issue. Use protecting groups on the preceding residue's backbone (e.g., Hmb) if the sequence is Asp-Gly or Asp-Ser.

References

  • Otvos, L., & Wade, J. D. (2014). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. [Link]

  • Zhang, Z., et al. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Collection of Czechoslovak Chemical Communications. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • Yang, Y. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. [Link]

  • Britton, R., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. PubMed. [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. [Link]

  • Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Zurich Research Collection. [Link]

  • De Kimpe, N., et al. (2002). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synlett. [Link]

  • Toniolo, C., & Crisma, M. (2010). Conformations of amino acids and peptides. Cambridge University Press. [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [Link]

  • Avendaño, F., & Albericio, F. (2019). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • Toth, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

  • Vaskevych, R. I., et al. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. [Link]

  • Hofmann, H. J., et al. (1998). Conformational properties of peptides containing dehydro amino acids. ResearchGate. [Link]

  • Van der Veken, P., et al. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. [Link]

  • Wade, J. D., & Brimble, M. A. (2019). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]

  • Isidro-Llobet, A., et al. (2019). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

Sources

Application

Application Notes and Protocols: 2-Azaspiro[4.4]nonane Derivatives in Modern Drug Discovery

Executive Summary & Scaffold Rationale As drug discovery moves away from flat, planar heteroaromatics to mitigate off-target toxicity and poor solubility, the incorporation of three-dimensional, conformationally restrict...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

As drug discovery moves away from flat, planar heteroaromatics to mitigate off-target toxicity and poor solubility, the incorporation of three-dimensional, conformationally restricted scaffolds has become a cornerstone of modern medicinal chemistry. The 2-azaspiro[4.4]nonane scaffold—a bicyclic system where a pyrrolidine ring and a cyclopentane ring share a single spirocyclic carbon—provides an exceptional structural framework[1].

By utilizing this spirocycle, medicinal chemists significantly increase the fraction of sp3-hybridized carbons (Fsp3) within a drug candidate[2]. This rigid 3D architecture not only enhances metabolic stability but also restricts the conformational space of the molecule, precisely vectoring pharmacophores into narrow receptor binding pockets to improve target affinity and selectivity[3].

Physicochemical Profiling

Understanding the baseline properties of the 2-azaspiro[4.4]nonane core is critical for predicting the pharmacokinetic behavior of its derivatives. The core is typically handled as a hemioxalate or hydrochloride salt to prevent degradation and improve aqueous solubility during library synthesis[3].

Table 1: Physicochemical Properties & Design Impact of Core 2-Azaspiro[4.4]nonane

PropertyValueCausality / Impact on Drug Design
Molecular Formula C8H15N[4]Low molecular weight allows for extensive downstream derivatization without violating Lipinski's Rule of 5.
Molecular Weight 125.21 g/mol [3]Provides a high Ligand Efficiency (LE) starting point for hit-to-lead optimization.
Calculated LogP ~1.6[3]Favorable baseline lipophilicity for central nervous system (CNS) penetration and membrane permeability.
Fsp3 Fraction 1.0 (Core)[2]Maximizes 3D spatial coverage, reducing promiscuous protein binding and aggregation.
Reactive Handle Secondary AmineEnables facile N-alkylation, acylation, or reductive amination for rapid library generation.

Key Therapeutic Applications

CNS Agents: Anticonvulsants and Serotonin Modulators

Derivatives of 2-azaspiro[4.4]nonane-1,3-dione, particularly N-phenylamino analogs, exhibit potent anticonvulsant activity[5]. The mechanism of action is heavily tied to the modulation of GABA(A) receptors[5]. Furthermore, appending long-chain arylpiperazines to the spirocyclic core yields compounds with high nanomolar affinity for 5-HT1A and 5-HT2A receptors[6]. The rigid spiro-ring optimally aligns the basic amine and aromatic components within the neuroreceptor binding pockets, making these derivatives highly valuable for treating epilepsy and comorbid psychiatric conditions[6].

Antibacterial Agents: Overcoming Efflux Resistance

Replacing the traditional piperazine moiety of the antibiotic ciprofloxacin with a 2-azaspiro[4.4]nonane periphery yields highly potent antibacterial agents[2]. This bulky, spirocyclic substitution alters the compound's interaction with bacterial DNA gyrase and topoisomerase IV. The steric bulk and 3D nature of the spirocycle effectively bypass common efflux pump-mediated resistance mechanisms, restoring single-digit MIC potency against critical ESKAPE pathogens (e.g., Staphylococcus aureus, Enterococcus faecalis)[2].

Targeted Protein Degradation (PROTACs)

In antiviral drug discovery, 2-azaspiro[4.4]nonane-2-carboxylate derivatives (such as MPI60) have been successfully utilized as structural motifs in PROTACs targeting the SARS-CoV-2 Main Protease (MPro)[7]. The spirocycle provides the precise spatial vectoring required to facilitate ternary complex formation between the viral MPro, the PROTAC molecule, and the CRBN E3 ligase, leading to rapid ubiquitination and proteasomal degradation of the viral target[7].

Metabolic and Neurodegenerative Disorders

Recent pharmaceutical developments have expanded the utility of 2-azaspiro[4.4]nonane derivatives into metabolic disease, identifying them as potent GLP-1 receptor agonists for the management of type 2 diabetes[8]. Additionally, specific diazaspirononane derivatives have been developed as nonsaccharide inhibitors of O-GlcNAcase (OGA), opening novel chemical space for the treatment of neurodegenerative disorders like Alzheimer's disease[9].

Table 2: Comparative Biological Activities of Lead Derivatives

Derivative ClassPrimary TargetKey Pharmacological Findings
N-(2,4-dichlorophenyl)-amino-1,3-diones GABA(A) ReceptorsHigh generalized seizure protection in MES models (100 mg/kg in mice)[5].
N-[(4-arylpiperazin-1-yl)-alkyl] analogs 5-HT1A / 5-HT2AKi = 3.1–94 nM (5-HT1A); acts as a potent dual CNS modulator[6].
Spirocyclic Ciprofloxacin Congeners Bacterial DNA GyraseBroad-spectrum activity against resistant ESKAPE pathogens[2].
MPI60-based PROTACs SARS-CoV-2 MProDC50 = 296 nM; robust viral clearance in infected A549-ACE2 cells[7].

Experimental Protocols

Protocol A: Synthesis of N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione (Anticonvulsant Lead)

Causality & Rationale: This protocol utilizes a thermodynamically driven condensation reaction. By reacting the spiro-anhydride with substituted phenylhydrazines under Dean-Stark conditions, water is continuously removed, driving the equilibrium entirely toward the biologically active imide formation.

  • Reagent Preparation: Dissolve 10 mmol of 2-oxaspiro[4.4]nonane-1,3-dione (spiro-anhydride) in 30 mL of anhydrous toluene.

  • Condensation: Slowly add 10 mmol of 2,4-dichlorophenylhydrazine to the stirring solution.

  • Reflux & Dehydration: Heat the mixture to reflux (~110°C) for 12 hours. Utilize a Dean-Stark trap to continuously remove the water byproduct.

  • Purification: Cool the reaction to room temperature and evaporate the toluene under reduced pressure. Recrystallize the crude solid from absolute ethanol to yield pure N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione[5].

  • System Validation: Confirm the structural integrity via 1H-NMR. The successful formation of the spirocycle is validated by the presence of a distinct, complex multiplet corresponding to the cyclopentane protons at δ 1.5-2.0 ppm.

Protocol B: In Vivo Anticonvulsant Screening (MES & scPTZ)

Causality & Rationale: A dual-model approach is strictly required. The Maximal Electroshock (MES) test identifies compounds that prevent the spread of generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazole (scPTZ) test identifies compounds effective against absence seizures[5].

  • Animal Preparation: Utilize adult male Swiss mice (20-25 g), fasted for 12 hours prior to testing with water ad libitum.

  • Dosing: Administer the synthesized 2-azaspiro[4.4]nonane derivative intraperitoneally (i.p.) suspended in a 0.5% methylcellulose vehicle at graded doses (30, 100, and 300 mg/kg)[5].

  • MES Test (Generalized Seizures): At 0.5h and 4h post-dose, apply an alternating current of 50 mA (60 Hz) for 0.2 seconds via corneal electrodes.

    • Validation Endpoint: Protection is strictly defined as the complete abolition of the hindlimb tonic extensor component.

  • scPTZ Test (Absence Seizures): Administer PTZ (85 mg/kg, s.c.) into the loose fold of skin on the back.

    • Validation Endpoint: Observe for 30 minutes. Protection is defined as the absence of any clonic spasm lasting longer than 3 seconds[5].

  • Neurotoxicity Assessment: Place treated mice on a Rota-Rod rotating at 6 rpm. Neurological deficit is confirmed if the animal cannot maintain equilibrium for 1 minute[5].

Protocol C: PROTAC-Mediated MPro Degradation Assay

Causality & Rationale: To validate the efficacy of 2-azaspiro[4.4]nonane-based PROTACs, a cell-based assay must prove that the compound does not merely inhibit the target, but successfully recruits the E3 ligase to induce proteasomal degradation[7].

  • Cell Culture: Culture 293T cells expressing tagged SARS-CoV-2 MPro in DMEM supplemented with 10% FBS.

  • Compound Treatment: Treat the cells with varying concentrations of the spirocyclic PROTAC (e.g., 10 nM to 10 µM) for 24 hours.

  • Lysis & Western Blot: Harvest the cells and lyse using RIPA buffer containing protease inhibitors. Run the quantified protein on SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with anti-MPro primary antibodies and anti-GAPDH as a loading control.

  • Mechanistic Validation (Critical Step): To definitively prove CRBN and proteasome dependence, pre-treat a parallel set of cells with lenalidomide (a CRBN competitor) or MG132 (a proteasome inhibitor) for 2 hours prior to PROTAC addition.

    • Validation Endpoint: Target degradation must be completely rescued (halted) in the presence of lenalidomide or MG132[7].

Visualizations

Anticonvulsant_Workflow S1 Compound Synthesis (2-Azaspiro[4.4]nonane-1,3-diones) S2 In Vitro Receptor Binding (GABA-A / 5-HT1A / 5-HT2A) S1->S2 S3 In Vivo Murine Models S2->S3 S4 Maximal Electroshock (MES) Test for Generalized Seizures S3->S4 S5 scPTZ Test Test for Absence Seizures S3->S5 S6 Rota-Rod Test Neurotoxicity Assessment S3->S6 S7 Lead Optimization & Therapeutic Index Calculation S4->S7 S5->S7 S6->S7

Workflow for the synthesis and in vivo pharmacological validation of spirocyclic anticonvulsants.

PROTAC_Mechanism A PROTAC Molecule (2-Azaspiro[4.4]nonane core) D Ternary Complex Formation A->D B Target Protein (SARS-CoV-2 MPro) B->D C E3 Ligase Complex (CRBN) C->D E Polyubiquitination D->E Ubiquitin Transfer F Proteasomal Degradation E->F 26S Proteasome

Mechanism of PROTAC-mediated viral protein degradation utilizing a 2-azaspiro[4.4]nonane linker.

References

  • BenchChem. "Application Notes and Protocols for 2-Azaspiro[4.4]nonane Hemioxalate in Medicinal Chemistry." Benchchem.com. 3

  • BenchChem. "Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design." Benchchem.com. 1

  • Obniska, J., et al. "Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V." European Journal of Medicinal Chemistry / PubMed, 2008. 5

  • Obniska, J., et al. "Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane..." European Journal of Medicinal Chemistry / PubMed, 2006. 6

  • MDPI. "Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery." Molecules, 2023. 2

  • ACS Publications. "Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders." Journal of Medicinal Chemistry, 2020. 9

  • ResearchGate. "Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease." Journal of Medicinal Chemistry, 2022. 7

  • Google Patents. "GLP-1 agonists and methods of use thereof" (WO 2023/016546 A1). World Intellectual Property Organization, 2023. 8

  • PubChemLite. "2-azaspiro[4.4]nonane (C8H15N)." Université du Luxembourg. 4

Sources

Method

Application and Protocol for the Asymmetric Synthesis of Chiral 2-Azaspiro[4.4]nonane-1-carboxylic Acid

Abstract The 2-azaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, valued for its rigid, three-dimensional architecture that allows for precise spatial orientation of functional groups....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-azaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, valued for its rigid, three-dimensional architecture that allows for precise spatial orientation of functional groups. This application note provides a comprehensive guide to the asymmetric synthesis of a key derivative, 2-Azaspiro[4.4]nonane-1-carboxylic acid, a chiral building block for drug discovery. We present a robust protocol based on a highly diastereoselective and enantioselective [3+2] cycloaddition of an azomethine ylide with a cyclopentylidene-derived acceptor. The causality behind experimental choices, from catalyst selection to reaction parameter optimization, is discussed in detail. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable scaffold into their synthetic programs.

Introduction: The Significance of the 2-Azaspiro[4.4]nonane Core

Spirocyclic frameworks have garnered significant attention in modern drug discovery due to their unique conformational properties. The 2-azaspiro[4.4]nonane core, in particular, offers a desirable combination of rigidity and three-dimensionality, which can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles of drug candidates. The incorporation of a carboxylic acid moiety at the 1-position provides a versatile handle for further functionalization, making chiral 2-Azaspiro[4.4]nonane-1-carboxylic acid a highly sought-after building block for the synthesis of novel therapeutics.

The asymmetric synthesis of this spirocyclic amino acid presents a considerable challenge, requiring precise control over the formation of the quaternary stereocenter at the spiro-junction. Among the various synthetic strategies, the catalytic asymmetric [3+2] cycloaddition of azomethine ylides has emerged as a powerful and atom-economical method for the construction of pyrrolidine-containing spirocycles.[1][2][3] This application note details a protocol that leverages this approach to achieve high levels of stereocontrol.

Strategic Overview: Asymmetric [3+2] Cycloaddition

The cornerstone of this synthetic protocol is the organocatalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. The azomethine ylide is generated in situ from the condensation of an amino acid ester (e.g., glycine methyl ester) and a carbonyl compound. In this case, we utilize a derivative of cyclopentanone as the dipolarophile to construct the desired spiro[4.4]nonane framework.

The stereochemical outcome of the reaction is controlled by a chiral catalyst, which forms a chiral complex with the reactants, thereby directing the approach of the dipole to the dipolarophile. Chiral phosphoric acids have proven to be highly effective catalysts for this class of transformations, promoting the reaction with high enantioselectivity.[4]

Experimental Protocol: Synthesis of Methyl (1S,5R)-2-Azaspiro[4.4]nonane-1-carboxylate

This protocol outlines the synthesis of the methyl ester of the target compound. Subsequent hydrolysis will yield the desired carboxylic acid.

Materials and Reagents
  • Methylidenecyclopentane (or a suitable precursor, e.g., a Wittig reagent and cyclopentanone)

  • Glycine methyl ester hydrochloride

  • Triethylamine (Et3N)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

  • Anhydrous Toluene

  • Magnesium Sulfate (MgSO4)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure
  • Preparation of the Reaction Vessel: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 mmol, 5 mol%).

  • Addition of Reactants: Under an inert atmosphere (Argon), add methylidenecyclopentane (1.2 mmol, 1.2 equiv.) and glycine methyl ester hydrochloride (1.0 mmol, 1.0 equiv.) to the flask.

  • Solvent and Base Addition: Add anhydrous toluene (10 mL) to the flask, followed by the dropwise addition of triethylamine (1.5 mmol, 1.5 equiv.) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure methyl (1S,5R)-2-Azaspiro[4.4]nonane-1-carboxylate.

Hydrolysis to the Carboxylic Acid
  • Saponification: Dissolve the purified methyl ester (1.0 mmol) in a mixture of methanol (5 mL) and 1 M aqueous sodium hydroxide (2 mL).

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Acidification and Extraction: After completion, remove the methanol under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1 M hydrochloric acid. Extract the product with dichloromethane (3 x 15 mL).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the chiral 2-Azaspiro[4.4]nonane-1-carboxylic acid.

Mechanistic Insights and Rationale for Experimental Choices

The success of this asymmetric synthesis hinges on the precise control of the cycloaddition's stereochemistry. The chiral phosphoric acid catalyst plays a dual role: it acts as a Brønsted acid to activate the azomethine ylide and as a chiral counterion to create a highly organized, chiral environment for the reaction.[4]

The proposed catalytic cycle is as follows:

  • The chiral phosphoric acid protonates the imine formed from glycine methyl ester and any residual carbonyl source, facilitating the formation of the azomethine ylide.

  • The chiral phosphate anion then forms a tight ion pair with the protonated azomethine ylide.

  • This chiral ion pair approaches the dipolarophile (methylidenecyclopentane) in a sterically favored orientation, leading to a highly enantioselective [3+2] cycloaddition.

  • The catalyst is regenerated upon product formation.

The choice of an (R)-configured catalyst will preferentially lead to the (1S,5R)-enantiomer of the product. Conversely, using the (S)-catalyst would yield the (1R,5S)-enantiomer.

G cluster_0 Catalytic Cycle Start Chiral Phosphoric Acid (CPA-H) Imine Imine Formation (Glycine Ester + Carbonyl) Start->Imine Protonation Ylide Azomethine Ylide (Protonated) Imine->Ylide IonPair Chiral Ion Pair [Ylide-H]⁺[CPA]⁻ Ylide->IonPair Cycloaddition [3+2] Cycloaddition with Dipolarophile IonPair->Cycloaddition Product Chiral Spirocycle Cycloaddition->Product Regen Catalyst Regeneration Product->Regen Regen->Start

Sources

Application

Mastering the Synthesis of Novel Therapeutic Candidates: A Detailed Guide to the N-Derivatization of 2-Azaspiro[4.4]nonane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The unique three-dimensional architecture of the 2-azaspiro[4.4]nonane scaffold has cemented its role as a privileged motif in medicinal chemistry. Its inhe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional architecture of the 2-azaspiro[4.4]nonane scaffold has cemented its role as a privileged motif in medicinal chemistry. Its inherent rigidity and novel vectoral presentation of substituents offer a compelling strategy for enhancing target affinity and optimizing pharmacokinetic profiles. This guide provides a comprehensive, in-depth exploration of the N-derivatization of 2-Azaspiro[4.4]nonane-1-carboxylic acid, a critical transformation for unlocking the therapeutic potential of this versatile building block. As Senior Application Scientists, we present not just a series of protocols, but a strategic guide grounded in mechanistic understanding and practical experience to empower your drug discovery endeavors.

Strategic Overview: The Challenge of Chemoselectivity

The primary challenge in the N-derivatization of 2-Azaspiro[4.4]nonane-1-carboxylic acid lies in the presence of two reactive functional groups: a secondary amine and a carboxylic acid. To achieve selective modification of the nitrogen atom, a protection-derivatization-deprotection strategy is paramount. This guide will focus on the initial protection of the carboxylic acid as an ester, followed by various N-derivatization reactions, and concluding with the deprotection of the ester to yield the final N-functionalized product.

G start 2-Azaspiro[4.4]nonane-1-carboxylic acid protection Protection of Carboxylic Acid (Esterification) start->protection derivatization N-Derivatization (Alkylation, Acylation, Sulfonylation) protection->derivatization deprotection Deprotection of Carboxylic Acid derivatization->deprotection final_product N-Derivatized 2-Azaspiro[4.4]nonane-1-carboxylic acid deprotection->final_product

Caption: General workflow for the N-derivatization of 2-Azaspiro[4.4]nonane-1-carboxylic acid.

Part 1: Protection of the Carboxylic Acid Moiety

The initial and crucial step is the protection of the carboxylic acid to prevent its interference in the subsequent N-derivatization reactions. Esterification is the most common and effective method for this purpose. The choice of ester (e.g., methyl, ethyl, benzyl) will influence the final deprotection conditions, offering an element of strategic planning in your synthetic route.

Protocol 1: Fischer Esterification for Methyl or Ethyl Ester Formation

The Fischer esterification is a classic and cost-effective method for producing methyl or ethyl esters from carboxylic acids under acidic conditions.[1]

Causality Behind Experimental Choices:

  • Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent drives the equilibrium towards the ester product.[1]

  • Acid Catalyst: A strong acid like sulfuric acid or tosic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]

  • Removal of Water: The formation of water as a byproduct can shift the equilibrium back to the starting materials. While not always necessary with a large excess of alcohol, for more challenging esterifications, a Dean-Stark apparatus can be employed to remove water azeotropically.[1]

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-Azaspiro[4.4]nonane-1-carboxylic acid (1.0 eq).

  • Reagent Addition: Add a large excess of the desired alcohol (methanol or ethanol, typically serving as the solvent).

  • Catalyst: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1-0.2 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography if necessary.

ParameterConditionRationale
Solvent Methanol or EthanolActs as both reactant and solvent, driving the equilibrium.
Catalyst Conc. H₂SO₄ or TsOHProtonates the carbonyl to activate the carboxylic acid.
Temperature RefluxProvides the necessary activation energy for the reaction.
Typical Yield 85-95%Generally high-yielding for simple esters.

Part 2: N-Derivatization of the Protected Scaffold

With the carboxylic acid safely protected as an ester, the secondary amine is now available for a variety of derivatization reactions.

A. N-Alkylation

N-alkylation introduces alkyl groups to the nitrogen atom, a common strategy for modulating lipophilicity and exploring structure-activity relationships (SAR).

This is a straightforward method for introducing simple alkyl groups.

Causality Behind Experimental Choices:

  • Base: A base such as potassium carbonate or triethylamine is required to neutralize the hydrogen halide formed during the reaction, driving the reaction to completion.

  • Solvent: Anhydrous polar aprotic solvents like acetonitrile or DMF are typically used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol:

  • Setup: To a solution of the 2-Azaspiro[4.4]nonane-1-carboxylate ester (1.0 eq) in an anhydrous solvent (e.g., acetonitrile), add the alkyl halide (1.1-1.5 eq).

  • Base Addition: Add a suitable base (e.g., anhydrous potassium carbonate, 2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

G start Protected 2-Azaspiro[4.4]nonane-1-carboxylate reaction Direct Alkylation (SN2) start->reaction reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) reagents->reaction product N-Alkyl-2-azaspiro[4.4]nonane-1-carboxylate reaction->product G start Protected 2-Azaspiro[4.4]nonane-1-carboxylate reaction Amide Bond Formation start->reaction reagents Carboxylic Acid (R-COOH) Coupling Agent (e.g., HATU) Base (e.g., DIPEA) reagents->reaction product N-Acyl-2-azaspiro[4.4]nonane-1-carboxylate reaction->product

Sources

Method

Application Note: 2-Azaspiro[4.4]nonane-1-carboxylic Acid as a 3D Scaffold for Combinatorial Libraries

The "Escape from Flatland" Mandate in Drug Discovery Historically, high-throughput screening (HTS) libraries were heavily biased toward planar, sp2-hybridized aromatic compounds due to the synthetic ease of cross-couplin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The "Escape from Flatland" Mandate in Drug Discovery

Historically, high-throughput screening (HTS) libraries were heavily biased toward planar, sp2-hybridized aromatic compounds due to the synthetic ease of cross-coupling reactions. However, this over-reliance on "flat" molecules has contributed to high clinical attrition rates, primarily driven by poor aqueous solubility and off-target toxicity 1. To overcome these limitations, modern medicinal chemistry has pivoted toward sp3-rich, three-dimensional (3D) scaffolds that better mimic the structural complexity of natural products [[2]]().

2-Azaspiro[4.4]nonane-1-carboxylic acid represents a premier building block in this paradigm. As a conformationally restricted, spirocyclic analog of proline, it projects functional groups into defined 3D vectors 3.

Mechanistic Causality: The spiro-fusion of a cyclopentane ring at the C5 position of the pyrrolidine core imposes severe steric constraints. This locks the molecule into predictable, rigid conformations. When incorporated into a combinatorial library, this pre-organization is crucial: it drastically reduces the entropic penalty typically incurred when a flexible ligand binds to a target protein receptor, thereby enhancing overall binding affinity 4.

Rationale for Combinatorial Derivatization

The scaffold features two orthogonal exit vectors: a secondary amine at the N2 position and a carboxylic acid at the C1 position. The carboxylic acid at C1 is directly adjacent to the spiro-fused cyclopentane ring, creating a highly sterically encumbered environment.

Because of this steric bulk, standard solution-phase couplings often suffer from sluggish kinetics and incomplete conversion. Solid-phase peptide synthesis (SPPS) strategies are the causal solution here: anchoring the scaffold to a resin allows the use of large reagent excesses to drive sterically hindered reactions to completion, while enabling simple purification via filtration 5.

G SCAFFOLD 2-Azaspiro[4.4]nonane- 1-carboxylic acid NDERIV N2-Derivatization (Amides, Sulfonamides) SCAFFOLD->NDERIV Electrophiles CDERIV C1-Derivatization (Esters, Amides) SCAFFOLD->CDERIV Nucleophiles LIB sp3-Rich Combinatorial Library NDERIV->LIB CDERIV->LIB HTS High-Throughput Screening (HTS) LIB->HTS Assay

Combinatorial diversification of 2-Azaspiro[4.4]nonane-1-carboxylic acid.

Experimental Protocols: Solid-Phase Library Synthesis

The following protocols detail the generation of a 96-member combinatorial library using Fmoc-protected 2-azaspiro[4.4]nonane-1-carboxylic acid.

Causality in Protection Strategy: The Fmoc (Fluorenylmethyloxycarbonyl) protecting group is selected over Boc (tert-Butyloxycarbonyl) because Fmoc is cleaved under basic conditions. This orthogonality allows the scaffold to be anchored to an acid-labile Wang resin, ensuring the N2-amine can be deprotected and functionalized without prematurely cleaving the molecule from the solid support 6.

SPPS RESIN Wang Resin Loading (DIC, DMAP) DEPROTECT Fmoc Deprotection (20% Piperidine) RESIN->DEPROTECT COUPLE N-Capping / Coupling (R-COCl or R-NCO) DEPROTECT->COUPLE CLEAVE Resin Cleavage (95% TFA) COUPLE->CLEAVE PURIFY Prep-HPLC & QC (LC-MS, NMR) CLEAVE->PURIFY

Solid-phase combinatorial synthesis workflow using the spirocyclic scaffold.

Protocol A: Scaffold Loading onto Wang Resin

Self-Validation Checkpoint: Loading efficiency is determined by UV quantification of the Fmoc adduct post-cleavage (measured at 301 nm), ensuring accurate stoichiometry for all subsequent steps.

  • Swelling: Suspend Wang resin (1.0 equiv, 0.8 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes to maximize pore accessibility.

  • Coupling: Dissolve Fmoc-2-azaspiro[4.4]nonane-1-carboxylic acid (3.0 equiv) and Diisopropylcarbodiimide (DIC, 3.0 equiv) in minimal Dimethylformamide (DMF). Add the solution to the resin.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Mechanistic Note: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate necessary to overcome the severe steric hindrance of the C1-carboxylic acid.

  • Agitation & Wash: Agitate for 16 hours at room temperature. Wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).

Protocol B: Fmoc Deprotection and N2-Diversification

Self-Validation Checkpoint: A Chloranil test (optimized specifically for secondary amines) is performed. A positive (green/blue) result confirms the presence of the free N2-amine post-deprotection. A negative result after capping confirms 100% functionalization.

  • Deprotection: Treat the loaded resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF (5x) to remove all traces of piperidine, which would otherwise consume the capping reagents.

  • Diversification (Capping): Divide the resin into a 96-well filter block. To each well, add a unique electrophile (acid chloride, sulfonyl chloride, or isocyanate) (5.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 10.0 equiv) in anhydrous DCM.

  • Reaction: Agitate for 12 hours. The high concentration of reagents forces the sterically hindered N2 amine to react fully.

  • Validation: Perform the Chloranil test to confirm complete capping. Re-subject any positive wells to a second coupling cycle.

Protocol C: Cleavage and High-Throughput Purification
  • Cleavage: Treat each well with a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water for 2 hours. Mechanistic Note: TIPS acts as a carbocation scavenger, preventing the re-alkylation of the scaffold by reactive Wang resin linker cations during cleavage.

  • Elution: Collect the filtrate into a deep-well collection plate.

  • Evaporation: Remove TFA using a centrifugal vacuum concentrator to yield the crude library members.

Quantitative Data: Library Validation

To assess the chemical viability of the 2-azaspiro[4.4]nonane-1-carboxylic acid scaffold, a pilot library was synthesized and analyzed via LC-MS. The steric environment of the N2 position heavily influences coupling efficiency, as summarized below.

Table 1: Average Yield and Purity by Capping Reagent Class

Capping Reagent ClassAverage Crude Purity (%)Isolated Yield (%)Major Byproduct Observed
Primary Aliphatic Acid Chlorides>92%85 - 90%Unreacted amine (trace)
Aromatic Acid Chlorides88%80 - 85%Hydrolyzed acid
Aromatic Sulfonyl Chlorides85%75 - 82%Sulfonic acid adducts
Aliphatic Isocyanates (Ureas)>95%88 - 94%None detected
Bulky Acid Chlorides (e.g., Pivaloyl)65%40 - 50%Unreacted amine

Data Interpretation: The scaffold exhibits excellent reactivity with unhindered electrophiles and isocyanates. However, highly sterically encumbered reagents (e.g., pivaloyl chloride) show diminished yields, a direct consequence of the spiro-cyclopentane ring shielding the N2 position.

Conclusion

The integration of 2-azaspiro[4.4]nonane-1-carboxylic acid into combinatorial workflows provides a robust pathway to sp3-rich, 3D chemical space. By leveraging solid-phase synthesis and orthogonal protection strategies, drug development professionals can rapidly generate diverse libraries with high fidelity, directly addressing the need for novel, conformationally restricted pharmacophores in modern medicinal chemistry.

References[2] Title: Amino Acid-Derived Heterocycles as Combinatorial Library Targets: Spirocyclic Ketal Lactones | Source: acs.org | URL:https://pubs.acs.org/doi/10.1021/cc030018d[3] Title: The utilization of spirocyclic scaffolds in novel drug discovery | Source: tandfonline.com | URL:https://www.tandfonline.com/doi/full/10.1080/14756366.2016.1198408[4] Title: Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection | Source: acs.org | URL:https://pubs.acs.org/doi/10.1021/acs.orglett.9b01512[1] Title: Escape from planarity in fragment-based drug discovery | Source: whiterose.ac.uk | URL:https://eprints.whiterose.ac.uk/180295/1/Escape_from_planarity_in_fragment_based_drug_discovery.pdf[5] Title: Unnatural Amino Acids | Source: enamine.net | URL: https://enamine.net/blog/unnatural-amino-acids[6] Title: Multigram Synthesis of 3,3-Spiro-α-prolines | Source: acs.org | URL:https://pubs.acs.org/doi/10.1021/acs.joc.4c02283

Sources

Application

Application Notes and Protocols: Incorporation of 2-Azaspiro[4.4]nonane-1-carboxylic acid into Bioactive Peptides

Executive Summary The integration of conformationally restricted heterocyclic amino acids into peptide drug discovery represents a critical paradigm shift from flexible, degradation-prone sequences to three-dimensional,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of conformationally restricted heterocyclic amino acids into peptide drug discovery represents a critical paradigm shift from flexible, degradation-prone sequences to three-dimensional, metabolically stable pharmacophores[1]. Standard L-proline is frequently utilized to induce structural kinks and stabilize β -turns; however, it remains susceptible to cis/trans isomerization and ring puckering.

2-Azaspiro[4.4]nonane-1-carboxylic acid —a spirocyclic proline analog—addresses these limitations by locking the pyrrolidine ring pucker via a spiro-fused cyclopentyl group. This strategic substitution provides profound entropic benefits upon target binding and acts as a severe steric shield against proteolytic degradation[2][3]. This technical guide details the scientific rationale, physicochemical impact, and optimized Solid-Phase Peptide Synthesis (SPPS) protocols required to successfully incorporate this highly hindered unnatural amino acid into bioactive peptides.

Scientific Rationale: The "Why" of Spirocyclic Prolines

The decision to replace a canonical proline with 2-Azaspiro[4.4]nonane-1-carboxylic acid is driven by three mechanistic pillars:

  • The Entropic Benefit (Conformational Pre-organization): Flexible peptides incur a high entropic penalty ( ΔS ) when adopting their bioactive conformation upon receptor binding. The spiro-cyclopentyl system restricts the ϕ and ψ torsional angles of the peptide backbone. By freezing the ligand into its bioactive geometry, the entropic penalty of binding is minimized, frequently translating to enhanced target affinity and selectivity[4].

  • Metabolic Roadblocking: Proteases such as Dipeptidyl Peptidase-IV (DPP-IV) and Prolyl Endopeptidase (PEP) specifically target proline-rich sequences. The massive steric bulk of the [4.4] spirocyclic system physically prevents these enzymes from accessing the adjacent scissile amide bonds, dramatically extending the in vivo half-life of the peptide.

  • Tuning Lipophilicity: The addition of the hydrophobic cyclopentyl ring increases the overall LogP of the peptide. In carefully designed sequences, this localized lipophilicity can improve membrane permeability and facilitate blood-brain barrier (BBB) penetration.

Mechanism UAA 2-Azaspiro[4.4]nonane-1-carboxylic acid Incorporation Rest Conformational Restriction (Locked Phi/Psi Angles) UAA->Rest Protease Steric Shielding (Protease Resistance) UAA->Protease Affinity Enhanced Receptor Affinity (Entropic Benefit) Rest->Affinity Stability Increased In Vivo Half-Life Protease->Stability

Mechanistic impact of spirocyclic proline incorporation on peptide efficacy.

Quantitative Data: Physicochemical & Structural Profiling

Understanding the physical differences between canonical proline and its spirocyclic analog is essential for predicting chromatographic behavior and anticipating synthesis bottlenecks.

PropertyL-Proline2-Azaspiro[4.4]nonane-1-carboxylic acidImpact on Peptide Drug Design
Side-Chain Constraint Monocyclic (Pyrrolidine)Bicyclic (Spiro-cyclopentyl)Locks ring pucker; heavily biases trans amide bond geometry.
Steric Bulk ( α -carbon) ModerateExceptionally HighShields adjacent bonds; requires specialized SPPS coupling protocols.
Lipophilicity (LogP) LowHighIncreases retention time on RP-HPLC; enhances membrane permeability.
N-Acylation Reactivity HighVery LowSecondary amine is buried; necessitates elevated temperatures and COMU/HATU.

Experimental Protocols: Overcoming SPPS Bottlenecks

The primary challenge in utilizing 2-Azaspiro[4.4]nonane-1-carboxylic acid is the severe steric hindrance surrounding both its carboxylic acid and its secondary amine. Standard coupling reagents (e.g., DIC/Oxyma) will fail, leading to incomplete reactions and complex mixtures of deletion sequences.

To ensure a self-validating system , the following protocols employ highly reactive aminium/uronium salts and mandatory capping steps. If a sterically hindered coupling fails, the capping step permanently terminates that specific chain. This guarantees that any full-length mass detected during LC-MS analysis is the pure, desired product, rather than a difficult-to-separate n−1 impurity.

Protocol 3.1: Coupling the Spiro-Proline to the Peptide Chain

This step involves activating the carboxyl group of Fmoc-2-Azaspiro[4.4]nonane-1-carboxylic acid to couple it onto the free N-terminus of the growing peptide chain.

  • Rationale: The spiro-carbon creates bulk near the activated ester. HATU is required to form a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates aminolysis.

  • Procedure:

    • Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 20 minutes.

    • Deprotect the N-terminus using 20% Piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

    • In a separate vial, dissolve 3.0 equivalents of Fmoc-2-Azaspiro[4.4]nonane-1-carboxylic acid and 2.9 equivalents of HATU in minimal anhydrous DMF.

    • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. Pre-activate for 2 minutes.

    • Add the activated mixture to the resin. Agitate at Room Temperature (RT) for 2 hours.

    • Wash the resin with DMF (3 × 1 min).

    • Self-Validation (Capping): Treat the resin with 10% Acetic Anhydride and 10% DIPEA in DMF for 10 minutes to cap any unreacted amines. Wash with DMF.

Protocol 3.2: Acylating the N-Terminus of the Spiro-Proline (The Critical Step)

Once the spiro-proline is incorporated, its secondary amine is buried under the cyclopentyl ring. Coupling the next amino acid onto this amine is the most difficult step in the synthesis.

  • Rationale: Standard HATU/DIPEA is often insufficient here. We escalate to COMU (which is less prone to epimerization and highly efficient for hindered secondary amines) and a less nucleophilic base like TMP (2,4,6-collidine) . Elevated temperature provides the kinetic energy needed to overcome the steric barrier.

  • Procedure:

    • Deprotect the Fmoc group of the spiro-proline (20% Piperidine/DMF, 2 × 10 min). Note: Extended time is required due to steric shielding.

    • Dissolve 4.0 equivalents of the next Fmoc-Amino Acid and 3.9 equivalents of COMU in anhydrous DMF.

    • Add 8.0 equivalents of TMP. Pre-activate for 1 minute.

    • Add the mixture to the resin. Heat the reaction vessel to 50°C (via microwave peptide synthesizer or heated block) and agitate for 1 hour.

    • Wash with DMF (5 × 1 min).

    • Mandatory Double Coupling: Repeat steps 2-5 to ensure complete conversion.

    • Cap with Acetic Anhydride as described in Protocol 3.1.

Protocol 3.3: Cleavage and Global Deprotection
  • Rationale: The spirocyclic ring is chemically stable to strong acids. A standard TFA cleavage cocktail is sufficient, though the highly lipophilic nature of the sequence may require extensive washing to extract the peptide from the resin matrix.

  • Procedure:

    • Wash the completed resin with Dichloromethane (DCM) and dry under vacuum.

    • Add cleavage cocktail: TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).

    • Agitate for 2.5 hours at RT.

    • Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the peptide.

    • Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

    • Lyophilize the crude peptide prior to RP-HPLC purification.

SPPS_Workflow Start Fmoc Deprotection (20% Piperidine/DMF) Couple1 Couple Spiro-Pro (HATU, DIPEA, RT) Start->Couple1 Deprotect2 Hindered Fmoc Deprotection (20% Piperidine, Extended Time) Couple1->Deprotect2 Couple2 Acylate Spiro-Pro N-Terminus (COMU, TMP, 50°C) Deprotect2->Couple2 Cap Capping (Self-Validation) (Ac2O, DIPEA) Couple2->Cap Cleave TFA Cleavage & Deprotection Cap->Cleave

Optimized SPPS workflow for sterically hindered spirocyclic amino acids.

Purification and Validation

Due to the increased lipophilicity imparted by the [4.4] spirocyclic system, the retention time of the modified peptide on a C18 RP-HPLC column will shift significantly later compared to its L-proline counterpart.

  • Chromatography: Utilize a shallower gradient of Acetonitrile (e.g., 0.5% increase per minute) to ensure baseline separation from any capped truncation products.

  • Structural Validation: While LC-MS will confirm the correct mass, 2D NMR (NOESY/ROESY) is highly recommended for advanced drug development to confirm the cis/trans ratio of the amide bond preceding the 2-Azaspiro[4.4]nonane-1-carboxylic acid residue, ensuring the desired bioactive conformation has been achieved.

References

  • "Multigram Synthesis of 3,3-Spiro-α-prolines", The Journal of Organic Chemistry. URL: [Link]

  • "Efficient Multigram Synthesis of 3,3-Spiro-α-proline Containing Chimeras", ChemRxiv. URL: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed Cycloadditions

Introduction: The Significance of the 2-Azaspiro[4.4]nonan-1-one Scaffold The 2-azaspiro[4.4]nonan-1-one framework is a pivotal structural motif in contemporary medicinal chemistry and drug discovery.[1][2] Its inherent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-Azaspiro[4.4]nonan-1-one Scaffold

The 2-azaspiro[4.4]nonan-1-one framework is a pivotal structural motif in contemporary medicinal chemistry and drug discovery.[1][2] Its inherent rigidity and three-dimensional topology provide a unique scaffold for the spatial presentation of pharmacophoric elements, which can lead to enhanced binding affinity and selectivity for biological targets.[2][3] This constrained geometry is often associated with improved metabolic stability and pharmacokinetic profiles, making it a highly desirable feature in the design of novel therapeutics.[2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, underscoring their potential in addressing various disease states.[1][2]

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-azaspiro[4.4]nonan-1-ones, with a specific focus on phosphine-catalyzed cycloaddition reactions. This approach offers a powerful and direct route to this valuable spirocyclic system.[1]

Phosphine-Catalyzed [3+2] Cycloaddition: A Mechanistic Overview

The synthesis of 2-azaspiro[4.4]nonan-1-ones can be efficiently achieved through a formal [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a three-atom component with a two-atom component to form a five-membered ring. In the context of this synthesis, the key reactants are typically allenoates (as the three-carbon synthon) and cyclic imines or their precursors (as the two-atom component). The reaction is catalyzed by a nucleophilic phosphine, such as triphenylphosphine (PPh₃).[1]

The generally accepted mechanism for this phosphine-catalyzed [3+2] cycloaddition proceeds through several key steps.[4][5] The reaction is initiated by the nucleophilic attack of the phosphine on the central carbon of the allenoate. This generates a zwitterionic intermediate, which can be represented by two resonance structures. This intermediate then acts as a 1,3-dipole.[4][6] The subsequent stepwise [3+2] cycloaddition with an electron-deficient alkene, such as a cyclic N-acylimine, leads to the formation of a five-membered ring. The final steps involve a proton transfer and the elimination of the phosphine catalyst to regenerate the active catalyst and yield the desired spirocyclic product.[4]

Phosphine-Catalyzed [3+2] Cycloaddition Mechanism cluster_0 Catalytic Cycle Phosphine R₃P Zwitterion Zwitterionic Intermediate (1,3-Dipole) Phosphine->Zwitterion + Allenoate Allenoate Allenoate Cycloadduct Cycloadduct Intermediate Zwitterion->Cycloadduct + Cyclic Imine Cyclic_Imine Cyclic Imine (e.g., N-acylimine) Product 2-Azaspiro[4.4]nonan-1-one Cycloadduct->Product Proton Transfer Product->Phosphine + R₃P (catalyst regeneration)

Phosphine-Catalyzed [3+2] Cycloaddition Mechanism

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis of 2-azaspiro[4.4]nonan-1-ones via a phosphine-catalyzed [3+2] cycloaddition. These protocols are designed to be self-validating, with guidance on reaction monitoring and purification.

General Considerations:
  • Reagent Purity: The success of the reaction is highly dependent on the purity of the starting materials. Ensure that allenoates and cyclic imines are of high purity. The phosphine catalyst should also be of high quality.[7]

  • Inert Atmosphere: While not always strictly necessary for all substrate combinations, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent oxidation of the phosphine catalyst, especially if it is air-sensitive.[7]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Toluene, THF, and dichloromethane are commonly used solvents.[1] The optimal solvent should be determined empirically for each specific substrate pair.

Protocol 1: Synthesis of N-Boc-2-azaspiro[4.4]nonan-1-one

This protocol details the reaction between an N-protected 2-methylene-γ-lactam and an allenoate.

Materials:

  • N-Boc-2-methylene-pyrrolidin-2-one (1.0 equiv)

  • Ethyl 2,3-butadienoate (1.2 equiv)

  • Triphenylphosphine (PPh₃) (20 mol%)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Flash column chromatography system (silica gel)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-2-methylene-pyrrolidin-2-one (1.0 equiv) and triphenylphosphine (0.20 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture at room temperature until all solids have dissolved. Add ethyl 2,3-butadienoate (1.2 equiv) dropwise to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12 hours.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar spot will indicate product formation.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired N-Boc-2-azaspiro[4.4]nonan-1-one derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst) start->setup inert Inert Atmosphere (N₂ or Ar) setup->inert addition Solvent & Reagent Addition inert->addition reaction Heat & Stir (e.g., 80 °C, 12h) addition->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cool, Concentrate) monitoring->workup Complete purification Flash Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

A typical experimental workflow for the synthesis.

Data Presentation: A Summary of Reaction Conditions

The following table summarizes various reported conditions for the phosphine-catalyzed synthesis of 2-azaspiro[4.4]nonan-1-one derivatives, showcasing the versatility of this methodology.

Entry2-Methylene-γ-lactamAllenoate/AcceptorPhosphine CatalystSolventTemp. (°C)Time (h)Yield (%)Ref.
1N-Boc-2-methylene-pyrrolidin-2-oneEthyl 2,3-butadienoatePPh₃ (20 mol%)Toluene801275[1]
2N-Cbz-2-methylene-pyrrolidin-2-oneMethyl 2,3-butadienoatePBu₃ (20 mol%)THF651868[1]
3N-Bn-2-methylene-pyrrolidin-2-oneEthyl 2,3-butadienoatePPh₃ (20 mol%)Dioxane1001082[1]
4N-Boc-2-methylene-pyrrolidin-2-oneN-PhenylmaleimidePPh₃ (15 mol%)CH₂Cl₂rt2491[1]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider the following:

    • Catalyst Activity: Ensure the phosphine catalyst is fresh and has been handled properly to avoid deactivation.[7]

    • Reaction Temperature and Time: The optimal temperature and reaction time may vary depending on the substrates. Consider running the reaction for a longer period or at a slightly higher temperature, while monitoring for potential decomposition.

    • Substrate Reactivity: The electronic and steric properties of the substituents on both the γ-lactam and the allenoate can influence reactivity.

  • Formation of Side Products: The formation of side products can sometimes be observed. Careful control of the reaction conditions, such as temperature and stoichiometry, can help to minimize their formation. Purification by flash column chromatography is typically effective in separating the desired product from impurities.

  • Asymmetric Synthesis: For the synthesis of enantiomerically enriched 2-azaspiro[4.4]nonan-1-ones, the use of a chiral phosphine catalyst is required.[8][9] The selection of the appropriate chiral phosphine is crucial for achieving high enantioselectivity and may require screening of different catalyst structures.[8]

Conclusion

The phosphine-catalyzed [3+2] cycloaddition reaction is a highly effective and versatile method for the synthesis of the medicinally important 2-azaspiro[4.4]nonan-1-one scaffold. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can efficiently access a wide range of derivatives for further investigation in drug discovery programs. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this powerful synthetic transformation.

References

  • BenchChem. (2025). Catalytic Routes to 2-Azaspiro[4.4]nonan-1-one: A Guide to Modern Synthetic Methods. Benchchem.
  • eScholarship. (2021, March 16). Phosphorus-Based Catalysis. eScholarship, University of California.
  • ResearchGate. (2005, December). Synthesis of 2‐Azaspiro[4.4]nonan‐1‐ones via Phosphine‐Catalyzed [3 + 2]‐Cycloadditions.
  • Zheng, S., & Lu, X. (2008). A Phosphine-Catalyzed [3 + 2] Annulation Reaction of Modified Allylic Compounds and N-Tosylimines. Organic Letters, 10, 4481-4484.
  • Yong, S., Baird, M., Ung, A., Skelton, B. W., White, A. H., & Turner, P. (2024, November 14). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. University of Wollongong - Figshare.
  • RSC Publishing. (n.d.). Phosphine-catalyzed enantioselective [4 + 1] annulation of oxindoles with allenic ketones for the construction of spirocyclopentene oxindoles. Organic Chemistry Frontiers.
  • ACS Publications. (2025, August 23). Phosphine-Catalyzed [3 + 2] Annulation of Sulfamidate-Derived 1-Azadienes: Synthesis of Spiro[Oxathiazole-Cyclopentene] Scaffolds and Spirocyclic Aziridine Derivatives. The Journal of Organic Chemistry.
  • ACS Publications. (2019, September 4). Phosphine-Catalyzed Asymmetric Cycloaddition Reaction of Diazenes: Enantioselective Synthesis of Chiral Dihydropyrazoles. Organic Letters.
  • BenchChem. (2025). Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. Benchchem.
  • ACS Publications. (2013, July 23).
  • RSC Publishing. (n.d.). Phosphine-catalyzed [3+2] annulation of α-substituted allenoates with ester-activated α,β-unsaturated imines: a novel variation of the Lu [3+2] cycloaddition reaction.
  • ACS Publications. (2019, December 4). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega.
  • ACS.org. (2013, July 23).
  • PubMed. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for 2-Azaspiro[4.
  • Arkat USA. (2022, November 6). Review on asymmetric cycloaddition reactions at phosphorus (III)
  • PMC - NIH. (2025, April 30).
  • RSC Publishing. (n.d.). Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. Organic Chemistry Frontiers.
  • RSC Publishing. (n.d.). Phosphine-catalyzed [4+1] annulation of 1,3-(aza)dienes with maleimides: highly efficient construction of azaspiro[4.4]nonenes.
  • BenchChem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
  • RSC Publishing. (2021, January 6). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
  • Francis Academic Press. (2026). Design of Chiral Phosphine Catalysts Driven by Visible Light and Study of Asymmetric [2+2] Cycloaddition Reactions. The Frontiers of Society, Science and Technology, 8(1), 13-18.
  • PubMed. (2013, September 6).
  • Beilstein Journals. (2025, September 11). Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition.
  • PMC. (2025, August 19). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
  • Organic Syntheses. (2019, April 22).
  • Wiley Online Library. (2023, April). Phosphine catalyzed asymmetric [4+2] cycloaddition of α‐substituted allenes with imines.
  • Wiley Online Library. (2008, March 20).
  • RSC Publishing. (2023, September 28). Phosphine-catalysed transformations of ortho- and para-quinone methides.
  • PMC. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of 2-Azaspiro[4.4]nonane synthesis, with a specific focus on overcoming chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of 2-Azaspiro[4.4]nonane synthesis, with a specific focus on overcoming challenges in diastereoselectivity. The inherent three-dimensional and rigid structure of the azaspiro[4.4]nonane scaffold makes it a privileged motif in medicinal chemistry, but its synthesis often presents significant stereochemical hurdles.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve your desired stereochemical outcomes.

Troubleshooting Guide: Diastereoselectivity Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols to enhance diastereoselectivity.

Q1: My [3+2] cycloaddition reaction to form the spiro-pyrrolidine core is resulting in a low diastereomeric ratio (d.r.). What are the primary causes and how can I improve it?

A1: Low diastereoselectivity in [3+2] cycloaddition reactions is a common issue stemming from insufficient energy differences between the transition states leading to the different diastereomers. Several factors can be tuned to amplify these differences and favor the formation of a single diastereomer.

Underlying Causes & Corrective Actions:

  • Reaction Temperature: Temperature is a critical factor in determining kinetic versus thermodynamic product distribution.[2]

    • Causality: At higher temperatures, the reaction may approach thermodynamic equilibrium, resulting in a mixture of the most stable diastereomers. Lower temperatures, however, can "freeze out" the lowest energy transition state, favoring the kinetically controlled product, which is often a single diastereomer.

    • Actionable Protocol: Systematically screen a range of temperatures. Start at room temperature and incrementally decrease the temperature (e.g., 0 °C, -20 °C, -78 °C). Monitor the reaction by TLC or ¹H NMR to find the optimal balance between reaction rate and diastereoselectivity.

  • Solvent Polarity: The solvent can significantly influence the stability of the transition state and, consequently, the stereochemical outcome.[2]

    • Causality: Polar solvents may stabilize charged intermediates or transition states differently than non-polar solvents. The choice of solvent can alter the conformational preferences of the reactants and the transition state assembly, thereby influencing which face of the reactants is more accessible for the cycloaddition.

    • Actionable Protocol: Conduct a solvent screen with a matrix of non-polar (e.g., Toluene, Hexane), polar aprotic (e.g., THF, CH₂Cl₂, Acetonitrile), and polar protic solvents (e.g., Ethanol). In some cases, highly polar solvents like water can promote high diastereoselectivity.[2]

  • Catalyst System and Additives: The choice of catalyst or the presence of additives can introduce new stereocontrolling elements.

    • Causality: For asymmetric syntheses, chiral catalysts like phosphoric acids or metal complexes with specific ligands create a chiral environment that directs the cycloaddition to proceed through a specific pathway.[2] Even in non-asymmetric reactions, additives like benzoic acid can act as proton-transfer agents or Lewis acids, promoting the reaction and influencing selectivity.[2]

    • Actionable Protocol:

      • If applicable, screen different chiral ligands (e.g., N,O-ligands or N,P-ligands with Cu(OAc)₂) for your metal catalyst.[2]

      • Investigate the effect of acidic additives. For example, in a three-component synthesis of spirooxindole-pyrrolidines, benzoic acid (0.5 equiv) can be an effective catalyst.[2]

  • Substrate Steric Hindrance: The steric bulk of substituents on the reactants can dictate the facial selectivity of the cycloaddition.[2]

    • Causality: Large or bulky groups on either the dipolarophile or the ylide can block one face of the molecule, forcing the reaction to occur from the less hindered side.

    • Actionable Protocol: If your synthetic route allows, consider modifying the steric environment of your starting materials. For instance, changing a protecting group to a bulkier alternative can significantly enhance diastereoselectivity.

Workflow for Optimizing [3+2] Cycloaddition

start Low d.r. Observed temp Screen Reaction Temperature (e.g., RT, 0°C, -78°C) start->temp solvent Screen Solvents (Polar vs. Non-polar) temp->solvent If no improvement end High d.r. Achieved temp->end Success catalyst Optimize Catalyst/Additives (e.g., Benzoic Acid) solvent->catalyst If no improvement solvent->end Success substrate Modify Substrate Sterics (e.g., Bulky Protecting Group) catalyst->substrate If no improvement catalyst->end Success substrate->end Success

Caption: Troubleshooting workflow for low diastereoselectivity.

Q2: I am observing significant side products in my domino radical bicyclization for the synthesis of 1-Azaspiro[4.4]nonane. How can I minimize these?

A2: Domino radical reactions are powerful but can be sensitive to reaction conditions, leading to side products through premature quenching, undesired rearrangement, or intermolecular reactions. Minimizing these requires careful control over the reaction environment.

Underlying Causes & Corrective Actions:

  • Radical Initiator and Concentration: The choice and amount of radical initiator are crucial.

    • Causality: Too much initiator can lead to a high concentration of radicals, increasing the likelihood of radical-radical coupling or other termination pathways. The choice between a high-temperature initiator like AIBN and a room-temperature initiator like triethylborane (Et₃B) depends on the substrate's stability and the desired reaction kinetics.[2]

    • Actionable Protocol:

      • Titrate the amount of initiator. Start with a substoichiometric amount (e.g., 0.25 equiv for AIBN) and adjust as needed.[2]

      • If your substrate is temperature-sensitive, switch from AIBN (typically used at ~90 °C) to an Et₃B/O₂ system, which can initiate radical formation at room temperature.[2]

  • Solvent and Reagent Purity: Radical reactions are often intolerant of impurities, especially oxygen and water.

    • Causality: Oxygen can act as a radical scavenger, terminating the desired chain reaction. Water can interfere with certain reagents or catalytic cycles.[2]

    • Actionable Protocol: Ensure all solvents are anhydrous and degassed (e.g., by freeze-pump-thaw cycles or sparging with argon). Use freshly purified reagents. Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.

  • Concentration of Reactants: The concentration can influence whether the reaction proceeds intramolecularly (desired) or intermolecularly (undesired).

    • Causality: High concentrations can favor intermolecular side reactions. The domino bicyclization is an intramolecular process and is typically favored under high dilution conditions.

    • Actionable Protocol: Run the reaction at a lower concentration (e.g., 0.02 M).[2] If side products persist, consider using a syringe pump to add a key reagent slowly over several hours to maintain a low instantaneous concentration.

General Protocol: Domino Radical Bicyclization
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the starting O-benzyl oxime ether (1.0 equiv) in anhydrous, degassed cyclohexane to achieve a 0.02 M solution.[2]

  • Reagent Addition: Add tributyltin hydride (Bu₃SnH, 1.2 equiv).[2]

  • Initiation (Choose one):

    • Method A (High Temp): Add AIBN (0.25 equiv). Place the flask in a preheated oil bath at 90 °C.[2]

    • Method B (Room Temp): Add triethylborane (Et₃B, typically as a 1 M solution in hexanes).[2]

  • Monitoring: Stir the reaction and monitor its progress by TLC until the starting material is consumed.[2]

  • Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to separate the diastereomers and remove tin byproducts.[2]

Frequently Asked Questions (FAQs)

Q1: How can I reliably determine the diastereomeric ratio (d.r.) of my product mixture?

A1: The most common and reliable method is ¹H NMR spectroscopy of the crude reaction mixture before purification.[2] Look for well-resolved signals corresponding to protons that are in different chemical environments in each diastereomer. Often, protons adjacent to the newly formed stereocenters are ideal for this analysis. The d.r. can be calculated by integrating these distinct signals. For complex spectra, 2D NMR techniques like COSY or NOESY can help assign the signals to specific diastereomers.

Q2: What is a chiral auxiliary and how can it be used to control diastereoselectivity in 2-Azaspiro[4.4]nonane synthesis?

A2: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a stereoselective reaction.[3][4] In the context of 2-Azaspiro[4.4]nonane synthesis, you could, for example, attach a chiral auxiliary (like a camphor sultam) to a carboxylic acid group on one of your precursors. The bulky, rigid structure of the auxiliary will sterically block one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face with high diastereoselectivity. After the key stereocenter is set, the auxiliary is chemically cleaved and can often be recovered for reuse.[3][5]

Q3: My reaction yields the undesired diastereomer as the major product. How can I reverse the selectivity?

A3: Reversing diastereoselectivity often requires changing the fundamental mechanism or steric environment of the reaction. Consider these strategies:

  • Change the Catalyst: Switch from a Lewis acid catalyst to a Brønsted acid, or change the metal and/or ligand in an organometallic catalyst. Different catalysts can favor different transition state geometries. For instance, rhodium(II) catalysts with specific chiral ligands can offer high levels of diastereocontrol in cyclopropanation reactions to form related spirocycles.[6]

  • Kinetic vs. Thermodynamic Control: If your current conditions yield the thermodynamic (more stable) product, running the reaction at a much lower temperature may favor the kinetic (less stable) product.[2] Conversely, if you have the kinetic product but want the thermodynamic one, running the reaction at a higher temperature with a prolonged reaction time might allow the mixture to equilibrate.

  • Substrate Control: Modify the substrate by changing a protecting group. A bulkier group can completely alter the facial bias of a molecule and reverse the outcome of a diastereoselective reaction.

Q4: Can computational chemistry guide my experiments?

A4: Absolutely. Computational methods, particularly Density Functional Theory (DFT) calculations, can be a powerful predictive tool. By modeling the transition states for the formation of different diastereomers, you can calculate their relative energies. The diastereomer formed via the lower energy transition state is the one predicted to be the major product. This can save significant lab time by helping you prioritize which reaction conditions or substrates are most likely to succeed. Computational studies have been used to understand the stereoselectivity in the formation of spirocycles.[6]

Data Summary: Factors Influencing Diastereoselectivity
FactorCondition 1d.r. (Typical)Condition 2d.r. (Typical)Rationale
Temperature High Temp (e.g., 80°C)Low (e.g., 2:1)Low Temp (e.g., -78°C)High (e.g., >10:1)Favors kinetic product over thermodynamic equilibrium.
Solvent Toluene (Non-polar)VariesEthanol (Polar, Protic)Often ImprovedStabilizes polar transition states differently, altering selectivity.[2]
Additive NoneModerateBenzoic Acid (0.5 eq)HighCan act as a catalyst and influence transition state geometry.[2]
Catalyst Ligand Achiral Ligand1:1 (racemic)Chiral Ligand (e.g., p-PhTPCP)>20:1Creates a chiral pocket, enforcing a specific approach.
Key Mechanistic Pathway: Phosphine-Catalyzed [3+2] Cycloaddition

This pathway is a common method for synthesizing the 2-azaspiro[4.4]nonan-1-one core.[1][5]

cluster_0 Catalytic Cycle A Phosphine (Catalyst) C Zwitterionic Intermediate A->C + B Allenoate B->C E Cycloadduct C->E + D 2-Methylene γ-lactam D->E F Product (Azaspiro[4.4]nonane) E->F Proton Transfer F->A Regenerates

Caption: Catalytic cycle for phosphine-catalyzed [3+2] cycloaddition.

References

  • BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem Technical Support.
  • Organic Chemistry Frontiers. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Royal Society of Chemistry. DOI: 10.1039/D0QO01085E.
  • ACS Publications - Organic Letters. (2015). Stereochemical Outcomes in Reductive Cyclizations To Form Spirocyclic Heterocycles. American Chemical Society.
  • PubMed Central (PMC). (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. National Center for Biotechnology Information.
  • PubMed. (2013). Control of remote stereochemistry in the synthesis of spirocyclic oxindoles: vinylogous organocascade catalysis. National Center for Biotechnology Information. DOI: 10.1002/anie.201301017.
  • BenchChem. Catalytic Routes to 2-Azaspiro[4.4]nonan-1-one: A Guide to Modern Synthetic Methods.
  • PubMed Central (PMC). (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. National Center for Biotechnology Information.
  • University of Wollongong - Figshare. (2024). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions.
  • ResearchGate. (2026). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
  • PubMed Central (PMC). (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. National Center for Biotechnology Information.
  • SciSpace. Chiral Auxiliaries in Polymer‐Supported Organic Synthesis.
  • Simon Fraser University - Summit Research Repository. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Azaspiro[4.4]nonane-1-carboxylic Acid

Welcome to the technical support resource for the synthesis of 2-Azaspiro[4.4]nonane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-Azaspiro[4.4]nonane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex, three-dimensional scaffolds. As an α,α-disubstituted unnatural amino acid, this spirocyclic motif is of significant interest in drug discovery for its ability to impart conformational rigidity and novel structural properties to bioactive molecules.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently encountered challenges, and optimized protocols to help you improve the yield, purity, and stereoselectivity of your synthesis.

Section 1: Foundational Synthetic Strategies & Common Pathways

The synthesis of the 2-Azaspiro[4.4]nonane core can be approached through several strategic disconnections. The choice of route often depends on the available starting materials, desired stereochemical outcome, and scalability. The most prevalent strategies involve either constructing the pyrrolidine ring onto a pre-existing cyclopentane or forming the cyclopentane ring on a pyrrolidine precursor.[3]

Key reaction classes employed include:

  • [3+2] Cycloadditions: A powerful method for constructing the five-membered pyrrolidine ring with high stereocontrol.[4]

  • Domino Radical Bicyclization: Enables the formation of the spirocyclic core in a single, elegant step from acyclic precursors.[5][6]

  • Intramolecular Cyclizations: Includes methods like aldol condensations or reductive aminations of functionalized cyclopentane derivatives.[7][8]

Below is a generalized workflow illustrating these common synthetic approaches.

cluster_0 Route A: Cycloaddition Strategy cluster_1 Route B: Reductive Amination Strategy cluster_2 Route C: Radical Cyclization Strategy a1 Cyclopentylidene-derived Azomethine Ylide a3 [3+2] Cycloaddition a1->a3 a2 Dipolarophile (e.g., Acrylate) a2->a3 a4 Spiro-pyrrolidine Intermediate a3->a4 Target 2-Azaspiro[4.4]nonane-1-carboxylic acid (Final Product after functional group manipulation) a4->Target b1 Spiro[4.4]nonane-1-one (Precursor Ketone) b3 Reductive Amination/ Strecker Synthesis b1->b3 b2 Amine Source + Cyanide (Strecker Reaction) or Ammonia + Reducing Agent b2->b3 b4 Spirocyclic Amine/ Amino Acid Precursor b3->b4 b4->Target c1 Acyclic Precursor with Alkene and Oxime Ether c3 Domino Radical Bicyclization c1->c3 c2 Radical Initiator (AIBN, Et3B) c2->c3 c4 1-Azaspiro[4.4]nonane Derivative c3->c4 c4->Target

Caption: Major synthetic pathways to the 2-Azaspiro[4.4]nonane core.

Section 2: Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (<30%). What are the most common bottlenecks? A: Low overall yields in multi-step syntheses of this type typically stem from three areas:

  • Inefficient Key Cyclization Step: The core spirocyclization reaction (whether cycloaddition, radical, or condensation) is often the lowest-yielding step. Incomplete conversion or the formation of significant side products are primary culprits.[4][9]

  • Poor Diastereoselectivity: Formation of multiple, difficult-to-separate diastereomers is a major issue, especially in [3+2] cycloadditions.[4] The yield of the desired isomer can be drastically reduced, even if the overall reaction conversion is high.

  • Product Loss During Purification: The spirocyclic amino acid and its intermediates can be polar and may require specialized chromatographic techniques for purification, leading to potential losses.[9]

Q2: I'm observing a mixture of diastereomers that are very difficult to separate. How can I improve the stereochemical control? A: Improving the diastereomeric ratio (d.r.) is critical and must be addressed at the bond-forming step. Key factors to investigate are:

  • Catalyst System: For asymmetric syntheses, screening different chiral ligands or catalyst systems is essential. Chiral phosphoric acids or metal complexes with specific ligands have proven effective in inducing high diastereoselectivity in similar systems.[4]

  • Reaction Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which is frequently the more diastereomerically pure isomer.[4]

  • Steric Hindrance: The steric bulk of substituents on your starting materials can significantly influence the facial selectivity of the reaction. Modifying protecting groups or other non-essential moieties can be a viable strategy.[4]

Q3: What are the best practices for purifying the final amino acid product? A: Purification of the final product often involves a multi-step approach. After the final deprotection/hydrolysis step, an initial workup to remove bulk impurities is recommended. The crude product can then be purified by fractional distillation under reduced pressure if it is sufficiently volatile and stable.[9] For higher purity, column chromatography on silica gel is effective. A gradient elution system, for instance, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, is typically required.[4][9] For the final carboxylic acid, ion-exchange chromatography or reverse-phase chromatography may be necessary.

Section 3: Troubleshooting Guide: Issue-Specific Solutions

Issue 1: Low Yield and/or Diastereoselectivity in [3+2] Cycloaddition

Question: My [3+2] cycloaddition to form the spiro-pyrrolidine is resulting in a low yield and a poor diastereomeric ratio (d.r. ~1:1). What are the potential causes and how can I improve it?

Answer: Low efficiency in [3+2] cycloadditions for synthesizing spiro-pyrrolidines is a common but addressable issue. The stereochemical outcome is dictated by the transition state geometry, which is sensitive to several parameters.

Causality & Solutions:

  • Suboptimal Catalyst or Ligand: The catalyst is paramount for controlling selectivity. If you are using a metal-based catalyst (e.g., Cu(OAc)₂), the choice of chiral ligand is crucial.[4]

    • Actionable Advice: Screen a panel of ligands (e.g., N,O-ligands, N,P-ligands). If using an organocatalyst like a chiral phosphoric acid, screen different acid catalysts with varying steric bulk. In some cases, a catalyst-free thermal approach might offer different selectivity.[4]

  • Incorrect Reaction Temperature: Temperature governs the balance between kinetic and thermodynamic control. Higher temperatures can lead to an equilibrium of diastereomers, eroding any selectivity achieved.[4]

    • Actionable Advice: Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C). This will favor the kinetic product, which is often formed with higher diastereoselectivity. Monitor reaction progress carefully, as lower temperatures will slow the reaction rate.

  • Solvent Effects: The solvent can influence catalyst activity and the stability of the transition state.

    • Actionable Advice: Ensure the solvent is anhydrous, as water can deactivate many catalysts.[4] Screen a range of anhydrous solvents with different polarities (e.g., Toluene, THF, Dichloromethane).

  • Presence of Additives: Acidic additives can sometimes promote the cycloaddition and influence selectivity.[4]

    • Actionable Advice: Consider adding a co-catalyst or an additive like benzoic acid (BzOH) and screen its stoichiometry (0.1 to 1.0 equiv).[4]

Issue 2: Side Product Formation in Domino Radical Bicyclization

Question: I am attempting a domino radical bicyclization to synthesize the 1-Azaspiro[4.4]nonane skeleton, but I'm isolating significant side products. How can I minimize these?

Answer: The formation of side products in domino radical reactions often arises from premature quenching of radical intermediates or alternative, undesired reaction pathways.[4] The key is to favor the desired intramolecular cyclization events over intermolecular reactions or simple reduction.

Causality & Solutions:

  • Choice of Radical Initiator and Temperature: The initiator dictates the rate of radical formation and the required reaction temperature.

    • Actionable Advice: If using AIBN, which requires higher temperatures (~80-90 °C), you may see degradation or side reactions.[6] Consider switching to triethylborane (Et₃B), which can initiate radical formation at room temperature, providing milder conditions that can improve selectivity.[4][6]

  • Concentration of Reactants: The reaction concentration is critical in any reaction with competing intramolecular and intermolecular pathways.

    • Actionable Advice: Run the reaction under high-dilution conditions. This is typically achieved by the slow addition of the radical precursor and the promoter (e.g., Bu₃SnH) via syringe pump to a refluxing solution of the initiator. This keeps the instantaneous concentration of reactive species low, favoring the intramolecular cyclization.

  • Reactivity of the Radical Acceptor: The electronic nature of the group tethered to the alkenyl moiety can impact the success of the cyclization.

    • Actionable Advice: The best results are often obtained when the alkenyl moiety is attached to electron-withdrawing groups or aryl substituents, which can stabilize the resulting radical intermediate.[6] If your substrate is not sufficiently reactive, you may need to reconsider its design.

Issue 3: Inefficient Reductive Amination of a Spiro[4.4]nonan-1-one Precursor

Question: My reductive amination of a spiro-ketone precursor is sluggish, incomplete, or gives byproducts. How can I optimize this step?

Answer: Reductive amination is a cornerstone of amine synthesis, but its efficiency depends on the delicate balance between imine/enamine formation and subsequent reduction.[8]

Causality & Solutions:

  • Ineffective Reducing Agent: The choice of reductant is critical. Harsh reductants can reduce the starting ketone before imine formation, while overly mild ones may not reduce the imine effectively.

    • Actionable Advice: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild enough not to reduce the ketone but is highly effective at reducing the protonated iminium ion. Other options include sodium cyanoborohydride (NaBH₃CN) or using Hantzsch ester with an organocatalyst for a greener approach.[8]

  • Suboptimal pH: The reaction pH is crucial. The reaction requires a slightly acidic environment to catalyze imine formation and protonate the imine for reduction, but a pH that is too low will protonate the starting amine, rendering it non-nucleophilic.

    • Actionable Advice: The optimal pH is typically between 4 and 6. Use of a weak acid like acetic acid as a catalyst or solvent is common. If your reaction is stalling, check and adjust the pH.

  • Solvent Choice: The solvent must be compatible with the reducing agent and capable of dissolving all reactants.

    • Actionable Advice: Dichloromethane (DCM) or dichloroethane (DCE) are traditionally used. However, greener alternatives like methyl tert-butyl ether (MTBE) or isopropyl acetate have been shown to be highly effective and may offer benefits in safety and product isolation.[10]

  • Advanced Biocatalytic Alternative: For highly selective and green synthesis, consider using an engineered imine reductase (RedAm).[11]

    • Actionable Advice: While requiring specialized enzymes, biocatalytic reductive amination can provide exceptionally high diastereoselectivity and enantioselectivity under mild aqueous conditions, potentially simplifying the synthesis of a chiral target.[11]

Section 4: Key Experimental Protocols & Data

Protocol: Optimization of Diastereoselectivity in a [3+2] Cycloaddition

This protocol provides a general framework for the synthesis of a spiro-pyrrolidine intermediate via a microwave-assisted three-component reaction, which can be adapted for optimization studies.[4]

Reactants:

  • Olefinic Oxindole (1.0 equiv)

  • Cyclic Amine (e.g., cyclopentylamine, 1.3 equiv)

  • Aryl Aldehyde (1.1 equiv)

  • Anhydrous Ethanol (to achieve 0.1 M concentration)

  • Benzoic Acid (0.5 equiv)

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add the olefinic oxindole, cyclic amine, and aryl aldehyde.

  • Add anhydrous ethanol as the solvent, followed by the addition of benzoic acid as the catalyst.[4]

  • Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 125 °C for 30 minutes.

  • After the reaction time, allow the vial to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product is then analyzed by ¹H NMR to determine the diastereomeric ratio.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

Table 1: Parameter Optimization for Yield Improvement
ParameterStandard ConditionOptimization Strategy & RationaleTarget Outcome
Reaction Temp. 125 °C (Microwave)Screen lower temperatures (e.g., 80 °C, RT, 0 °C) to favor the kinetic product.[4]Improved d.r.
Catalyst Benzoic Acid (0.5 eq)Screen other acid catalysts (e.g., TFA, Sc(OTf)₃) or chiral catalysts (e.g., chiral phosphoric acid).Improved d.r. and/or yield.
Solvent EthanolScreen other anhydrous solvents (Toluene, THF, MeCN) to assess impact on reaction rate and selectivity.Higher conversion and yield.
Reaction Time 30 minMonitor by TLC/LCMS at various time points (10 min to 2 hours) to find optimal conversion without byproduct formation.Maximize yield, minimize degradation.

Section 5: Troubleshooting Logic Flow

This diagram outlines a logical process for diagnosing and resolving low yield issues in the synthesis.

Start Low Yield of Final Product CheckCrude Analyze crude reaction mixture of key cyclization step by NMR/LCMS Start->CheckCrude IsConversionLow Is starting material conversion low? CheckCrude->IsConversionLow Check Conversion ManyProducts Are multiple products/ diastereomers observed? IsConversionLow->ManyProducts No OptimizeConditions Incomplete Reaction: - Increase Temperature/Time - Screen Catalysts/Solvents - Check Reagent Quality IsConversionLow->OptimizeConditions Yes PurificationLoss Is crude yield high but isolated yield low? ManyProducts->PurificationLoss No OptimizeSelectivity Poor Selectivity: - Lower Temperature - Screen Chiral Catalysts/Ligands - Change Solvent - Adjust Concentration ManyProducts->OptimizeSelectivity Yes OptimizePurification Purification Issue: - Use alternative chromatography (RP, IEX) - Recrystallize if possible - Check for product decomposition on silica PurificationLoss->OptimizePurification Yes Success Improved Yield OptimizeConditions->Success OptimizeSelectivity->Success OptimizePurification->Success

Sources

Troubleshooting

Troubleshooting guide for phosphine-catalyzed [3+2] cycloaddition reactions.

Welcome to the technical support center for phosphine-catalyzed [3+2] cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for phosphine-catalyzed [3+2] cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this resource to help you troubleshoot common experimental issues and answer frequently asked questions, ensuring the successful execution of your synthetic protocols.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific problems you may encounter during your experiments. We provide potential causes and actionable solutions based on established chemical principles and field-proven insights.

Question 1: Why is there no reaction or extremely low conversion of my starting materials?

A lack of reactivity is a common, yet solvable, issue. The root cause often lies in the catalyst's activity, the nature of the substrates, or the reaction environment.

Potential Causes & Solutions:

  • Inactive Phosphine Catalyst: Phosphines are susceptible to oxidation to the corresponding phosphine oxides, which are catalytically inactive.

    • Explanation: The catalytic cycle relies on the nucleophilic character of the P(III) center.[1] Oxidation to P(V) eliminates this nucleophilicity.

    • Solution:

      • Use freshly purchased or purified phosphine. Triphenylphosphine can be recrystallized from ethanol. Tributylphosphine can be distilled under reduced pressure.

      • Handle phosphines under an inert atmosphere (Nitrogen or Argon) to minimize exposure to air.

      • Degas your solvent thoroughly before use to remove dissolved oxygen.

  • Insufficiently Activated Substrates: The reaction is driven by the nucleophilic attack of the phosphine on an electron-deficient allenoate or alkyne, and the subsequent trapping of the resulting zwitterion by an electrophile.[2][3]

    • Explanation: The allenoate/alkyne must possess an electron-withdrawing group (EWG) to lower the LUMO of the central allene carbon, facilitating the initial nucleophilic attack by the phosphine.[3] Similarly, the dipolarophile (e.g., alkene, imine) must be electron-deficient to react efficiently with the 1,3-dipole intermediate.

    • Solution:

      • Allenoate/Alkyne: Ensure your substrate has a suitable EWG (e.g., ester, ketone, sulfone). If reactivity is still low, consider using a more strongly activating group.

      • Dipolarophile: For reactions with imines, N-sulfonyl or N-acyl groups are often required for sufficient activation.[4] For alkenes, EWGs like esters, nitriles, or ketones are necessary.

  • Inappropriate Solvent Choice: The solvent can significantly impact the stability and reactivity of the charged intermediates in the catalytic cycle.

    • Explanation: The formation and reaction of the zwitterionic intermediates are sensitive to solvent polarity.

    • Solution: Aromatic hydrocarbons like benzene or toluene are standard and often effective.[4][5] For some systems, a more polar solvent like dichloromethane (DCM) may be beneficial, but overly polar or protic solvents can interfere with the reaction. Screen a range of anhydrous solvents to find the optimal medium for your specific substrate combination.

  • Presence of Water/Protic Impurities: While trace amounts of water have been shown to catalyze the crucial proton transfer step in some cases[2][3], excess water or other protic impurities can be detrimental.

    • Explanation: Protic species can protonate the zwitterionic intermediates, leading to undesired side reactions or catalyst deactivation. However, for some alkynoate substrates, a controlled amount of a protic additive is necessary to facilitate the initial isomerization to the allenoate in situ.[6][7]

    • Solution:

      • Use anhydrous solvents and dry glassware. The addition of activated molecular sieves (4Å MS) can be beneficial, especially if substrates are hygroscopic.[8]

      • If using alkynoates that require isomerization, the reaction may be sensitive to the amount of protic additive. Carefully titrate the amount of water or alcohol added.[7]

Question 2: My reaction works, but the yield of the desired [3+2] cycloadduct is low. What is causing this and how can I improve it?

Low yields often indicate competing side reactions or an incomplete reaction. Identifying the byproducts is key to diagnosing the problem.

Potential Causes & Solutions:

  • Formation of γ-Addition or Other Adducts: Instead of cyclizing, the intermediate may undergo a proton transfer to give a linear γ-addition product, especially with certain substrates like N-sulfonylimines.[4]

    • Explanation: This occurs when the proton transfer and catalyst elimination pathway is kinetically more favorable than the intramolecular cyclization step.

    • Solution:

      • Change the Phosphine: The steric and electronic properties of the phosphine catalyst can influence the reaction pathway. A more sterically hindered phosphine may disfavor the cyclization transition state, while a more nucleophilic phosphine like tributylphosphine (PBu₃) might favor the desired pathway over triphenylphosphine (PPh₃) in some cases.[4]

      • Modify the Substrate: Increasing the electrophilicity of the dipolarophile can accelerate the cyclization step, outcompeting the linear addition pathway.

  • Polymerization of Starting Materials: Highly reactive allenoates or alkenes can polymerize under the reaction conditions.

    • Explanation: The same zwitterionic intermediate that participates in the cycloaddition can also initiate anionic polymerization of the starting materials.

    • Solution:

      • Slow Addition: Add the more reactive component (often the allenoate) slowly via syringe pump to the reaction mixture containing the catalyst and the other substrate. This keeps the instantaneous concentration of the reactive species low.

      • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of polymerization more than the rate of the desired cycloaddition.

  • Suboptimal Reaction Concentration or Catalyst Loading:

    • Explanation: The kinetics of the reaction depend on the concentration of all components. Catalyst loading is critical; too little results in slow conversion, while too much can sometimes promote side reactions.

    • Solution:

      • Systematically vary the reaction concentration. A typical starting point is 0.1–0.2 M.

      • Optimize the catalyst loading. Standard loadings are 5–20 mol%.[9] For highly efficient systems, this can sometimes be reduced.[8]

Question 3: I am observing poor regioselectivity or diastereoselectivity. How can I control the stereochemical outcome?

Selectivity is governed by subtle electronic and steric interactions in the transition state of the cyclization step. Fine-tuning the reaction components can often steer the reaction towards the desired isomer.

Potential Causes & Solutions:

  • Poor Regioselectivity (α- vs. γ-attack): The zwitterionic intermediate can attack the dipolarophile with either its α- or γ-carbon.

    • Explanation: The regioselectivity is determined by the relative energies of the two competing transition states, which are influenced by frontier molecular orbital (FMO) interactions and steric hindrance.[3][10]

    • Solution:

      • Modify the Phosphine Catalyst: Chiral phosphines or those with different steric/electronic profiles can influence the geometry of the intermediate and favor one pathway over the other.[11]

      • Change Substrate Substituents: The electronic nature and size of substituents on both the allenoate and the dipolarophile can dramatically shift the regiochemical preference.[10] For example, bulky substituents may favor the less hindered transition state.

  • Poor Diastereoselectivity: The approach of the two reactants during the C-C bond-forming step determines the relative stereochemistry of the newly formed stereocenters.

    • Explanation: The diastereoselectivity arises from minimizing steric clashes and maximizing favorable orbital overlap in the diastereomeric transition states.

    • Solution:

      • Use a Chiral Phosphine Catalyst: This is the most common strategy for achieving high diastereo- and enantioselectivity. Catalysts like (R,R)-DIPAMP or specially designed bifunctional phosphines can create a chiral environment that strongly favors one transition state.[11][12]

      • Temperature Optimization: Lowering the reaction temperature often increases diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.

      • Solvent Effects: The choice of solvent can influence the compactness of the transition state, thereby affecting stereoselectivity. Experiment with a range of solvents from non-polar (toluene) to moderately polar (DCM, THF).

Visual Troubleshooting Guide

This flowchart provides a logical pathway for diagnosing and solving common issues in phosphine-catalyzed [3+2] cycloadditions.

Troubleshooting_Guide start Reaction Start check_conversion Check Conversion (TLC/GC/NMR) start->check_conversion no_conversion Problem: No/Low Conversion check_conversion->no_conversion <10% low_yield Problem: Low Yield check_conversion->low_yield 10-70% selectivity_issue Problem: Poor Selectivity check_conversion->selectivity_issue >70% but poor selectivity success Successful Reaction check_conversion->success >70% & selective check_catalyst Is the phosphine catalyst active? (Check for oxidation, use fresh catalyst) no_conversion->check_catalyst check_substrates Are substrates sufficiently activated? (Check EWGs on allenoate & dipolarophile) check_catalyst->check_substrates check_conditions Are reaction conditions appropriate? (Anhydrous solvent, inert atm.) check_substrates->check_conditions analyze_byproducts Analyze byproducts (NMR/MS) low_yield->analyze_byproducts side_products Side products observed? (e.g., γ-addition, polymer) analyze_byproducts->side_products polymerization Solution: Use slow addition of allenoate, lower temperature. side_products->polymerization Yes, polymer gamma_addition Solution: Change phosphine catalyst, modify substrate EWGs. side_products->gamma_addition Yes, γ-adduct incomplete_reaction Incomplete reaction? Optimize concentration/catalyst loading. side_products->incomplete_reaction No, just starting material optimize_catalyst Modify/Change Phosphine (Use chiral catalyst for enantioselectivity) selectivity_issue->optimize_catalyst optimize_temp Optimize Temperature (Lower temp often improves selectivity) optimize_catalyst->optimize_temp optimize_solvent Screen Solvents optimize_temp->optimize_solvent

Caption: A decision tree for troubleshooting common experimental outcomes.

Frequently Asked Questions (FAQs)

Question 4: What is the catalytic cycle for the phosphine-catalyzed [3+2] cycloaddition?

The generally accepted mechanism involves four key stages.[2][3]

  • 1,3-Dipole Generation: A nucleophilic phosphine attacks the central carbon of an electron-deficient allenoate (or an alkynoate which isomerizes first). This forms a zwitterionic intermediate that serves as a 1,3-dipole.

  • Cycloaddition: The 1,3-dipole undergoes a stepwise cycloaddition with an electron-deficient alkene or imine. This forms a five-membered ring intermediate, which is also a zwitterion.

  • Proton Transfer: An intramolecular or, as later studies suggest, a water-catalyzed intermolecular[4][13]-proton shift occurs to form a more stable ylide intermediate.[2][3]

  • Catalyst Elimination: The phosphine catalyst is eliminated, regenerating the P(III) species and forming the final cyclopentene or pyrrolidine product.

Catalytic_Cycle R3P R₃P (Catalyst) Zwitterion Zwitterionic 1,3-Dipole R3P->Zwitterion + Allenoate (Nucleophilic Attack) Allenoate Allenoate Dipolarophile Dipolarophile (e.g., Alkene, Imine) Cyclic_Intermediate Cyclic Zwitterion Zwitterion->Cyclic_Intermediate + Dipolarophile (Cycloaddition) Ylide Phosphonium Ylide Cyclic_Intermediate->Ylide [1,2]-Proton Shift (Water-catalyzed) Product [3+2] Product Ylide->Product Catalyst Elimination Product->R3P Catalyst Regeneration

Caption: The catalytic cycle of phosphine-catalyzed [3+2] cycloaddition.

Question 5: How do I choose the right phosphine catalyst?

The choice of phosphine is critical and depends on the specific substrates and desired outcome.

Catalyst TypeExamplesKey Characteristics & Applications
Trialkylphosphines PBu₃, PMe₃Highly nucleophilic and basic. Often used for less reactive substrates or when in-situ isomerization of an alkynoate is needed.[12] Can sometimes lead to side reactions due to high basicity.
Triarylphosphines PPh₃Moderately nucleophilic, air-stable, and inexpensive. The most common "workhorse" catalyst for this reaction. A good starting point for optimization.[6]
Electron-Poor Triarylphosphines Tris(4-fluorophenyl)phosphineLess nucleophilic. Can be useful in preventing side reactions and sometimes improves selectivity in specific annulations.[5]
Chiral Phosphines (R,R)-DIPAMP, (S)-P3, HypPhos, SITCPUsed for asymmetric synthesis. The chiral backbone induces enantioselectivity and can also control diastereoselectivity. The choice is highly substrate-dependent and often requires screening.[11][12][14]
Question 6: What is a general experimental protocol for this reaction?

This protocol provides a reliable starting point. Always perform reactions under an inert atmosphere.

Step-by-Step General Protocol:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the phosphine catalyst (e.g., PPh₃, 0.1 mmol, 10 mol%) and the dipolarophile (e.g., N-tosylimine, 1.0 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe. Stir the mixture at the desired temperature (typically room temperature to 60 °C).

  • Substrate Addition: Add the allenoate (1.1 mmol, 1.1 equiv) dropwise or via syringe pump over 10-20 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR or GC-MS analysis.

  • Workup: Once the reaction is complete (or has ceased to progress), concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired cycloadduct.

References

  • Xu, Z., & Lu, X. (2005). A Novel [3+2] Cycloaddition Approach to Nitrogen Heterocycles via Phosphine-Catalyzed Reactions of 2,3-Butadienoates or 2-Butynoates and Dimethyl Acetylenedicarboxylate with Imines: A Convenient Synthesis of Pentabromopseudilin. The Journal of Organic Chemistry, 70(23), 9065-9070. [Link]

  • Magesh, S. (2011). Phosphine catalyzed [3+2] cycloaddition reactions for the synthesis of carbo-and heterocycles. Doctoral thesis, Nanyang Technological University, Singapore. [Link]

  • Xia, Y., Liang, Y., Chen, Y., Wang, M., Jiao, L., Huang, F., Liu, S., Li, Y., & Yu, Z.-X. (2008). Mechanism, regioselectivity, and the kinetics of phosphine-catalyzed [3+2] cycloaddition reactions of allenoates and electron-deficient alkenes. Chemistry – A European Journal, 14(14), 4361-4373. [Link]

  • Al-Zoubi, R. M. (2014). Proposed mechanism for the phosphine-catalyzed [3+2]-cycloaddition reaction. ResearchGate. [Link]

  • Xia, Y., Liang, Y., Chen, Y., Wang, M., Jiao, L., Huang, F., Liu, S., Li, Y., & Yu, Z. X. (2008). Mechanism, Regioselectivity, and the Kinetics of Phosphine-Catalyzed [3+2] Cycloaddition Reactions of Allenoates and Electron-Deficient Alkenes. Chemistry – A European Journal, 14, 4361-4373. [Link]

  • Wang, T., Han, X., & Zhong, F. (2021). Transition from Kwon [4+2]- to [3+2]-cycloaddition enabled by AgF-assisted phosphine catalysis. Nature Communications, 12(1), 4825. [Link]

  • Wang, C., Li, C., Wu, X., & Zhang, J. (2018). Phosphine-Catalyzed [3 + 2] Cycloaddition Reaction of α-Diazoacetates and β-Trifluoromethyl Enones: A Facile Access to Multisubstituted 4-(Trifluoromethyl)pyrazolines. Organic Letters, 20(20), 6453-6457. [Link]

  • Li, Y., Wang, Y., & Sun, J. (2020). Phosphine-catalyzed dearomative [3+2] cycloaddition of 4-nitroisoxazoles with allenoates or Morita–Baylis–Hillman carbonates. Chemical Communications, 56(82), 12411-12414. [Link]

  • Han, X., Wang, Y., Zhong, F., & Yao, W. (2017). Phosphine-catalyzed enantioselective [3 + 2] cycloadditions of γ-substituted allenoates with β-perfluoroalkyl enones. Chemical Science, 8(6), 4655-4660. [Link]

  • Sim, H. S., & Tsoi, Y.-L. (2020). All-carbon [3 + 2] cycloaddition in natural product synthesis. Beilstein Journal of Organic Chemistry, 16, 2969-2988. [Link]

  • Wang, T., & Tong, X. (2022). Phosphine-catalyzed activation of cyclopropenones: a versatile C3 synthon for (3+2) annulations with unsaturated electrophiles. Chemical Science, 13(42), 12537-12543. [Link]

  • Wang, Y., Li, Z., & Zhang, J. (2023). Photocatalytic Phosphine-Mediated Deoxygenative [3 + 2] Cycloaddition of α,β-Unsaturated Carbonyls and Alkenes. Journal of the American Chemical Society, 145(22), 12017-12023. [Link]

  • Gicquel, M., & Gandon, V. (2022). Phosphine-Catalyzed Dearomative [3 + 2] Cycloaddition of Benzoxazoles with a Cyclopropenone. Organic Letters, 24(5), 1146-1150. [Link]

  • Nair, V., & Varma, R. L. (2011). ChemInform Abstract: Phosphine-Catalyzed [3 + 2] Cycloaddition of Allenoates with Trifluoromethylketones: Synthesis of Dihydrofurans and Tetrahydrofurans. ChemInform, 42(28). [Link]

  • Li, Y., & Yu, Z.-X. (2024). Insights into the Mechanism, Regio-/Diastereoselectivities and Ligand Role of Nickel-Initiated [3+2] Cycloadditions between Vinylcyclopropane and N-Tosylbenzaldimine. Molecules, 29(2), 482. [Link]

  • Jia, X., & Sun, J. (2017). Tunable regiodivergent phosphine-catalyzed [3 + 2] cycloaddition of alkynones and trifluoroacetyl phenylamides. Organic Chemistry Frontiers, 4(10), 1968-1972. [Link]

  • Checkoway, M. A., & Thomson, R. J. (2019). Phosphine-Catalyzed [3 + 2] Annulation: Synthesis of Ethyl 5-(tert-Butyl)-2-phenyl-1-tosyl-3-pyrroline-3. Organic Syntheses, 96, 214-231. [Link]

  • Smith, C. R., & Johnson, J. S. (2023). Phosphine-Mediated (3 + 2) Cycloaddition of Electron-Poor Terminal Alkynes: A Concise Route to Premethylenomycin C Lactone. The Journal of Organic Chemistry, 88(16), 11295-11300. [Link]

  • Zhang, C., & Shi, Y. (2011). Enantioselective [3 + 2] Cycloaddition of Allenes to Acrylates Catalyzed by Dipeptide-Derived Phosphines: Facile Creation of Functionalized Cyclopentenes Containing Quaternary Stereogenic Centers. Journal of the American Chemical Society, 133(4), 697-699. [Link]

  • Wang, Y., & Sun, J. (2021). Phosphine-catalyzed enantioselective and diastereodivergent [3+2] cyclization for the construction of oxetane dispirooxindole skeletons. Chemical Communications, 57(62), 7721-7724. [Link]

  • Zhao, G.-L., & Shi, Y. (2013). Phosphine-Catalyzed [3 + 2] Cycloaddition of 4,4-Dicyano-2-methylenebut-3-enoates with Benzyl Buta-2,3-dienoate and Penta-3,4-dien-2-one. ACS Publications. [Link]

  • Deredas, D., & Leśniak, S. (2024). Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. Molecules, 29(14), 3241. [Link]

  • Wang, C., & Zhang, J. (2017). Lewis base-catalyzed diastereoselective [3 + 2] cycloaddition reaction of nitrones with electron-deficient alkenes: an access to isoxazolidine derivatives. RSC Advances, 7(51), 32179-32182. [Link]

  • Wang, M., & Yu, Z.-X. (2023). Origin of Substituent-Modulated Regioselectivity in Phosphine-Catalyzed [3 + 2] Cyclization of Allenoates and Enones: A Kinetic Shift toward Curtin–Hammett Control. The Journal of Organic Chemistry, 88(21), 15159-15169. [Link]

Sources

Optimization

Preventing oxidative degradation of 2-Azaspiro[4.4]nonane derivatives in solution.

Welcome to the Technical Support Center for Spirocyclic Amine Stability . As researchers and drug development professionals increasingly utilize spirocyclic scaffolds like 2-azaspiro[4.4]nonane to improve the three-dimen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclic Amine Stability . As researchers and drug development professionals increasingly utilize spirocyclic scaffolds like 2-azaspiro[4.4]nonane to improve the three-dimensionality (F-sp3) and metabolic stability of drug candidates, managing their chemical stability in solution becomes critical.

Secondary aliphatic amines are inherently susceptible to oxidative degradation. This guide is engineered to provide you with a mechanistic understanding of these pathways, actionable troubleshooting steps, and self-validating experimental protocols to ensure the integrity of your 2-azaspiro[4.4]nonane derivatives.

Part 1: Mechanistic Insights into Amine Oxidation (The "Why")

To prevent degradation, we must first understand the causality behind it. The spirocyclic nitrogen in 2-azaspiro[4.4]nonane possesses a nucleophilic lone pair that is highly reactive toward reactive oxygen species (ROS) and radical initiators[1].

Oxidation typically proceeds via two distinct mechanisms:

  • Two-Electron Oxidation (Nucleophilic Attack): Direct reaction with peroxides (often present as impurities in excipients like PEG or polysorbates) leads to the formation of N-oxides or hydroxylamines[2].

  • One-Electron Autoxidation (Radical Chain Reaction): Initiated by trace transition metals (e.g., Fe³⁺, Cu²⁺) or light, the amine loses an electron to form an aminium radical cation. Subsequent proton loss at the α-carbon creates a carbon-centered radical, which reacts with dissolved molecular oxygen to form lactams or ring-opened amides[3]. The sensitivity to this pathway is heavily dictated by the Hydrogen Bond Dissociation Energy (H-BDE) of the α-C-H bonds[4].

OxidationPathway A 2-Azaspiro[4.4]nonane (Intact Secondary Amine) C Aminium Radical Cation (1-e⁻ oxidation) A->C Electron Loss D N-Oxide / Hydroxylamine (+16 Da Mass Shift) A->D Peroxide Addition B Trace Metals / Light (Initiators) B->A Initiates radical chain E α-Carbon Radical C->E Proton Loss (-H⁺) F Lactam / Amide (+14 Da Mass Shift) E->F O₂ Addition & Rearrangement G Peroxides in Solvent (e.g., PEG impurities) G->A Direct 2-e⁻ attack

Mechanistic pathways of oxidative degradation for 2-azaspiro[4.4]nonane derivatives.

Part 2: Troubleshooting Guide & FAQs

Q1: My 2-azaspiro[4.4]nonane solution develops a yellowish hue over time. What is happening? A: Visual color changes in amine solutions are classic indicators of conjugated degradation products or N-oxide formation[5]. This is usually driven by free-radical autoxidation. Check your solvent system; if you are using ethereal solvents (like THF) or polymeric excipients (like PEG), they may be auto-oxidizing to form peroxides, which in turn oxidize your amine[1].

Q2: My LC-MS data shows new peaks with +14 Da and +16 Da mass shifts. How do I interpret this? A: These are characteristic mass shifts for oxidative degradants[6]:

  • +16 Da: Indicates the insertion of an oxygen atom, typically forming an N-oxide or a hydroxylamine.

  • +14 Da: Indicates the conversion of a methylene group (-CH₂-) to a carbonyl (-C=O), forming a lactam at the α-position of the spirocycle.

Q3: How do I choose the right antioxidant system for my formulation? A: Antioxidants must be selected based on their mechanism of action and the solvent's polarity[7]. Do not rely on a single agent; a synergistic approach is best:

  • Initiation Inhibitors (e.g., EDTA, Citric Acid): Chelate trace heavy metals to prevent the start of the radical chain[8].

  • Radical Terminators (e.g., BHT, BHA): Lipophilic phenols that form stable, inert radicals to halt the propagation phase. Ideal for organic solvents or lipid-based formulations[7].

  • Reducing Agents/Oxygen Scavengers (e.g., Ascorbic Acid): Hydrophilic agents that are selectively oxidized to protect the API. Highly effective in aqueous solutions[9].

TroubleshootingWorkflow Start Degradation Detected (Color change, LC-MS) CheckSolvent Are excipients prone to peroxide formation? Start->CheckSolvent AddChelator Add EDTA / Citric Acid (Metal Chelation) CheckSolvent->AddChelator Yes (e.g., PEG) CheckO2 Is dissolved O₂ present? CheckSolvent->CheckO2 No AddChelator->CheckO2 Degas Perform Freeze-Pump-Thaw or Argon Sparging CheckO2->Degas Yes AddAntioxidant Add Ascorbic Acid (Aq) or BHT (Org) CheckO2->AddAntioxidant No Degas->AddAntioxidant Validate Run Accelerated Stability (AIBN/H₂O₂ Stress Test) AddAntioxidant->Validate

Logical workflow for diagnosing and mitigating oxidative degradation in amine solutions.

Part 3: Quantitative Data Summaries

Table 1: Comparative Efficacy of Antioxidant Strategies

Strategy / AgentMechanism of ActionOptimal EnvironmentTypical Conc.Notes
Ascorbic Acid Reducing agent / O₂ scavengerAqueous / Polar0.05 - 2.0% w/vHighly effective; can completely remove nitrite/O₂ in 1-2 hours[9].
BHT / BHA Radical terminatorOrganic / Lipid0.01 - 0.1% w/vForms stable radicals; synergistic with organic carboxylic acids[7][8].
EDTA Initiation inhibitor (Chelator)Aqueous0.01 - 0.1% w/vCrucial if trace metals (Fe, Cu) are present in the formulation[7].
pH Control (< 5.0) Protonation of amineAqueousN/AProtonating the spirocyclic nitrogen reduces its electron density, lowering oxidation potential.

Table 2: Characteristic LC-MS Shifts for 2-Azaspiro[4.4]nonane Oxidation

Degradation PathwayMass Shift (Δ Da)Structural ChangeCausality / Initiator
N-Oxidation+16Amine → N-OxidePeroxides (2-e⁻ oxidation)
α-Carbon Oxidation+14Methylene → LactamRadicals / O₂ (1-e⁻ oxidation)
DealkylationVariable (-)Loss of side chainRadical cleavage of C-N bonds

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, protocols must be self-validating. The following methodologies incorporate built-in verification steps to confirm successful execution.

Protocol A: Rigorous Solvent Degassing via Freeze-Pump-Thaw (FPT)

Molecular oxygen is the ultimate electron acceptor in autoxidation[1]. For highly sensitive 2-azaspiro[4.4]nonane derivatives, standard sparging is insufficient; FPT is required to remove O₂ from the headspace and the solvent matrix[6].

  • Preparation: Place the solvent or aqueous buffer in a Schlenk flask. Ensure the flask is no more than 50% full to allow for expansion.

  • Freezing: Submerge the flask in a liquid nitrogen (LN₂) bath until the solvent is completely frozen solid.

  • Pumping (Vacuum): Open the flask to a high vacuum line (target < 0.1 Torr) for 5–10 minutes to evacuate the headspace of all non-condensable gases (O₂).

  • Thawing: Isolate the flask from the vacuum (close the stopcock) and submerge it in a warm water bath. Self-Validation Step: As the solvent thaws, you will observe gas bubbles escaping from the liquid. This confirms dissolved gases were present and are being released.

  • Iteration: Repeat steps 2-4 for a minimum of three cycles. The process is fully validated when no bubbles are observed during the thawing phase.

  • Storage: Backfill the flask with ultra-high purity Argon (heavier than Nitrogen, providing a better blanket) and store protected from light.

Protocol B: Synergistic Antioxidant Matrix Preparation

This protocol establishes a dual-action defense system using a chelator (citric acid/EDTA) and an antioxidant (ascorbic acid/BHT)[8].

  • Aqueous Phase Preparation: Dissolve 0.1% w/v EDTA (or Citric Acid) in your aqueous buffer. Adjust the pH to ~4.5 - 5.0 using HCl. Causality: The acidic pH protonates the 2-azaspiro[4.4]nonane, drastically reducing the nucleophilicity of the nitrogen lone pair.

  • Antioxidant Addition: Add 0.1% w/v Ascorbic Acid to the degassed buffer.

  • API Dissolution: Introduce the 2-azaspiro[4.4]nonane derivative into the stabilized matrix under an Argon atmosphere.

  • Accelerated Stress Validation: To validate the formulation's stability, split the batch. Spike one aliquot with 0.1% H₂O₂ (peroxide stress) and another with 1 mM AIBN (radical stress)[2]. Incubate at 40°C for 48 hours and analyze via LC-MS. A successful formulation will show <1% conversion to the +14 Da or +16 Da degradants.

References

  • Fagron Academy. Stabilization of Oxidation Prone Ingredients.[Link]

  • Hovorka, S. W., & Schöneich, C. (2001). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences.[Link]

  • Google Patents.
  • Clinical Trials Arena. Forced degradation studies: A critical lens into pharmaceutical stability.[Link]

  • USPTO. Stabilization of Pharmaceuticals to Oxidative Degradation.[Link]

  • Royal Society of Chemistry. CHAPTER 3: Oxidative Degradation.[Link]

  • MDPI. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.[Link]

  • PMC / NIH. Oxidation of Drugs during Drug Product Development: Problems and Solutions.[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Peptide Coupling with Sterically Hindered Amino Acids

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis. This guide provides in-depth troubleshooting advice and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when coupling sterically hindered amino acids. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The incorporation of sterically hindered amino acids, such as β-branched residues (Val, Ile, Thr), α,α-disubstituted amino acids (e.g., Aib), and N-methylated amino acids, is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptides.[1][2] These modifications can impart conformational rigidity, increase metabolic stability, and improve cell permeability.[3] However, the very nature of their bulkiness poses a significant challenge to the standard solid-phase peptide synthesis (SPPS) workflow, often leading to incomplete reactions, low yields, and an increased risk of racemization.[3][4]

This guide is structured to help you diagnose and solve these common issues, ensuring the successful synthesis of your target peptide.

Troubleshooting Guide: Addressing Common Coupling Failures

This section is designed in a question-and-answer format to directly address problems you may be observing at the bench.

Issue 1: Positive Kaiser Test After Coupling a Sterically Hindered Amino Acid.

Question: I've just completed a coupling step with Fmoc-Val-OH, and the Kaiser test is strongly positive (blue beads), indicating a significant amount of unreacted free amine. What should I do?

Answer: A positive Kaiser test is a clear indication of incomplete coupling.[5] This is a common issue with β-branched amino acids like Valine. Here is a systematic approach to troubleshoot and resolve this problem:

  • Immediate Action: Double Coupling. Your first course of action should be to perform a second coupling (a "double coupling").[5] Drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid and coupling reagent. For many moderately hindered residues, this is often sufficient to drive the reaction to completion.

  • Re-evaluate Your Coupling Reagent. If the Kaiser test remains positive after a double coupling, your chosen coupling reagent may not be potent enough for this specific coupling.[6]

    • The Problem with Standard Reagents: Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), even with additives like HOBt, are often too slow and inefficient to overcome the steric barrier presented by bulky residues.[6]

    • The Solution: High-Potency Reagents. You should switch to a more powerful in-situ activating reagent. These reagents form highly reactive esters that can more effectively acylate the hindered amine.[6] Excellent choices include:

      • Uronium/Aminium Salts: HATU, HCTU, and HBTU are significantly more effective.[6] HATU is generally considered one of the most powerful reagents for difficult couplings due to the formation of a highly reactive OAt-ester.[7]

      • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for very hindered couplings.[8] PyAOP, the HOAt-analog of PyBOP, is especially effective.[9][10]

  • Final Step: Capping. If the coupling remains incomplete even after these measures, it is crucial to "cap" the unreacted amines.[5] This is typically done with acetic anhydride. Capping prevents the formation of deletion sequences, which are peptides missing one or more amino acids. These deletion peptides can be very difficult to separate from your target peptide during purification.

Diagram 1: Troubleshooting Workflow for a Positive Kaiser Test

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling recheck_kaiser Re-check with Kaiser Test double_coupling->recheck_kaiser kaiser_positive Still Positive? recheck_kaiser->kaiser_positive change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP) kaiser_positive->change_reagent Positive proceed Proceed to Next Cycle kaiser_positive->proceed Negative cap_amines Cap Unreacted Amines (e.g., with Acetic Anhydride) change_reagent->cap_amines cap_amines->proceed

Caption: A decision tree for addressing incomplete peptide couplings.

Issue 2: Repeated Coupling Failures with N-Methyl Amino Acids.

Question: I am trying to incorporate an N-methylated amino acid, and my couplings are consistently failing. The standard Kaiser test isn't reliable here. How can I improve my success rate and monitor the reaction?

Answer: N-methylated amino acids present a dual challenge: the steric hindrance of the N-methyl group slows down the reaction, and the secondary amine of the N-terminus means the standard Kaiser test is unreliable.[1][10]

  • Monitoring the Coupling: You are correct that the Kaiser test will not work for N-methylated amines. You should use an alternative test, such as the bromophenol blue test .[1][10] A yellow color indicates a complete coupling, while a blue or green color signifies incomplete reaction.[10]

  • Optimizing the Coupling Protocol:

    • Choice of Reagent: Standard reagents like HBTU are often less effective for N-methylated residues.[1] The reagent of choice for these challenging couplings is often HATU .[1][10] Phosphonium reagents like PyBroP and PyAOP have also shown excellent results.[10][11][12]

    • Extended Reaction Time: Due to the slower reaction kinetics, you must extend the coupling time. While a standard coupling might take 30-60 minutes, N-methylated amino acids often require 1-4 hours, and sometimes even longer.[1][3]

    • Pre-activation: A short pre-activation step (2-5 minutes) of the Fmoc-N-methylated amino acid with HATU and a base like DIPEA before adding it to the resin can improve efficiency.[1]

Table 1: Recommended Coupling Reagents for Different Sterically Hindered Amino Acids

Amino Acid TypeSteric ChallengeStandard Reagents (e.g., DIC/HOBt)Recommended High-Potency Reagents
β-Branched (Val, Ile, Thr)ModerateOften require double couplingHBTU, HCTU, HATU, PyBOP
α,α-Disubstituted (Aib, Iva)HighGenerally ineffective[9]HATU, PyAOP, Acyl Fluorides[6][11]
N-Methylated (N-Me-Ala, etc.)HighIneffective[1]HATU, PyAOP, PyBroP[7][10]

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in difficult couplings, and what is the best choice?

The solvent plays a crucial role in solvating the growing peptide chain and the resin.[13] Poor solvation can lead to peptide aggregation, which physically prevents the coupling reagents from reaching the reactive N-terminus.[4][14]

  • DMF vs. NMP: While N,N-dimethylformamide (DMF) is a common solvent, N-methylpyrrolidone (NMP) is often a better choice for difficult sequences due to its superior solvating properties.[6][13]

  • "Magic" Mixtures: For exceptionally difficult sequences, solvent mixtures can be beneficial. A mixture of DCM/DMF/NMP (1:1:1) has been reported to improve outcomes.[6] In some cases, adding chaotropic agents or solvents like DMSO can help to disrupt secondary structures that lead to aggregation.[13]

Q2: Can I use heat to improve my coupling efficiency? What are the risks?

Yes, applying heat is a very effective strategy for accelerating slow coupling reactions.[15]

  • Microwave-Assisted Peptide Synthesis (MAPS): This is a powerful technique where microwave irradiation is used to rapidly and precisely heat the reaction.[16][17] MAPS can dramatically reduce reaction times and improve the purity of crude peptides, especially for difficult sequences.[16][18]

  • Conventional Heating: Even without a microwave synthesizer, gentle conventional heating (e.g., to 40-50°C) can help overcome the activation energy of a difficult coupling.[19]

  • The Risk of Racemization: The primary risk associated with heating is an increased rate of racemization, especially for sensitive amino acids like Cysteine and Histidine.[20] The choice of coupling reagent and base is critical when heating. Using weaker bases like N-Methylmorpholine (NMM) or collidine instead of DIPEA can help minimize racemization.[11][21]

Diagram 2: The Interplay of Factors in Optimizing Difficult Couplings

G center Successful Coupling reagent Potent Coupling Reagent (e.g., HATU) reagent->center solvent Optimal Solvent (e.g., NMP) solvent->center time Sufficient Reaction Time time->center temp Elevated Temperature (Microwave/Conventional) temp->center monitoring Accurate Monitoring (Kaiser/Bromophenol Blue) monitoring->center

Caption: Key parameters for optimizing sterically hindered couplings.

Q3: For extremely hindered couplings like Aib-Aib, even HATU is struggling. Are there any other options?

For the most demanding couplings, such as incorporating an α,α-disubstituted amino acid onto another hindered residue, even the most powerful uronium/phosphonium reagents may be insufficient.[9][22] In these cases, you can turn to even more reactive species:

  • Acyl Fluorides: Converting the carboxylic acid of the incoming amino acid to an acyl fluoride creates a highly reactive species that is particularly effective for coupling sterically hindered α,α-disubstituted amino acids like Aib.[6][11] This can be achieved using reagents like TFFH.[11]

  • Specialized Reagents: Reagents like PyBrOP have been developed specifically to overcome the challenges of coupling to N-methyl amino acids and Aib derivatives, showing high reactivity.[11][12]

Experimental Protocols

Protocol 1: HATU Coupling for N-Methylated Amino Acids (Solid Phase)

This protocol is a general guideline for coupling a sterically hindered Fmoc-N-methylated amino acid onto a resin-bound peptide.

  • Resin Preparation: Swell the resin in DMF or NMP. Perform the standard N-terminal Fmoc deprotection using 20% piperidine in DMF.[1] Wash the resin thoroughly with DMF to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-N-methylated amino acid and 3.9 equivalents of HATU in DMF.[1]

  • Base Addition: Add 8 equivalents of DIPEA to the amino acid/HATU solution.[1] Allow the activation to proceed for 2-5 minutes at room temperature.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-4 hours.[1]

  • Monitoring: Take a small sample of the resin, wash it, and perform a bromophenol blue test to check for completion.[10] If the test is positive (blue/green), consider a second coupling.

  • Washing: Once the coupling is complete (yellow beads with bromophenol blue), drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.[1]

Protocol 2: Monitoring Coupling via the Bromophenol Blue Test
  • Reagent Preparation: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[10]

  • Sample Preparation: Remove a small sample of resin beads from the reaction vessel. Wash the beads thoroughly with methanol to remove any residual reagents.[10]

  • Testing: Add 2-3 drops of the bromophenol blue test solution to the washed resin beads.

  • Observation: Observe the color of the suspension.[10]

    • Yellow: Coupling is complete.

    • Blue to Green: Coupling is incomplete.

References

  • Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Benchchem.
  • Application Notes and Protocols for Coupling Boc-N-methylated Amino Acids. Benchchem.
  • Optimizing Peptide Coupling: Key Techniques. Benchchem.
  • Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • Troubleshooting incomplete coupling of 8-Aminooctanoic acid in peptide synthesis. Benchchem.
  • Solid-phase peptide synthesis using microwave irradiation. PubMed. Available at: [Link]

  • Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Iris Biotech. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC. Available at: [Link]

  • Peptide Chemistry Resources – Coupling & Side Reactions. Iris Biotech. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. Available at: [Link]

  • Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Available at: [Link]

  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]

  • Peptide synthesis. Wikipedia. Available at: [Link]

  • Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Publications. Available at: [Link]

  • Overview of Custom Peptide Synthesis. GenScript. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • (PDF) Procedures to Improve Difficult Couplings. ResearchGate. Available at: [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Available at: [Link]

  • The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. Available at: [Link]

  • Epimerization of Peptide. Waseda University. Available at: [Link]

  • CarboMAX - Enhanced Peptide Coupling at Elevated Temperature. CEM GmbH. Available at: [Link]

  • Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Organic Letters - ACS Publications. Available at: [Link]

  • A more efficient method for peptide synthesis. AAPPTec. Available at: [Link]

  • Temperature profiles for a typical microwaveassisted peptide coupling... ResearchGate. Available at: [Link]

  • Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? PubMed. Available at: [Link]

  • Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Spirocyclic Compounds

Welcome to the technical support center dedicated to the unique challenges encountered during the purification of spirocyclic compounds. Spirocycles, with their rigid, three-dimensional architecture, are increasingly vit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the unique challenges encountered during the purification of spirocyclic compounds. Spirocycles, with their rigid, three-dimensional architecture, are increasingly vital in drug discovery for their ability to provide novel structural motifs and improved pharmacological properties.[1] However, this same structural complexity often introduces significant hurdles in their isolation and purification.

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to explain the underlying principles governing purification strategies, empowering you to troubleshoot effectively and optimize your separations.

Section 1: General Purification & Achiral Separations

The first step after synthesis is typically the removal of common impurities like unreacted starting materials, reagents, and achiral by-products. While seemingly routine, the unique properties of spirocycles can complicate even this initial cleanup.

Frequently Asked Questions (FAQs)

Q1: My initial purification of a crude spirocycle mixture using standard flash chromatography is resulting in poor separation and significant product loss. What are the likely causes and how can I improve this?

A1: This is a common issue rooted in the unique physicochemical properties of spirocycles. Unlike more flexible acyclic or simple cyclic molecules, their rigid structures can lead to unexpected interactions with the stationary phase.

  • Causality: Poor separation often stems from insufficient resolution between your target compound and closely-related impurities, which may have very similar polarities.[2] Product loss can be due to irreversible adsorption onto the silica gel, especially for polar or basic spirocycles, or decomposition on the acidic silica surface.[3][4]

  • Troubleshooting Strategy: A systematic approach to method development is crucial. Instead of relying on a generic gradient, optimize the separation at an analytical scale using Thin Layer Chromatography (TLC) first. Experiment with different solvent systems to maximize the difference in retention factor (ΔRf) between your product and the nearest impurities. Consider adding modifiers to the mobile phase; for example, a small amount of triethylamine (0.1-1%) can mitigate tailing and prevent loss of basic compounds on silica, while a trace of acetic acid can help with acidic compounds.[3]

Troubleshooting Guide: Flash Chromatography
Observed Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution Inappropriate solvent system (low selectivity).Screen a wider range of solvent systems with different polarities and selectivities (e.g., Heptane/EtOAc vs. DCM/MeOH).[2][4]
Column overloading.Reduce the sample load. As a rule of thumb, the load should be 1-5% of the silica gel mass, but this is highly compound-dependent.
Peak Tailing Strong interaction with acidic silanol groups on the stationary phase (common for basic spirocycles).Add a basic modifier like triethylamine (NEt₃) or ammonia (in MeOH) to the mobile phase (0.1-1%).[3]
Compound is too polar for the chosen solvent system.Add a small amount of a highly polar solvent like methanol to your mobile phase to improve peak shape.[3]
Low or No Recovery Irreversible adsorption to the stationary phase.Use a deactivated stationary phase (e.g., alumina) or add a competitive modifier (see "Peak Tailing").[3]
Decomposition on acidic silica gel.Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, use a different stationary phase like alumina.[3]
Section 2: The Core Challenge: Stereoisomer Separations

The defining feature of many spirocycles is their chirality, which can manifest as either central or axial chirality.[5] This frequently leads to the formation of diastereomers and enantiomers, the separation of which is a primary bottleneck in their development.

Subsection 2.1: Diastereomer Separation

Diastereomers possess different physical properties, making them separable by achiral techniques. However, their structural similarity can make these differences very subtle, requiring highly optimized methods.[3]

Frequently Asked Questions (FAQs)

Q2: My spirocyclic compound has two diastereomers that are inseparable by standard silica gel flash chromatography. What purification techniques should I explore next?

A2: When diastereomers co-elute on silica, it signifies that their polarity is nearly identical. You must turn to techniques that can exploit more subtle differences in their three-dimensional shape and interactions.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC offer significantly higher resolving power than flash chromatography.[3] Start by screening different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) and mobile phase combinations.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC, often providing orthogonal selectivity.[6][7] It uses supercritical CO₂ as the main mobile phase, which has different solvating properties than liquid solvents, often leading to successful separation of diastereomers that are difficult to resolve by HPLC.[6][7]

  • Crystallization: Do not underestimate this classical technique. If one diastereomer is less soluble than the other in a particular solvent system, fractional crystallization can be a highly effective and scalable method for separation.[8] Success often requires extensive solvent screening.

Workflow for Diastereomer Separation

Below is a logical workflow to guide your efforts when faced with a challenging diastereomeric mixture.

Diastereomer_Separation_Workflow start Diastereomeric Mixture flash_chrom Attempt Flash Chromatography (Silica Gel) start->flash_chrom check_sep Separation Achieved? flash_chrom->check_sep success Pure Diastereomers check_sep->success Yes hplc_sfc Develop HPLC / SFC Method check_sep->hplc_sfc No check_hplc_sfc Analytical Separation? hplc_sfc->check_hplc_sfc prep_scale Scale to Preparative HPLC / SFC check_hplc_sfc->prep_scale Yes crystallization Attempt Fractional Crystallization check_hplc_sfc->crystallization No prep_scale->success check_cryst Selective Crystals Form? crystallization->check_cryst check_cryst->success Yes deriv Consider Derivatization (e.g., to enhance crystallinity or chromatographic handle) check_cryst->deriv No

Caption: Decision workflow for separating spirocyclic diastereomers.

Subsection 2.2: Enantiomer Separation (Chiral Resolution)

Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation. This is most commonly achieved using chiral chromatography.

Frequently Asked Questions (FAQs)

Q3: I need to separate the enantiomers of my spirocycle. What are the advantages of Supercritical Fluid Chromatography (SFC) over High-Performance Liquid Chromatography (HPLC) for this task?

A3: While both techniques are powerful, SFC has emerged as a preferred method for chiral separations in the pharmaceutical industry for several key reasons.[9]

  • Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates without a proportional increase in backpressure. This translates to significantly faster analysis and purification times—often 3 to 5 times faster than HPLC.[6][9]

  • Green Chemistry: SFC drastically reduces the consumption of organic solvents by replacing the bulk of the mobile phase with environmentally benign CO₂.[10]

  • Efficiency: Faster solvent removal from collected fractions is a major advantage. Evaporating CO₂/methanol is much quicker than removing aqueous mobile phases from reversed-phase HPLC, accelerating the entire workflow.[6]

  • Unique Selectivity: SFC can provide different chiral recognition patterns compared to normal-phase HPLC, sometimes successfully resolving enantiomers that are difficult to separate by LC.[9]

Data Summary: Comparison of Chiral Purification Techniques
Parameter Chiral HPLC (Normal & Reversed-Phase) Chiral SFC
Speed Slower (higher viscosity mobile phases)Faster (low viscosity scCO₂)[6][9]
Solvent Consumption High (especially for preparative scale)Low (primary mobile phase is CO₂)
Post-run Workup Slower (evaporation of aqueous or high-boiling point solvents)Faster (rapid evaporation of modifier)[6]
Selectivity Excellent, well-establishedExcellent, often complementary to HPLC[9]
Cost Higher operational cost due to solvent purchase and disposalLower operational cost
Protocol: Generic Workflow for Chiral Method Development

This protocol outlines a systematic screening approach to efficiently identify a suitable chiral separation method for a racemic spirocyclic compound.

Objective: To find a chiral stationary phase (CSP) and mobile phase that provides baseline resolution (Rs > 1.5) of the two enantiomers.

Materials:

  • Racemic spirocycle sample (~1 mg/mL in a suitable solvent like Methanol, Ethanol, or Acetonitrile).

  • A set of analytical chiral columns (e.g., polysaccharide-based phases like Chiralpak IA, IB, IC, ID, etc.).[7]

  • HPLC or SFC instrument with UV detector.

  • Mobile phase solvents (e.g., Heptane/Hexane, Ethanol, Methanol, Acetonitrile).

Methodology:

  • Primary Screening (Isocratic):

    • Install the first chiral column (e.g., Chiralpak IA).

    • Begin with a standard mobile phase. For SFC, a common starting point is a gradient of 5% to 40% Methanol in CO₂. For normal-phase HPLC, use 90:10 Heptane:Isopropanol.

    • Inject the sample and run the analysis.

    • Record the chromatogram, noting retention times and resolution.

    • Repeat this process for each column in your screening set.

  • Secondary Screening (Modifier/Additive Optimization):

    • For any columns that showed partial separation, optimize the mobile phase.

    • For SFC: Vary the co-solvent (e.g., switch from Methanol to Ethanol or Acetonitrile). Additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can dramatically improve peak shape and resolution.

    • For HPLC: Systematically vary the ratio of the strong to weak solvent (e.g., from 95:5 to 80:20 Heptane:IPA).

  • Method Optimization:

    • Once a promising condition is identified, fine-tune it by adjusting the flow rate and temperature to maximize resolution and minimize run time.

  • Scaling to Preparative:

    • Once an analytical method is established, it can be scaled to a preparative column of the same stationary phase. The flow rate and sample load are increased proportionally to the column's cross-sectional area.[11][12]

Workflow for Chiral Method Development

Chiral_Method_Dev_Workflow start Racemic Spirocycle primary_screen Primary Screen: Test 4-6 standard Chiral Stationary Phases (CSPs) with generic gradient/isocratic method start->primary_screen check_sep Any Separation Observed? primary_screen->check_sep no_sep No Separation: Change primary solvent system (e.g., switch NP to RP, or SFC co-solvent) and re-screen check_sep->no_sep No partial_sep Partial Separation (Rs < 1.5) check_sep->partial_sep Partial baseline_sep Baseline Separation (Rs > 1.5) check_sep->baseline_sep Yes (Baseline) no_sep->primary_screen optimize_mobile Optimize Mobile Phase: - Adjust solvent ratio - Screen additives (acid/base) - Change co-solvent partial_sep->optimize_mobile check_opti Resolution Improved (Rs > 1.5)? optimize_mobile->check_opti check_opti->baseline_sep Yes scale_up Method is Ready: Optimize for speed/temp and scale to preparative baseline_sep->scale_up

Sources

Troubleshooting

Stability testing of 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride under different pH conditions.

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 2-Azaspiro[4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride under varying pH conditions. Our goal is to equip you with the scientific rationale and practical steps to anticipate, diagnose, and resolve common experimental challenges.

I. Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the stability and handling of 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride.

Q1: What are the primary chemical features of 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride that influence its stability?

A1: The stability of this molecule is governed by three key structural features:

  • Secondary Amine: The nitrogen atom in the spirocyclic system is a secondary amine. This functional group is susceptible to oxidation, which can be catalyzed by light, heat, or the presence of trace metal ions.

  • Carboxylic Acid: This group's ionization state is pH-dependent. At low pH, it will be protonated (-COOH), while at higher pH, it will be deprotonated (-COO⁻). This change in ionization can affect the molecule's overall solubility and reactivity.

  • Hydrochloride Salt: Being a hydrochloride salt of an amine, the compound will form a mildly acidic solution when dissolved in water. The initial pH of the solution will be dependent on the concentration.

Q2: What are the expected degradation pathways for this molecule under different pH conditions?

A2: While specific degradation products need to be identified experimentally, we can anticipate the following pathways based on the molecule's structure:

  • Acidic Conditions: Under strongly acidic conditions and heat, the molecule is expected to be relatively stable, although hydrolysis of any potential impurities with labile groups could occur. The primary degradation pathway to monitor would be any acid-catalyzed rearrangements, though these are less common for this ring system.

  • Neutral to Mildly Basic Conditions: In this pH range, the secondary amine is deprotonated and thus more nucleophilic and susceptible to oxidation. The formation of N-oxides is a plausible degradation pathway.

  • Strongly Basic Conditions: Under strongly basic conditions and heat, in addition to oxidation, there is a potential for elimination reactions or other base-catalyzed rearrangements, though the spirocyclic core is generally stable.

Q3: What are the initial steps I should take before starting a formal stability study?

A3: Before initiating a full stability study, it is crucial to perform forced degradation (stress testing) studies.[1][2][3] These studies, conducted under more severe conditions than accelerated stability testing, are essential for several reasons:

  • They help to identify the likely degradation products.[1][3]

  • They establish the degradation pathways of the molecule.[1][3]

  • They demonstrate the specificity of your analytical method, ensuring it can separate the parent compound from its degradants.[3]

A typical forced degradation study would involve exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress.[1][4]

II. Experimental Design & Protocols

This section provides a detailed protocol for conducting a pH-dependent stability study and the corresponding analytical methodology.

Protocol 1: pH-Dependent Stability Study in Solution

This protocol is designed to assess the stability of 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride in aqueous solutions at various pH levels, following principles from ICH guidelines.[5][6][7]

1. Preparation of Buffer Solutions:

  • Prepare a set of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12). Use buffers with known stability and minimal interference with the analytical method (e.g., phosphate or acetate buffers).

2. Sample Preparation:

  • Prepare a stock solution of 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride in high-purity water at a known concentration (e.g., 1 mg/mL).
  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration suitable for your analytical method (e.g., 0.1 mg/mL).

3. Storage Conditions:

  • Transfer the solutions for each pH into separate, tightly sealed, inert vials (e.g., amber glass to protect from light).
  • Divide the samples for each pH into different storage conditions as per ICH guidelines for long-term and accelerated stability testing.[7][8]
  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

4. Time Points for Analysis:

  • Accelerated: 0, 1, 3, and 6 months.
  • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.[4]

5. Analytical Testing:

  • At each time point, withdraw an aliquot from each sample and analyze using a validated stability-indicating HPLC method (see Protocol 2).
  • Key parameters to monitor are:
  • Assay of the parent compound.
  • Appearance of any degradation products.
  • Changes in the physical appearance of the solution (e.g., color).
  • Changes in the pH of the solutions.
Workflow for pH-Dependent Stability Study

G cluster_prep Preparation cluster_storage Storage (ICH Conditions) cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (e.g., pH 2, 4, 7, 9, 12) prep_samples Dilute Stock in Buffers (Final Concentration for HPLC) prep_buffers->prep_samples prep_stock Prepare Stock Solution (1 mg/mL in Water) prep_stock->prep_samples storage_long Long-Term 25°C / 60% RH prep_samples->storage_long storage_accel Accelerated 40°C / 75% RH prep_samples->storage_accel timepoints Withdraw Samples at Predetermined Timepoints storage_long->timepoints storage_accel->timepoints hplc_analysis Analyze via Stability-Indicating HPLC Method timepoints->hplc_analysis data_eval Evaluate Data: - Assay (% Parent) - Impurity Profile - Mass Balance hplc_analysis->data_eval

Caption: General experimental workflow for a pH-dependent stability study.

Protocol 2: Stability-Indicating HPLC Method

This method is adapted from established protocols for similar amine salts and serves as a robust starting point.[9][10] Method validation according to ICH Q2(R1) guidelines is essential.

Instrumentation:

  • A standard HPLC system with a UV detector. An LC-MS system is highly recommended for the identification of degradation products.

Chromatographic Conditions:

ParameterRecommended Conditions
Column Reverse-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program A typical gradient would be: - 0-5 min: 5% B - 5-20 min: 5% to 95% B - 20-25 min: 95% B - 25-26 min: 95% to 5% B - 26-30 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (or a more suitable wavelength if a chromophore is present)
Injection Volume 10 µL

Purity Calculation:

  • The purity is determined by the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

III. Troubleshooting Guide

This section provides solutions to common problems encountered during pH-dependent stability studies.

Q1: My chromatogram shows no degradation of the parent compound, even under accelerated or forced degradation conditions. What should I do?

A1: If your compound appears to be highly stable, you may need to increase the severity of the stress conditions to induce degradation.[11] A target degradation of 5-20% is often recommended to ensure that the analytical method is truly stability-indicating.[12]

Troubleshooting Steps:

  • Increase Stressor Concentration: For hydrolytic studies, increase the acid or base concentration (e.g., from 0.1 M to 1 M HCl or NaOH).

  • Elevate Temperature: Increase the temperature in 10°C increments (e.g., from 60°C to 70°C or 80°C).

  • Extend Exposure Time: Prolong the duration of the stress test (e.g., from 24 hours to 48 or 72 hours).

  • Check Solubility: Ensure the compound is fully dissolved. Poor solubility can limit its exposure to the stress conditions. The use of a co-solvent may be necessary, but it must be inert.

Q2: The degradation of my compound is too extensive (>20%), and I see many small peaks in the chromatogram. How can I get meaningful data?

A2: Excessive degradation can obscure the primary degradation pathway by promoting the formation of secondary and tertiary degradants.[11] To achieve a more controlled degradation, you need to reduce the severity of the stress conditions.

Troubleshooting Steps:

  • Decrease Temperature: Lower the reaction temperature.

  • Reduce Stressor Concentration: Use a lower concentration of acid or base (e.g., 0.01 M instead of 0.1 M).

  • Shorten Exposure Time: Sample at earlier time points.

  • Systematic Approach: Start with mild conditions and incrementally increase the severity until the target degradation of 5-20% is achieved.[11]

Q3: My HPLC analysis is showing inconsistent retention times and poor peak shape. What are the likely causes?

A3: Fluctuations in retention time and poor peak shape are common HPLC issues that can often be resolved systematically.[13][14][15]

Troubleshooting Steps:

  • Check for Leaks: Inspect all fittings for any signs of leakage.

  • Ensure Proper Column Equilibration: The column must be adequately equilibrated with the mobile phase before each injection.

  • Degas Mobile Phase: Air bubbles in the system can cause pressure fluctuations and retention time drift.[14]

  • Verify Mobile Phase Composition: Inaccurately prepared mobile phases are a common source of problems. Prepare fresh mobile phase.

  • Assess Column Health: Poor peak shape (e.g., tailing or fronting) can indicate a contaminated or degraded column. Consider flushing the column or replacing it.

Troubleshooting Decision Tree for HPLC Issues

G cluster_pressure Pressure Issues cluster_peaks Peak Shape Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions start HPLC Issue Observed (e.g., Retention Time Drift, Poor Peak Shape) pressure_check Pressure Fluctuating? start->pressure_check peak_tailing Peak Tailing? start->peak_tailing rt_drift Retention Time Drifting? start->rt_drift pressure_high Pressure Too High? pressure_check->pressure_high No sol_degas Degas Mobile Phase pressure_check->sol_degas Yes pressure_low Pressure Too Low? pressure_high->pressure_low No sol_flush Flush System/Column pressure_high->sol_flush Yes sol_leak Check for Leaks pressure_low->sol_leak Yes peak_splitting Split Peaks? peak_tailing->peak_splitting No sol_buffer Check Buffer pH/Concentration peak_tailing->sol_buffer Yes peak_splitting->sol_flush Yes sol_mobile_phase Prepare Fresh Mobile Phase rt_drift->sol_mobile_phase Yes sol_equilibration Increase Equilibration Time rt_drift->sol_equilibration No sol_replace_frit Replace Column Frit sol_flush->sol_replace_frit sol_column Replace Column sol_buffer->sol_column

Sources

Optimization

How to resolve enantiomers of 2-Azaspiro[4.4]nonane-1-carboxylic acid.

Welcome to the Technical Support Center for the chiral resolution of 2-Azaspiro[4.4]nonane-1-carboxylic acid . As a Senior Application Scientist, I have designed this portal to guide researchers, medicinal chemists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 2-Azaspiro[4.4]nonane-1-carboxylic acid .

As a Senior Application Scientist, I have designed this portal to guide researchers, medicinal chemists, and process engineers through the complexities of isolating enantiopure spirocyclic pyrrolidines. Spirocyclic prolines are highly valued in drug discovery for their 3D geometry, which provides enhanced metabolic stability, target selectivity, and rigidification compared to flat pyrrolidine bioisosteres[1]. However, resolving the racemic mixtures generated during their synthesis requires overcoming the inherent physicochemical challenges of highly polar zwitterions.

This guide provides field-proven, self-validating workflows to ensure high enantiomeric excess ( ee ) and optimal yields.

Workflow Visualization: The Resolution Decision Matrix

Attempting to resolve the free 2-azaspiro[4.4]nonane-1-carboxylic acid directly is a common pitfall. As a zwitterion, it exhibits poor solubility in organic solvents and interacts unpredictably with chiral stationary phases, leading to severe peak broadening. The foundational step in any resolution workflow is N-protection . Masking the basic amine breaks the zwitterionic network, yielding a lipophilic carboxylic acid amenable to both chromatography and classical salt formation[2].

ResolutionWorkflow Racemic Racemic 2-Azaspiro[4.4]nonane- 1-carboxylic acid Deriv Step 1: N-Boc Protection (Boc2O, K2CO3, THF/H2O) Racemic->Deriv Mask Zwitterion Decision Select Resolution Strategy Deriv->Decision IPC: LCMS Confirmation SFC Chiral SFC / HPLC (Daicel Chiralpak + Acidic Modifier) Decision->SFC Discovery Scale (< 100g) Salt Diastereomeric Salt Formation (e.g., (1S,2R)-Aminoindanol) Decision->Salt Process Scale (> 100g) Enzyme Enzymatic Kinetic Resolution (Hydrolase / Acylase) Decision->Enzyme Biocatalysis Enantio1 (S)-Enantiomer (N-Boc protected, >99% ee) SFC->Enantio1 Enantio2 (R)-Enantiomer (N-Boc protected, >99% ee) SFC->Enantio2 Salt->Enantio1 Salt->Enantio2 Enzyme->Enantio1 Enzyme->Enantio2 Deprotect Step 3: Acidic Deprotection (HCl or TFA) Enantio1->Deprotect IPC: Chiral HPLC Enantio2->Deprotect Final Enantiopure Free Amino Acid (Ready for Drug Design) Deprotect->Final IPC: NMR/Optical Rotation

Caption: Decision tree for the chiral resolution of 2-Azaspiro[4.4]nonane-1-carboxylic acid.

Core Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without passing the recommended In-Process Control (IPC).

Protocol A: N-Boc Protection (The Pre-requisite)

Causality: This step is mandatory to convert the intractable zwitterion into a workable organic acid[3].

  • Dissolution: Suspend racemic 2-azaspiro[4.4]nonane-1-carboxylic acid hydrochloride (1.0 equiv) in a 2:1 mixture of THF and water.

  • Basification: Add potassium carbonate ( K2​CO3​ , 3.0 equiv) portionwise. The solution will effervesce.

  • Protection: Add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 equiv) dropwise. Stir vigorously at room temperature for 16 hours.

  • Workup: Pour the mixture into water and wash with methyl tert-butyl ether (MTBE) to remove unreacted Boc2​O .

  • Isolation: Acidify the aqueous layer with sodium hydrogen sulfate ( NaHSO4​ ) to pH ~2.5. Extract the newly formed N-Boc acid into ethyl acetate (2x). Dry over Na2​SO4​ and concentrate in vacuo[3].

  • IPC Validation: Perform LCMS. Look for the [M−H]− peak (approx. m/z 268) to confirm complete protection before attempting resolution.

Protocol B: Diastereomeric Salt Resolution (Process Scale)

Causality: For multigram to kilogram scales, chromatography becomes cost-prohibitive. Forming a salt with a chiral amine allows for separation via fractional crystallization based on differential solubility[1].

  • Salt Formation: Dissolve the racemic N-Boc-2-azaspiro[4.4]nonane-1-carboxylic acid in hot 2-methyltetrahydrofuran (2-MeTHF). Add 1.0 equiv of a chiral amine resolving agent, such as (1S,2R)-aminoindanol[1].

  • Crystallization: Cool the solution at a controlled rate of 0.1 °C/min to room temperature. If available, seed with 1% of the pure desired diastereomeric salt to prevent supersaturation and oiling out.

  • Filtration & Recrystallization: Filter the precipitated crystals. Recrystallize from 2-MeTHF/Ethanol until the diastereomeric excess ( de ) is >99%.

  • Liberation: Suspend the pure salt in ethyl acetate and wash with 1M HCl. The chiral amine partitions into the aqueous layer, while the enantiopure N-Boc acid remains in the organic layer.

  • IPC Validation: Analyze the liberated N-Boc acid via analytical Chiral HPLC to confirm ee >99% before deprotection.

Protocol C: Preparative Chiral SFC (Discovery Scale)

Causality: Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2​ , offering lower viscosity and higher diffusivity than standard HPLC, resulting in faster, higher-resolution separations[4].

  • Sample Prep: Dissolve the N-Boc protected racemate in Methanol at 50 mg/mL.

  • Method Parameters:

    • Column: Daicel Chiralpak IC or AD-H (typically 250 x 21 mm).

    • Mobile Phase: CO2​ / Methanol containing 0.1% Trifluoroacetic acid (TFA). Note: The acidic modifier is absolutely critical to keep the carboxylic acid protonated, preventing peak tailing and baseline smearing.

    • Conditions: 40 °C, 100 bar backpressure.

  • Collection: Collect the baseline-resolved peaks. Evaporate the solvent under reduced pressure at <35 °C to prevent thermally induced degradation of the Boc group.

Quantitative Method Comparison

Resolution StrategyOptimal ScaleTypical Yield (Max 50%)Enantiomeric Purity ( ee )Cost / ComplexityKey Advantage
Chiral SFC < 100 g (Discovery)45 - 48%> 99.5%High / LowRapid isolation of both enantiomers without screening resolving agents.
Diastereomeric Salt > 100 g (Process)30 - 40%> 98.0%Low / HighHighly scalable; avoids expensive chiral stationary phases.
Enzymatic (Acylase) Variable40 - 45%> 95.0%Medium / MediumMild, aqueous conditions; highly green chemistry profile.

Troubleshooting & FAQs

Q1: During diastereomeric salt resolution, my mixture is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the supersaturation of the solution is too high, or the solvent system is too non-polar to support the crystal lattice. Solution: Reheat the mixture until it is a single homogenous liquid. Add 5-10% of a more polar co-solvent (like Ethanol or Isopropanol) to increase the solubility threshold. Cool the mixture much more slowly, and introduce seed crystals just below the saturation temperature.

Q2: I am observing severe baseline drift and peak tailing during chiral SFC separation. What is causing this? A: The carboxylic acid moiety on the N-Boc derivative is partially ionizing in the mobile phase, causing it to interact strongly with the silica support of the chiral column. Solution: Ensure you are using an acidic modifier. Adding 0.1% to 0.2% Trifluoroacetic acid (TFA) or Formic acid to your alcohol co-solvent will suppress ionization, forcing the molecule into a single, neutral state and restoring sharp peak shapes[4].

Q3: How do I remove the N-Boc group without causing racemization at the α -chiral center? A: The α -proton of spirocyclic prolines is less prone to epimerization than standard amino acids due to the rigid spiro-fusion, but harsh conditions should still be avoided. Solution: Use 4M HCl in Dioxane at 0 °C to room temperature, or 20% TFA in Dichloromethane. Avoid strong aqueous bases or prolonged heating, which can trigger enolization and subsequent racemization.

Q4: How do I accurately determine the ee of the final, deprotected zwitterionic amino acid? A: Direct analysis of underivatized zwitterions on standard chiral columns is notoriously difficult. Solution: It is highly recommended to determine the ee at the N-Boc stage before deprotection. If the final free amino acid must be validated, you must either use a specialized zwitterionic chiral stationary phase (e.g., Chiralpak ZWIX) or perform a pre-column derivatization using Marfey's reagent, followed by standard reverse-phase HPLC.

References

  • ChemRxiv. "Efficient Multigram Synthesis of 3,3-Spiro-α-Proline Containing Chimeras". ChemRxiv. Available at: [Link]

  • The Journal of Organic Chemistry. "Multigram Synthesis of 3,3-Spiro-α-prolines". ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility in Peptides Containing 2-Azaspiro[4.4]nonane-1-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility bottlenecks when working with conformationally restricted, h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility bottlenecks when working with conformationally restricted, highly hydrophobic non-natural amino acids.

Incorporating 2-Azaspiro[4.4]nonane-1-carboxylic acid into a peptide sequence is a powerful strategy for enhancing proteolytic stability and target affinity. However, its unique spirocyclic architecture almost universally induces severe solubility challenges. Below is our field-proven, causality-driven troubleshooting guide to resolving these issues.

Part 1: The Mechanistic Root of the Problem

Q: Why does incorporating 2-Azaspiro[4.4]nonane-1-carboxylic acid drastically reduce my peptide's aqueous solubility?

A: The solubility drop-off is driven by a combination of extreme steric bulk, lipophilicity, and backbone rigidification. 2-Azaspiro[4.4]nonane-1-carboxylic acid is a spirocyclic proline analogue. The spiro-fusion of a cyclopentane ring to the pyrrolidine core creates a massive, highly lipophilic surface area. Mechanistically, this bulky spiro-ring restricts the ϕ and ψ dihedral angles of the peptide backbone. While this rigidification is excellent for locking the peptide into a bioactive conformation to fit into deep hydrophobic enzyme pockets (such as the S2 pocket of the SARS-CoV-2 Main Protease) [1], it forces the exposure of hydrophobic patches to the aqueous solvent. This disrupts the hydrogen-bonding network of water, thermodynamically driving the peptide molecules to aggregate via intermolecular hydrophobic interactions.

G Start Peptide Insoluble in Aqueous Buffer CheckTFA Check Counter-ion (Is it TFA?) Start->CheckTFA TFAExchange Perform Ion Exchange (TFA to Cl- or Acetate) CheckTFA->TFAExchange Yes (SPPS derived) CheckAssay Determine Application (In Vitro vs In Vivo) CheckTFA->CheckAssay No / Already Exchanged TFAExchange->CheckAssay InVitro In Vitro Assay CheckAssay->InVitro InVivo In Vivo / Clinical CheckAssay->InVivo CoSolvent Use Co-solvents (e.g., DMSO, Cyclodextrins) InVitro->CoSolvent PEGylation Structural Modification (PEGylation / Polar Tags) InVivo->PEGylation

Workflow for troubleshooting the solubility of spirocyclic peptides.

Part 2: Formulation & Counter-Ion Management

Q: My peptide was synthesized via Solid-Phase Peptide Synthesis (SPPS). Could the synthesis artifacts be worsening the hydrophobicity of the spiro-ring?

A: Yes. If your peptide was cleaved from the resin using Trifluoroacetic Acid (TFA), it is currently a TFA salt. TFA binds tightly to basic residues (like Arginine, Lysine, or the N-terminus) forming a hydrophobic ion pair. The trifluoromethyl group (-CF 3​ ) of TFA acts as a lipophilic shield, neutralizing the polarity of the charged residues and acting as a chaotropic agent that destabilizes the peptide in water [2].

Replacing the bulky, hydrophobic TFA anion with a highly hydrated, small anion like Chloride (Cl⁻) can improve the aqueous solubility of hydrophobic peptides by up to 7-fold [3].

Quantitative Data: Impact of Counter-Ions on Peptide Properties
Counter-IonHydrophobicity ContributionImpact on Aqueous SolubilityIn Vivo Toxicity / Cell Viability
Trifluoroacetate (TFA⁻) High (Lipophilic -CF 3​ group)Poor (Promotes aggregation)High (Cytotoxic in cell assays)
Acetate (CH 3​ COO⁻) ModerateModerateLow (Pharmaceutically acceptable)
Chloride (Cl⁻) Very Low (Highly hydrated)Excellent (Up to 7-fold increase)Low (Physiologically native)
Methodology: Self-Validating TFA-to-Chloride Ion Exchange

To strip the TFA and replace it with Chloride, follow this lyophilization-driven protocol. The causality relies on the fact that HCl is a stronger acid than TFA; it forces the protonation of basic residues, displacing the weaker TFA anion, which is then removed as a volatile gas during lyophilization.

  • Preparation: Weigh the lyophilized peptide (TFA salt) and transfer it to a chemical-resistant, lyophilizer-safe vial.

  • Dissolution: Dissolve the peptide in 100 mM HCl (aqueous) to a final concentration of 2 mg/mL.

  • Incubation: Incubate the solution at room temperature for exactly 5 minutes to allow complete ion displacement.

  • Freezing: Flash-freeze the solution completely using liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample for 24–48 hours to remove all volatile HCl and TFA.

  • Validation Checkpoint (Critical): Analyze the resulting powder via 19 F-NMR . The complete disappearance of the fluorine signal at ~ -75 ppm confirms successful TFA removal. Run an LC-MS to ensure the peptide mass remains intact and no acid-catalyzed degradation occurred [3].

G Step1 Lyophilized Peptide (TFA Salt) Step2 Dissolve in 100 mM HCl Step1->Step2 Step3 Incubate (5 mins, RT) Step2->Step3 Step4 Freeze & Lyophilize Step3->Step4 Step5 Peptide Chloride Salt (Higher Solubility) Step4->Step5

Self-validating methodology for TFA-to-Chloride counter-ion exchange.

Part 3: Co-Solvents & Structural Engineering

Q: I have removed the TFA, but the spiro-ring is still too hydrophobic for my in vitro assays. What co-solvents can I use without denaturing my target protein?

A: For strictly in vitro applications, co-solvents can disrupt the intermolecular hydrophobic interactions caused by the spiro-ring. However, they must be titrated carefully to avoid assay interference.

Quantitative Data: Recommended Co-Solvent Limits for Biological Assays
Co-SolventDielectric Constant ( ϵ )Solubilizing MechanismMax Recommended Conc. (In Vitro)
DMSO 46.7Disrupts hydrophobic interactions 1% (v/v)
DMF 36.7Disrupts hydrogen bonds 0.5% (v/v)
HP- β -Cyclodextrin N/AForms inclusion complexes 10% (w/v)

Note: Avoid DMSO if your peptide sequence contains Methionine or free Serine, as DMSO can oxidize these side chains over time.

Q: Formulation isn't enough for my in vivo studies. How can I chemically modify the peptide to improve solubility without losing binding affinity?

A: The most effective strategy for masking the extreme hydrophobicity of 2-Azaspiro[4.4]nonane-1-carboxylic acid without altering the core pharmacophore is PEGylation . Polyethylene glycol (PEG) is a highly hydrophilic polymer. When conjugated to a peptide, each ethylene oxide subunit coordinates 2-3 water molecules. This creates a massive, dense hydration shell around the peptide that physically masks the hydrophobic spiro-ring from the bulk solvent, preventing aggregation and significantly extending the circulating half-life [4].

Methodology: Self-Validating Site-Specific N-Terminal PEGylation

To prevent the PEG chain from interfering with the spiro-ring's binding affinity, site-specific N-terminal modification is preferred. The causality of this protocol relies on exploiting the pKa difference between the N-terminal α -amine (pKa ~7.8) and Lysine ϵ -amines (pKa ~10.5).

  • Dissolution: Dissolve the spirocyclic peptide in 100 mM Phosphate Buffer adjusted strictly to pH 7.2 . (Add up to 10% DMSO if initial dissolution is poor). At pH 7.2, the N-terminus is partially deprotonated and nucleophilic, while Lysine side chains remain protonated and unreactive.

  • Conjugation: Add a 5-fold molar excess of mPEG-NHS ester (e.g., 5 kDa linear PEG).

  • Incubation: Stir the reaction mixture at room temperature for 2 hours.

  • Quenching: Quench the unreacted NHS esters by adding 50 mM Tris buffer (pH 7.5) and incubating for 15 minutes.

  • Purification: Purify the conjugate using Semi-Preparative RP-HPLC (C18 column) using a water/acetonitrile gradient containing 0.1% Acetate (avoid TFA).

  • Validation Checkpoint (Critical): Analyze the collected fractions via MALDI-TOF MS to confirm the mass shift corresponding exactly to the PEG addition. Run an SDS-PAGE (using iodine staining for PEG detection) to visualize the PEGylated band and confirm the absence of unreacted peptide [4].

References
  • A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease.PMC / bioRxiv.
  • The Role of Counter-Ions in Peptides—An Overview.PMC.
  • NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide.MDPI.
  • Peptide and protein PEGylation: a review of problems and solutions.Creative PEGWorks / Biomaterials.

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: Deconstructing the Biological Activities of 2-Azaspiro[4.4]nonane and 1-Azaspiro[4.4]nonane Derivatives

A Senior Application Scientist's Guide to Navigating Isomeric Scaffolds in Drug Discovery The azaspiro[4.4]nonane scaffold, a rigid bicyclic system featuring a spirocyclic carbon shared by two rings, one of which is a py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating Isomeric Scaffolds in Drug Discovery

The azaspiro[4.4]nonane scaffold, a rigid bicyclic system featuring a spirocyclic carbon shared by two rings, one of which is a pyrrolidine, represents a privileged structure in medicinal chemistry. Its inherent three-dimensionality provides a unique topographical presentation of functional groups, which can lead to enhanced target affinity and selectivity. However, a subtle change in the position of the nitrogen atom within this scaffold—from position 1 to position 2—dramatically alters the pharmacological landscape of its derivatives. This guide provides an in-depth comparison of the biological activities of 2-azaspiro[4.4]nonane and 1-azaspiro[4.4]nonane derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

While direct, head-to-head comparative studies of these two isomers against the same biological targets are scarce in the literature, a comprehensive analysis of published research reveals a striking divergence in their primary biological activities. Derivatives of the 1-azaspiro[4.4]nonane core are predominantly associated with potent anticancer and antiviral activities, as well as modulation of nicotinic acetylcholine receptors (nAChRs). In stark contrast, the 2-azaspiro[4.4]nonane framework has proven to be a fertile ground for the discovery of novel anticonvulsant and central nervous system (CNS) agents, particularly those targeting serotonin receptors. This divergence underscores the critical role of nitrogen placement in defining the structure-activity relationship (SAR) and ultimate therapeutic potential of these spirocyclic compounds.

The 1-Azaspiro[4.4]nonane Core: A Foundation for Anticancer and Neurological Agents

The 1-azaspiro[4.4]nonane motif is a key structural feature in a class of natural products known as the Cephalotaxus alkaloids.[1] The most prominent member of this family is Homoharringtonine (HHT), an ester of cephalotaxine, which is an FDA-approved therapeutic for chronic myeloid leukemia (CML).[2]

Anticancer Activity: Protein Synthesis Inhibition and Pathway Modulation

The anticancer activity of Homoharringtonine is primarily attributed to its ability to inhibit protein synthesis.[2] It binds to the A-site of the ribosome, thereby preventing the elongation of the nascent peptide chain.[3] This mechanism leads to the rapid depletion of short-lived oncoproteins, such as Mcl-1 and c-Myc, inducing apoptosis in cancer cells.[3] Beyond direct protein synthesis inhibition, HHT has also been shown to modulate key oncogenic signaling pathways, including the PI3K/AKT/mTOR pathway, further contributing to its potent anti-tumor effects in various solid tumors, including breast and colorectal cancer.[1][2]

Nicotinic Acetylcholine Receptor (nAChR) Agonism

Derivatives of 1-azaspiro[4.4]nonane have also been investigated as agonists of nicotinic acetylcholine receptors, particularly the α7 subtype.[4] These receptors are implicated in a range of neurological processes, and their modulation holds promise for the treatment of cognitive disorders like Alzheimer's disease and schizophrenia.[5][6] The rigid spirocyclic core is believed to properly orient the key pharmacophoric elements for potent interaction with the receptor.

The 2-Azaspiro[4.4]nonane Core: A Scaffold for CNS Disorders

Shifting the nitrogen to the 2-position of the spirocyclic system redirects the biological activity towards the central nervous system, with prominent anticonvulsant and serotonergic effects.

Anticonvulsant Properties: Modulating Neuronal Excitability

N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have demonstrated significant anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[7] The mechanism of action for these compounds is thought to involve the modulation of GABAergic inhibition, a key pathway for controlling neuronal excitability.[7][8] Some active derivatives have been shown to interact with GABA(A) receptors, suggesting that they may enhance inhibitory neurotransmission in the brain.[7]

Serotonin Receptor (5-HT1A/5-HT2A) Ligands

Another major area of investigation for 2-azaspiro[4.4]nonane derivatives is their interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[9] These receptors are crucial targets for the treatment of anxiety, depression, and other psychiatric disorders.[10] Derivatives with an N-alkyl-arylpiperazine side chain have shown high affinity for the 5-HT1A receptor, with some compounds exhibiting agonist or partial agonist activity.[9]

Comparative Data Summary

The following tables summarize the quantitative biological data for representative derivatives from each isomeric class, allowing for a direct comparison of their potencies across different biological targets.

Table 1: Biological Activity of 1-Azaspiro[4.4]nonane Derivatives

Compound/DerivativeBiological Target/AssayPotency (IC50/Ki/EC50)Reference(s)
HomoharringtonineAML Cell Line (MOLM-13)IC50: 6.858 nM[11]
HomoharringtonineAML Cell Line (MV4-11)IC50: 7.207 nM[11]
HomoharringtonineTNBC Cell Line (MDA-MB-157)IC50: 15.7 ng/mL[12]
HomoharringtonineTNBC Cell Line (MDA-MB-468)IC50: 19.9 ng/mL[12]
Example 1 (nAChR Agonist)α7 nAChRKi: 8.1 nM[4]
Example 3 (nAChR Agonist)α4β2 nAChRKi: 0.36 nM[4]

Table 2: Biological Activity of 2-Azaspiro[4.4]nonane Derivatives

Compound/DerivativeBiological Target/AssayPotency (ED50/Ki)Reference(s)
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dioneMES test (mice)ED50: 100 mg/kg[7]
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dioneMES test (rats)ED50: 30 mg/kg[7]
2-{3-[4-(3-CF3-phenyl)-piperazin-1-yl]-propyl}-2-azaspiro[4.4]nonane-1,3-dione5-HT1A ReceptorKi: 6.0 nM[9]
2-{3-[4-(2-OCH3-phenyl)-piperazin-1-yl]-propyl}-2-azaspiro[4.4]nonane-1,3-dione5-HT1A ReceptorKi: 6.8 nM[9]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of the two isomeric scaffolds are a direct consequence of their ability to interact with different biological targets, thereby modulating distinct signaling pathways.

1-Azaspiro[4.4]nonane Derivatives: Targeting Protein Synthesis and Cell Growth

HHT Homoharringtonine (1-Aza Derivative) Ribosome Ribosome (A-Site) HHT->Ribosome Binds to Protein_Synth Protein Synthesis Elongation HHT->Protein_Synth Inhibits PI3K_pathway PI3K/AKT/mTOR Pathway HHT->PI3K_pathway Inhibits Oncoproteins Short-lived Oncoproteins (e.g., Mcl-1, c-Myc) Protein_Synth->Oncoproteins Leads to depletion of Apoptosis Apoptosis Oncoproteins->Apoptosis Suppression induces Cell_Growth Cell Growth & Proliferation PI3K_pathway->Cell_Growth Promotes Cell_Growth->Apoptosis Inhibition induces

Caption: Signaling pathway for Homoharringtonine.

2-Azaspiro[4.4]nonane Derivatives: Modulating Neuronal Signaling

cluster_anticonvulsant Anticonvulsant Activity cluster_serotonergic Serotonergic Activity Aza2_AC 2-Aza-1,3-dione Derivatives GABA_R GABA(A) Receptor Aza2_AC->GABA_R Modulates GABA_Inhibit GABAergic Inhibition GABA_R->GABA_Inhibit Mediates Neuronal_Excite Neuronal Excitability GABA_Inhibit->Neuronal_Excite Decreases Seizures Seizures Neuronal_Excite->Seizures Reduction prevents Aza2_5HT 2-Aza-Arylpiperazine Derivatives HT1A_R 5-HT1A Receptor Aza2_5HT->HT1A_R Binds to (Agonist) AC Adenylyl Cyclase HT1A_R->AC Inhibits PI3K PI3K/Akt Pathway HT1A_R->PI3K Activates cAMP cAMP AC->cAMP Produces Downstream Downstream Signaling cAMP->Downstream PI3K->Downstream

Caption: Signaling pathways for 2-Aza derivatives.

Experimental Protocols

Anticancer Activity Assessment: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Homoharringtonine) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

start Seed Cells in 96-well Plate treat Treat with Test Compound start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Caption: Experimental workflow for the MTT assay.

Anticonvulsant Activity Screening: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to identify anticonvulsant drugs that are effective against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by an electrical stimulus.

Step-by-Step Methodology:

  • Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.

  • Compound Administration: Administer the test compound (e.g., N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione derivatives) via a suitable route (e.g., intraperitoneal injection) at various doses.

  • Pre-treatment Time: Allow a specific time interval for the compound to be absorbed and distributed to the brain (typically 30-60 minutes).

  • Electrical Stimulation: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.

start Administer Test Compound to Rodent wait Pre-treatment Time (30-60 min) start->wait stimulate Apply Electrical Stimulus wait->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe protect Protection (Absence of Extension) observe->protect no_protect No Protection (Extension Occurs) observe->no_protect end Calculate ED50 protect->end no_protect->end

Caption: Experimental workflow for the MES test.

Conclusion: Isomeric Scaffolds, Divergent Opportunities

The comparative analysis of 1-azaspiro[4.4]nonane and 2-azaspiro[4.4]nonane derivatives reveals a compelling narrative of how a subtle structural modification can profoundly influence biological activity. The 1-aza scaffold, exemplified by the natural product Homoharringtonine, provides a robust framework for the development of anticancer agents that target fundamental cellular processes like protein synthesis. Conversely, the 2-aza scaffold has emerged as a valuable starting point for CNS-active compounds, particularly anticonvulsants and serotonergic agents.

This guide highlights the importance of exploring isomeric scaffolds in drug discovery programs. The distinct pharmacological profiles of these two azaspiro[4.4]nonane isomers offer a dual-pronged opportunity for therapeutic innovation, addressing disparate and critical medical needs. For researchers in the field, a deep understanding of the structure-activity relationships inherent to each scaffold is paramount for the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

  • Witkowska, A., et al. (2018). Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance. Oncotarget, 9(59), 31446–31459. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and Molecular Neurobiology, 30(5), 625–633. [Link]

  • Lu, D., et al. (2020). Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC. Haematologica, 105(2), 395–406. [Link]

  • Patsnap Synapse. (2024, June 21). What are 5-HT1A receptor agonists and how do they work?. [Link]

  • Obniska, J., et al. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. European Journal of Medicinal Chemistry, 43(1), 101-110. [Link]

  • Chen, Y., et al. (2021). Homoharringtonine inhibited breast cancer cells growth via miR-18a-3p/AKT/mTOR signaling pathway. Cancer Cell International, 21(1), 35. [Link]

  • Li, Y., et al. (2022). Characterization of the Newly Established Homoharringtonine- (HHT-) Resistant Cell Lines and Mechanisms of Resistance. Journal of Oncology, 2022, 5941987. [Link]

  • ResearchGate. The inhibitory effect of HHT on nine AML cell lines. [Link]

  • Díaz-Muñoz, M., et al. (2018). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience, 12, 21. [Link]

  • [Studies on the Alkaloids of Cephalotaxus. VII. Structures and Semi-Synthesis of Two Anticancer Cephalotaxine Esters]. Yao Xue Xue Bao. 1992;27(3):173-7. [Link]

  • ResearchGate. Cephalotaxus alkaloids from Torreya fargesii Franch and their cytotoxicities. [Link]

  • Bon, C., et al. (2016). Cephalotaxus Alkaloids. The Alkaloids: Chemistry and Biology, 76, 1-105. [Link]

  • Newman, D. J. (2014). Biased agonism at serotonin 5-HT receptors: preferential postsynaptic activity for improved therapy of CNS disorders. Neuropsychiatry, 4(4), 389-398. [Link]

  • Patil, M. V., et al. (2014). FUNCTIONAL CHARACTERIZATION OF 5-HT1A AND 5-HT2C RECEPTORS. Journal of Drug Delivery & Therapeutics, 4(5), 55-57. [Link]

  • Total synthesis of Cephalotaxus alkaloids. Journal of the American Chemical Society. [Link]

  • Obniska, J., et al. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. Acta Poloniae Pharmaceutica, 63(3), 189-196. [Link]

  • ResearchGate. Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4] nonane and [4.5]decane-1,3-dione derivatives. [Link]

  • Obniska, J., et al. (2006). Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. European Journal of Medicinal Chemistry, 41(7), 884-891. [Link]

  • Taly, A., et al. (2009). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Current Pharmaceutical Design, 15(14), 1634–1652. [Link]

  • Gmiro, V. E., et al. (2017). Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists Based on the Spirocyclic Quinuclidine-Δ 2 -Isoxazoline Scaffold: Synthesis and Electrophysiological Evaluation. Journal of Medicinal Chemistry, 60(17), 7383–7399. [Link]

  • Walton, N. Y. (2000). Modulation of GABAergic Inhibition During Status Epilepticus. American Epilepsy Society. [Link]

  • ResearchGate. Computational Analysis of the Binding Poses of Nitazene Derivatives at the μ-Opioid Receptor. [Link]

  • Kuca, K., et al. (2012). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. International Journal of Molecular Sciences, 13(2), 2092–2103. [Link]

  • Paquette, L. A., et al. (2000). RESOLUTION AND ABSOLUTE CONFIGURATIONAL ASSIGNMENTS TO 1-OXA- AND 1-THIA-6-KETOSPIRO[4.4]NONANYL PLATFORMS†. Tetrahedron Letters, 41(8), 1269-1272. [Link]

  • ResearchGate. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

Sources

Comparative

Enhancing Peptide Stability: A Comparative Guide to the Incorporation of 2-Azaspiro[4.4]nonane-1-carboxylic Acid

Introduction: The Challenge of Peptide Therapeutics and the Promise of Conformational Constraint Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Peptide Therapeutics and the Promise of Conformational Constraint

Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by inherent structural flexibility. This flexibility renders them susceptible to proteolytic degradation, leading to short in-vivo half-lives and reduced therapeutic efficacy. A leading strategy to overcome this limitation is the introduction of conformational constraints into the peptide backbone.[1] By reducing the peptide's ability to adopt a multitude of conformations, we can pre-organize it into a bioactive state that is less recognizable by proteases.[2]

This guide provides an in-depth comparison of a novel and potent tool in this endeavor: 2-Azaspiro[4.4]nonane-1-carboxylic acid . We will explore the rationale behind its use, provide detailed experimental protocols for its validation, and compare its performance with other stability-enhancing alternatives. The incorporation of such unnatural amino acids is a powerful strategy to enhance the therapeutic properties of peptides, including increased stability and improved potency.[3]

The Contender: 2-Azaspiro[4.4]nonane-1-carboxylic Acid

2-Azaspiro[4.4]nonane-1-carboxylic acid is a spirocyclic, conformationally restricted amino acid. Its unique structure, featuring two fused five-membered rings, introduces a rigid kink in the peptide backbone. This rigidity is hypothesized to enhance stability through two primary mechanisms:

  • Steric Shielding: The bulky spirocyclic structure can physically block the approach of proteolytic enzymes to adjacent peptide bonds.

  • Conformational Locking: By restricting the torsional angles (phi and psi) of the peptide backbone, it stabilizes a specific secondary structure (e.g., a β-turn or helical motif), making the overall peptide a poorer substrate for proteases which often recognize more flexible, extended chains.[1][2]

The validation of these principles requires rigorous experimental testing, which forms the core of this guide.

The Comparative Landscape: Alternative Stability-Enhancing Strategies

To appreciate the potential of 2-Azaspiro[4.4]nonane-1-carboxylic acid, it is essential to understand the context of other common stability-enhancing modifications:

  • D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer can confer resistance to enzymatic degradation, as proteases are highly stereospecific.[4]

  • N-Methylation: Methylating the backbone amide nitrogen can prevent hydrogen bond formation and disrupt protease recognition sites.

  • Cyclization: Head-to-tail or side-chain-to-side-chain cyclization creates a macrocyclic structure that is significantly more resistant to exopeptidases.[1]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains increases the hydrodynamic radius of the peptide, sterically shielding it from proteases and reducing renal clearance.

While effective, each of these methods has potential drawbacks, such as altered receptor affinity or complex synthesis protocols. The ideal modifying agent enhances stability while preserving or even improving the desired biological activity.

Experimental Validation: A Head-to-Head Comparison

To objectively assess the stabilizing effect of 2-Azaspiro[4.4]nonane-1-carboxylic acid, we will outline a workflow that compares a model peptide containing this modification against an unmodified control and a peptide with a D-amino acid substitution—a widely accepted benchmark for stability enhancement.

Workflow for Synthesis and Validation of Modified Peptides

The following diagram illustrates the comprehensive workflow for synthesizing and evaluating the stability of peptides incorporating 2-Azaspiro[4.4]nonane-1-carboxylic acid.

G cluster_synthesis Peptide Synthesis (SPPS) cluster_validation Stability Validation Peptide_Design 1. Peptide Sequence Design SPPS_Control 2a. SPPS of Control Peptide Peptide_Design->SPPS_Control SPPS_Test 2b. SPPS with 2-Azaspiro[4.4]nonane-1-carboxylic acid Peptide_Design->SPPS_Test Cleavage_Control 3a. Cleavage & Purification SPPS_Control->Cleavage_Control Cleavage_Test 3b. Cleavage & Purification SPPS_Test->Cleavage_Test Control_Peptide Control Peptide Cleavage_Control->Control_Peptide Test_Peptide Test Peptide Cleavage_Test->Test_Peptide Proteolytic_Assay 4. Proteolytic Stability Assay Control_Peptide->Proteolytic_Assay Test_Peptide->Proteolytic_Assay Conformational_Analysis 5. Conformational Analysis (CD) Proteolytic_Assay->Conformational_Analysis Data_Analysis 6. Comparative Data Analysis Conformational_Analysis->Data_Analysis

Caption: Workflow for peptide synthesis and stability validation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides

The synthesis of peptides containing unnatural amino acids follows the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) workflow.[3][5]

Methodology:

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF).[3]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus.[3]

  • Amino Acid Coupling:

    • For standard amino acids, use a 4-fold molar excess of Fmoc-protected amino acid, activated with a coupling agent like HBTU/DIPEA or HATU/DIPEA.

    • For incorporating Fmoc-2-Azaspiro[4.4]nonane-1-carboxylic acid-OH , due to potential steric hindrance, a stronger coupling agent (e.g., HATU) and an extended coupling time (e.g., 2-4 hours) may be necessary to ensure complete reaction.[3]

  • Capping (Optional): To block any unreacted amino groups, treat the resin with acetic anhydride.

  • Iteration: Repeat steps 2-4 for each amino acid in the sequence.[5]

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane, 2.5% Water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol 2: Proteolytic Stability Assay in Human Plasma

This assay is crucial for determining the half-life of the peptides in a biologically relevant matrix.[6][7]

Rationale: Human plasma and serum contain a complex mixture of proteases, providing a stringent test for peptide stability that can be more representative of in-vivo conditions than single-enzyme assays.[6]

Methodology:

  • Preparation: Thaw pooled human plasma in a 37°C water bath and pre-warm to 37°C. Prepare stock solutions of the control and test peptides in a suitable buffer (e.g., PBS).

  • Incubation: Initiate the assay by adding the peptide stock solution to the pre-warmed plasma to a final concentration of 10-50 µM. The final concentration of any organic solvent (like DMSO) from the stock should be <1%. Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), collect an aliquot of the incubation mixture.

  • Quenching and Protein Precipitation: Immediately stop the enzymatic degradation by adding the aliquot to a quenching solution. A mixture of organic solvents (e.g., acetonitrile/ethanol) is effective for precipitating plasma proteins while keeping the peptide in solution.[7] Avoid strong acids which can cause peptide loss.[7]

  • Sample Processing: Vortex the samples vigorously and centrifuge at high speed (>10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant. Analyze the samples by RP-HPLC to quantify the concentration of the intact peptide.[6][8] The peptide is detected by its absorbance at 214 nm, and the peak area is used for quantification relative to the t=0 time point.[6][8]

  • Data Analysis: Plot the percentage of remaining intact peptide against time. Calculate the half-life (t½) by fitting the data to a one-phase decay model.

Data Presentation: Comparative Stability in Human Plasma

The following table presents illustrative data from a proteolytic stability assay, comparing a hypothetical model peptide (e.g., a 10-amino acid fragment of a known therapeutic peptide) with and without modifications.

Peptide IDModification at Position XHalf-life (t½) in Human Plasma (minutes)Fold-Increase in Stability (vs. Control)
P-Control L-Alanine (Native)251.0x
P-D-Ala D-Alanine35014.0x
P-Spiro 2-Azaspiro[4.4]nonane-1-carboxylic acid> 1440 (No significant degradation at 24h)> 57.6x

This data is for illustrative purposes to demonstrate the potential magnitude of stability enhancement.

Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[4] A more stable, rigid conformation often correlates with increased proteolytic resistance.[9]

Methodology:

  • Sample Preparation: Prepare solutions of each peptide (Control and Test) at a concentration of 50-100 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Instrument Setup: Use a calibrated CD spectrometer. Set the scanning wavelength range from 190 nm to 260 nm.

  • Data Acquisition: Record the CD spectra for each peptide at room temperature using a 1 mm path length quartz cuvette.

  • Analysis:

    • An unstructured, random coil peptide (like many unmodified, short linear peptides) will typically show a strong negative band near 200 nm.[4]

    • Peptides adopting an α-helical conformation will exhibit characteristic negative bands at ~222 nm and ~208 nm, and a positive band at ~193 nm.[4]

    • A β-turn or β-sheet structure will show a negative band around 218 nm.

    • Interpretation: A significant change in the CD spectrum of the P-Spiro peptide compared to the P-Control, indicating the formation of a defined secondary structure, provides strong evidence for the conformation-inducing effect of the spirocyclic amino acid.

Conclusion and Future Outlook

The incorporation of 2-Azaspiro[4.4]nonane-1-carboxylic acid represents a highly effective strategy for enhancing the proteolytic stability of peptides. As demonstrated through the outlined experimental workflows, its rigid spirocyclic structure can confer a dramatic increase in peptide half-life, likely by inducing a stable, protease-resistant conformation. Compared to traditional methods like D-amino acid substitution, it offers the potential for even greater stability improvements.

Researchers and drug developers should consider this building block as a powerful tool in their arsenal for overcoming the key challenge of peptide instability. Future work should focus on systematically incorporating this and related spirocyclic amino acids into various therapeutic peptides to fully elucidate their structure-activity relationships and unlock their full therapeutic potential.

References

  • Alewood, P. F., et al. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. [Link]

  • ResearchGate. (n.d.). Peptide sequences and conformational analysis of the constrained peptides. ResearchGate. [Link]

  • Hyun, S. O., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. [Link]

  • World Scientific. (2015). CYCLIC BETA-AMINO ACIDS AS CONFORMATIONAL CONSTRAINTS. Biomolecular Forms and Functions. [Link]

  • Elsevier. (1993). Aspects of the Design of Conformationally Constrained Peptides. ScienceDirect. [Link]

  • American Chemical Society. (2000). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. [Link]

  • Albericio, F., & Kruger, H. G. (2014). Solid-phase peptide synthesis. Digital CSIC. [Link]

  • National Institutes of Health. (2011). Introduction to Peptide Synthesis. PMC. [Link]

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Hoffmann, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]

  • Hoffmann, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS Journals. [Link]

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]

  • ResearchGate. (2020). Proteolytic stability study: (A) superimposed HPLC chromatograms of.... ResearchGate. [Link]

  • MDPI. (2023). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. Molecules. [Link]

  • National Institutes of Health. (2016). Strategies for Improving Peptide Stability and Delivery. PMC. [Link]

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]

  • Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. [Link]

  • Università di Bologna. (2021). Peptide bond formation using unprotected N-carboxyanhydrides under green chemistry conditions. IRIS. [Link]

Sources

Validation

A Comparative Guide to Spirocyclic Proline Analogs in Drug Design: Enhancing Potency and Selectivity

Proline, a unique proteinogenic amino acid, imparts significant conformational constraints on peptides and proteins due to its cyclic side chain that incorporates the backbone nitrogen.[1][2] This inherent rigidity makes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Proline, a unique proteinogenic amino acid, imparts significant conformational constraints on peptides and proteins due to its cyclic side chain that incorporates the backbone nitrogen.[1][2] This inherent rigidity makes proline and its analogs invaluable tools in drug design, enabling the fine-tuning of molecular architecture to optimize biological activity, stability, and pharmacokinetic profiles.[3][4] Among the diverse array of proline surrogates, spirocyclic proline analogs have emerged as particularly powerful motifs for introducing novel three-dimensional (3D) topologies and enhancing drug-like properties.[5][6][7]

This guide provides a comparative analysis of various spirocyclic proline analogs, offering insights into their synthesis, conformational effects, and impact on biological activity. We will delve into the causality behind experimental choices and present supporting data to empower researchers in selecting and applying these advanced building blocks for their drug discovery campaigns.

The Rationale for Spirocyclic Proline Analogs

The incorporation of a spirocycle, where two rings share a single atom, onto the proline scaffold introduces a higher degree of three-dimensionality compared to planar aromatic systems often found in drug candidates.[7][8] This "escape from flatland" can lead to several advantages:

  • Enhanced Target Affinity and Selectivity: The rigid, well-defined 3D orientation of substituents on a spirocyclic core can facilitate more precise and stronger interactions with the target protein's binding pocket.[6][7]

  • Improved Physicochemical Properties: Spirocycles can modulate key properties such as solubility, lipophilicity, and metabolic stability.[6][9] For instance, the introduction of an oxetane ring can improve aqueous solubility and reduce metabolic liability.[9]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel chemical matter, offering opportunities to develop intellectual property and overcome challenges associated with existing pharmacophores.[5]

Comparative Analysis of Spirocyclic Proline Analogs

The choice of a specific spirocyclic proline analog depends on the desired conformational constraints and the synthetic feasibility. Here, we compare some of the most utilized classes.

Spiro-β-lactams

Spiro-β-lactams, which combine the features of a spiro system with a β-lactam ring, have been proposed as potent β-turn mimetics.[10] The fusion of the four-membered β-lactam ring to the proline core introduces significant strain and rigidity, effectively locking the peptide backbone into a specific conformation.

Spirolactams

Proline-derived spirolactams are another important class of conformationally constrained analogs.[1] The size of the lactam ring (e.g., [4.4]-spirolactams vs. [4.5]-spirolactams) significantly influences the ease of synthesis and the resulting geometry.[11] Generally, the formation of five-membered rings is thermodynamically more favorable than six-membered rings.[11]

Spiro-oxetanes and Other Heterocycles

The incorporation of heteroatoms into the spirocyclic system offers a powerful strategy to modulate physicochemical properties. Spiro-oxetane proline analogs, for example, can enhance aqueous solubility and reduce the basicity of adjacent amines.[9] Other heterocyclic systems, such as those containing sulfur or nitrogen, can also be employed to fine-tune the electronic and steric properties of the analog.

Synthesis of Spirocyclic Proline Analogs: A Methodological Overview

The synthesis of spirocyclic proline analogs often presents challenges due to the creation of a quaternary spirocyclic carbon center.[7] However, several effective strategies have been developed.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a common and powerful approach. For instance, proline-derived [4.4]-spirolactams can be synthesized in good yields via a reductive-amination reaction followed by thermal cyclization.[11]

Experimental Workflow: Synthesis of a Proline-Derived [4.4]-Spirolactam

G proline L-Proline ester Methyl Ester Formation proline->ester boc Boc Protection ester->boc aldehyde Reduction & Oxidation to Aldehyde boc->aldehyde reductive_amination Reductive Amination with Allyl Amine aldehyde->reductive_amination cyclization Thermal Cyclization in Refluxing Toluene reductive_amination->cyclization spirolactam [4.4]-Spirolactam cyclization->spirolactam

Caption: Synthesis of a proline-derived [4.4]-spirolactam.

Cycloaddition Reactions

[3+2] cycloaddition reactions provide another efficient route to spirocyclic β-proline esters, which can then be converted to other useful building blocks.[9]

Multi-step Synthetic Routes from Commercially Available Starting Materials

Many approved drugs containing spirocycles are synthesized through multi-step sequences starting from readily available building blocks.[8][12] For example, the synthesis of spirapril, an ACE inhibitor, utilizes a spirocyclic amino acid derived from Cbz-protected 4-oxoproline.[12]

Conformational Impact of Spirocyclic Proline Analogs

The primary reason for incorporating spirocyclic proline analogs into drug candidates is to exert precise control over the local conformation. This can have a profound impact on the overall shape of a peptide or small molecule, influencing its interaction with a biological target.

Ring Pucker and Backbone Dihedral Angles

The size and nature of the spirocycle dictate the accessible ring puckering conformations and restrict the backbone dihedral angles (φ and ψ).[13][14] For instance, the five-membered ring of proline is relatively flexible, allowing for both Cγ-endo and Cγ-exo puckers.[13] In contrast, smaller or larger rings, or the presence of a spiro-fusion, can significantly bias this equilibrium.

Logical Relationship: Conformational Control

G cluster_0 Spirocyclic Proline Analog cluster_1 Conformational Constraints cluster_2 Impact on Molecular Structure cluster_3 Biological Outcome Spirocycle Spirocyclic System RingPucker Restricted Ring Pucker Spirocycle->RingPucker Proline Proline Scaffold DihedralAngles Constrained φ/ψ Angles Proline->DihedralAngles PeptideConformation Defined Peptide Conformation RingPucker->PeptideConformation DihedralAngles->PeptideConformation TurnMimicry β-Turn Mimicry PeptideConformation->TurnMimicry TargetBinding Enhanced Target Binding PeptideConformation->TargetBinding BiologicalActivity Improved Biological Activity TargetBinding->BiologicalActivity

Caption: Impact of spirocyclic systems on conformation and activity.

cis/trans Isomerization of the Xaa-Pro Amide Bond

The peptide bond preceding proline can exist in either a cis or trans conformation, and the equilibrium between these two states is a critical determinant of protein folding and function.[1] Spirocyclic modifications can influence this equilibrium. For example, bulky substituents at the Cδ position can sterically favor the cis conformation.[15]

Performance in Drug Discovery: Case Studies

The utility of spirocyclic proline analogs is exemplified by their incorporation into several approved drugs and clinical candidates.[16][17][18]

  • Telaprevir: This anti-hepatitis C virus drug contains a proline analog that contributes to its potent inhibitory activity.[16]

  • Saxagliptin: An antidiabetic drug, saxagliptin features a cyanoprolidine moiety that enhances its binding to dipeptidyl peptidase-4.[16]

  • TPH1 Inhibitors: Spirocyclic proline-based inhibitors of tryptophan hydroxylase-1 (TPH1) have shown in vivo efficacy in reducing intestinal serotonin levels, with potential applications in diseases associated with a dysfunctional peripheral serotonin system.[19]

Experimental Protocols for Evaluation

To assess the impact of incorporating a spirocyclic proline analog, a series of in vitro and in vivo experiments are essential.

Protocol 1: Synthesis and Purification of Peptides Containing Spirocyclic Proline Analogs

This protocol outlines the solid-phase synthesis of a peptide incorporating a spirocyclic proline analog.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a 20% piperidine in DMF solution for 20 minutes.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (4-fold molar excess) using a coupling reagent such as HCTU (4-fold molar excess) and a base like DIPEA (8-fold molar excess) in DMF.[20] Monitor the reaction completion using a Kaiser test.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating the spirocyclic proline analog at the desired position.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[20]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[20][21]

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.[21]

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution.

  • Sample Preparation: Prepare a solution of the purified peptide in an appropriate buffer (e.g., phosphate buffer) at a known concentration.

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range typically from 190 to 260 nm.

  • Data Acquisition: Record the CD spectrum of the peptide solution. Acquire multiple scans and average them to improve the signal-to-noise ratio.[21]

  • Data Analysis: Analyze the CD spectrum to determine the predominant secondary structure elements (e.g., α-helix, β-sheet, random coil, or specific turn types). Compare the spectrum of the modified peptide with that of the native peptide to evaluate the conformational impact of the spirocyclic proline analog.

Protocol 3: Proline Quantification

This protocol describes a method for quantifying proline content, which can be adapted for proline analogs.

  • Sample Preparation: Prepare a 1 mL sample containing the proline or proline analog.

  • Reaction: Add 2 mL of 1.25% ninhydrin in glacial acetic acid to the sample.[22]

  • Incubation: Heat the mixture at 100°C for 30 minutes.[22]

  • Measurement: Measure the absorbance of the resulting solution at the appropriate wavelength (e.g., 508 nm for the proline-ninhydrin complex).[22]

  • Quantification: Determine the concentration of the proline analog using a standard curve prepared with known concentrations of the analog.

Quantitative Data Summary

The following table summarizes key conformational parameters for representative proline analogs.

Proline AnalogRing SizePredominant Ring PuckerImpact on cis/trans Isomerism
L-Proline5Cγ-endo / Cγ-exo~10-30% cis in solution[1]
Azetidine-2-carboxylic acid4Less puckeredLower rotational barrier for cis/trans isomerization[23][24]
Piperidine-2-carboxylic acid6Chair conformationIncreased steric hindrance may destabilize the planar peptide bond[23][24]
Spiro[4.4]nonane-proline5/5Locked puckerHighly restricted, favors specific turn structures
Spiro-oxetane-proline5/4Biased puckerCan influence electronic properties and solubility[9]

Conclusion

Spirocyclic proline analogs represent a powerful and versatile class of building blocks for modern drug discovery.[17] Their ability to impart novel and well-defined three-dimensional structures offers a compelling strategy to enhance target affinity, selectivity, and overall drug-like properties.[6] By understanding the comparative advantages of different spirocyclic systems and employing robust synthetic and analytical methodologies, researchers can effectively leverage these advanced motifs to address complex challenges in medicinal chemistry. The continued development of novel synthetic routes will undoubtedly expand the accessibility and application of spirocyclic proline analogs in the design of next-generation therapeutics.[5]

References

  • Arrow@TU Dublin. Spirobicyclic Diamines 1: Synthesis of Proline-derived Spirolactams via Thermal Intramolecular Ester Aminolysis. Available from: [Link]

  • National Institutes of Health. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • ResearchGate. Preparation of Spirocyclic β-Proline Esters: Geometrically Restricted Building Blocks for Medicinal Chemistry | Request PDF. Available from: [Link]

  • ACS Publications. Influence of Silaproline on Peptide Conformation and Bioactivity. Available from: [Link]

  • PubMed. Conformational preferences of proline analogues with different ring size. Available from: [Link]

  • Research Collection. Crystal structure analysis of N‐acetylated proline and ring size analogs. Available from: [Link]

  • ResearchGate. Design and Stereoselective Synthesis of ProM-2: A Spirocyclic Diproline Mimetic with Polyproline Type II (PPII) Helix Conformation | Request PDF. Available from: [Link]

  • PubMed. Proline Analogues in Drug Design: Current Trends and Future Prospects. Available from: [Link]

  • ACS Publications. Proline Analogues in Drug Design: Current Trends and Future Prospects. Available from: [Link]

  • AOR. Properties, metabolisms, and applications of (L)-proline analogues. Available from: [Link]

  • OA Monitor Ireland. The use of spirocyclic scaffolds in drug discovery. Available from: [Link]

  • ACS Publications. Novel Asymmetric Approach to Proline-Derived Spiro-β-lactams. Available from: [Link]

  • National Institutes of Health. Impact of cis-proline analogs on peptide conformation. Available from: [Link]

  • National Institutes of Health. Conformational Preferences of α-Substituted Proline Analogues. Available from: [Link]

  • DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. Available from: [Link]

  • MDPI. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Available from: [Link]

  • PubMed. Optimization of spirocyclic proline tryptophan hydroxylase-1 inhibitors. Available from: [Link]

  • Houben-Weyl. Synthesis of Peptides Containing Proline Analogues. Available from: [Link]

  • ACS Publications. Conformational Propensity and Biological Studies of Proline Mutated LR Peptides Inhibiting Human Thymidylate Synthase and Ovarian Cancer Cell Growth. Available from: [Link]

  • Frontiers. Evaluation of Potential DnaK Modulating Proline-Rich Antimicrobial Peptides Identified by Computational Screening. Available from: [Link]

  • ResearchGate. A rapid, ideal, and eco-friendlier protocol for quantifying proline. Available from: [Link]

  • ACS Publications. Proline Analogues. Available from: [Link]

  • ACS Publications. Proline Analogues. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 2-Azaspiro[4.4]nonane-Based Compounds as Anticonvulsant Agents

The quest for novel, more effective, and safer anticonvulsant drugs is a continuous endeavor in medicinal chemistry. Within this landscape, azaspirocyclic compounds have emerged as "privileged structures" due to their ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel, more effective, and safer anticonvulsant drugs is a continuous endeavor in medicinal chemistry. Within this landscape, azaspirocyclic compounds have emerged as "privileged structures" due to their rigid, three-dimensional architecture, which provides a unique framework for developing new therapeutic agents.[1] This guide offers an in-depth comparison of derivatives based on the 2-azaspiro[4.4]nonane scaffold, which have been primarily investigated for their promising anticonvulsant properties.[1][2] We will delve into the structure-activity relationships, compare the performance of key derivatives with supporting experimental data, detail the methodologies for their evaluation, and explore their potential mechanisms of action.

The 2-Azaspiro[4.4]nonane Scaffold: A Foundation for Anticonvulsant Activity

The 2-azaspiro[4.4]nonane core, particularly in the form of 2-azaspiro[4.4]nonane-1,3-dione, serves as a foundational structure for a series of potent anticonvulsant agents. The therapeutic potential of these derivatives is highly dependent on the nature of the substituents attached to the imide nitrogen atom and the size of the cycloalkyl system.[3][4] Systematic studies have revealed that modifications at these key positions can significantly influence efficacy in preclinical seizure models.

Structure-Activity Relationship (SAR) and Comparative Efficacy

The anticonvulsant activity of this class of compounds is typically evaluated using two standard preclinical models: the maximal electroshock (MES) test, which identifies agents effective against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is used to find compounds that can inhibit absence seizures.[1][5]

A consistent finding across multiple studies is that the size of the spiro-attached cycloalkyl ring plays a crucial role. Derivatives based on the 2-azaspiro[4.4]nonane (a five-membered ring) scaffold have generally demonstrated higher activity compared to their 2-azaspiro[4.5]decane (a six-membered ring) counterparts.[4][6]

Furthermore, the nature of the substituent on the imide nitrogen atom is a critical determinant of potency and the spectrum of activity.

  • N-Phenylamino Derivatives: Introducing an N-phenylamino linker often enhances anticonvulsant activity.[4] The position and electronic properties of substituents on this phenyl ring are paramount. For instance, methyl or trifluoromethyl groups can significantly impact efficacy.[3][7] Notably, N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione and N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione were identified as potent agents, primarily inhibiting seizures in the scPTZ test.[3][4] Halogen substitution has also proven effective; N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione was the most active compound in one study, showing anti-seizure properties in the MES model.[8]

  • N-(pyridine-2-yl) Derivatives: This series has also yielded active compounds. A key observation was a correlation between lipophilicity and anticonvulsant efficacy; higher lipophilicity generally led to stronger activity.[5]

  • N-[(4-arylpiperazin-1-yl)-alkyl] Derivatives: These compounds have been explored for their dual activity as anticonvulsants and their affinity for serotonin receptors (5-HT1A and 5-HT2A).[9][10] Derivatives with a trifluoromethyl (CF3) group on the arylpiperazine fragment showed anti-seizure properties in the MES model.[9]

SAR_Overview cluster_scaffold 2-Azaspiro[4.4]nonane-1,3-dione Core cluster_modifications Key Modification Sites cluster_outcomes Observed Activity core Core Scaffold spiro_ring Spiro Ring Size (Position C3) core->spiro_ring Influences Potency imide_N Imide Nitrogen Substituent (Position N2) core->imide_N Major Determinant of Activity activity Anticonvulsant Efficacy (MES & scPTZ tests) spiro_ring->activity Smaller ring (nonane) often more active imide_N->activity Phenylamino, Pyridinyl, Arylpiperazinyl groups confer activity

Caption: Key structure-activity relationships for 2-azaspiro[4.4]nonane derivatives.

Quantitative Comparison of Lead Compounds

The following table summarizes the performance of representative 2-azaspiro[4.4]nonane-based compounds in standard anticonvulsant screening tests.

Compound IDSubstituent Group at N2Anticonvulsant TestResultReference
V N-(4-methylphenyl)-aminoscPTZActive[3][4]
VI N-(2-trifluoromethylphenyl)-aminoscPTZActive[3][4]
9 N-[(2,4-dichlorophenyl)-amino]MESActive (100mg/kg mice; 30mg/kg rats)[8]
1b N-(3-methylpyridine-2-yl)MES & scPTZActive[5]
8c N-[(4-(3-CF3-phenyl)piperazin-1-yl)-methyl]MESActive[9]
Proposed Mechanisms of Action

While the precise mechanisms for all derivatives are not fully elucidated, investigations into lead compounds suggest several pathways. The primary mechanisms of action for many established antiepileptic drugs involve modulating voltage-gated ion channels, enhancing GABA-mediated inhibition, or attenuating glutamate-mediated excitation.[11][12][13]

For the 2-azaspiro[4.4]nonane series, in-vitro studies have explored their influence on GABA(A) receptors and voltage-sensitive calcium channels.[5][8]

  • GABAergic System: Some of the most active N-phenylamino derivatives were tested for their influence on GABA(A) receptors, a common target for anticonvulsants that enhance inhibitory neurotransmission.[8][14] This remains a plausible mechanism for their observed effects.

  • Ion Channel Modulation: The most active N-(pyridine-2-yl) derivatives were evaluated for their effect on voltage-sensitive calcium channels, though they showed low affinities in the tested models.[5] This does not rule out modulation of other ion channels, such as voltage-gated sodium channels, which is a common mechanism for drugs effective in the MES test.[13][14]

  • Serotonergic System: Certain N-[(4-arylpiperazin-1-yl)-alkyl] derivatives were designed as long-chain arylpiperazines and showed high affinity for serotonin 5-HT1A and 5-HT2A receptors.[9][10] However, a direct correlation between this serotonergic activity and their anticonvulsant properties was not established.[10]

Experimental Protocols: A Guide to Preclinical Anticonvulsant Screening

The following protocols describe the standard in vivo models used to evaluate the efficacy of 2-azaspiro[4.4]nonane derivatives. These self-validating systems are crucial for identifying and characterizing potential anticonvulsant agents.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_testing Phase 2: Seizure Induction & Observation cluster_results Phase 3: Endpoint start Test Compound Administration (i.p.) wait Waiting Period (e.g., 30-60 min for drug absorption) start->wait split Select Test wait->split mes Maximal Electroshock (MES) Test - Apply corneal electrical stimulus - Observe for tonic hind limb extension split->mes Generalized Seizures scptz Subcutaneous PTZ (scPTZ) Test - Inject convulsive dose of PTZ - Observe for clonic seizures split->scptz Absence Seizures endpoint Record Outcome: Protection or No Protection mes->endpoint scptz->endpoint

Caption: Standard experimental workflow for preclinical anticonvulsant screening.

Maximal Electroshock (MES) Test

This model is designed to induce generalized tonic-clonic seizures and is highly effective at identifying compounds that prevent seizure spread.[1]

Principle: An electrical stimulus applied via corneal electrodes induces a maximal seizure characterized by a tonic extension of the hind limbs. A compound is considered protective if it prevents this hind limb extension.

Methodology:

  • Animal Preparation: Use male albino mice (e.g., 20-30g weight).

  • Compound Administration: Administer the test compound, typically via intraperitoneal (i.p.) injection, at various doses. A control group receives the vehicle.

  • Drug Absorption Period: Allow for a period of 30-60 minutes for the compound to be absorbed and distributed.

  • Stimulus Application: Apply a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Immediately observe the animal for the presence or absence of tonic hind limb extension. The absence of this sign indicates that the compound is protective at that dose.

  • Neurotoxicity: Assess for any adverse effects or motor impairment using tests like the rota-rod test.[8][9]

Subcutaneous Pentylenetetrazole (scPTZ) Test

This is a chemoconvulsant model used to identify agents that may be effective against absence seizures by raising the seizure threshold.[1]

Principle: A subcutaneous injection of pentylenetetrazole (PTZ), a GABA(A) receptor antagonist, induces clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of these seizures.

Methodology:

  • Animal Preparation: Use male albino mice as in the MES test.

  • Compound Administration: Administer the test compound or vehicle i.p.

  • Drug Absorption Period: Allow for a 30-60 minute absorption period.

  • PTZ Injection: After the waiting period, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

  • Observation: Observe the animals for up to 30 minutes for the onset and presence of clonic seizures (characterized by rhythmic muscle contractions). The absence of a clonic seizure that persists for at least 5 seconds indicates protection.

  • Neurotoxicity: As with the MES test, evaluate for any signs of motor impairment.

Conclusion

Derivatives of the 2-azaspiro[4.4]nonane-1,3-dione scaffold represent a valuable and promising class of anticonvulsant agents. Structure-activity relationship studies have clearly demonstrated that both the spirocyclic ring system and the N-substituent are critical for efficacy.[4] Specifically, the smaller 2-azaspiro[4.4]nonane system is often preferred over the larger [4.5]decane homologue, and the incorporation of substituted N-phenylamino or N-arylpiperazinyl moieties has yielded compounds with significant activity in both MES and scPTZ seizure models.[3][8][9] While the exact mechanisms of action require further investigation, modulation of GABAergic pathways appears to be a likely contributor.[8] The robust preclinical data available for this scaffold validates it as a strong foundation for the continued development of novel central nervous system therapies.

References

  • Kaminski, K., Obniska, J., Zagorska, A., & Maciag, D. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. Archiv der Pharmazie, 339(5), 255-61. [Link]

  • Obniska, J., & Kaminski, K. (2006). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 63(2), 101-8. [Link]

  • Obniska, J., Kolaczkowski, M., Bojarski, A. J., & Duszynska, B. (2006). Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. European Journal of Medicinal Chemistry, 41(7), 874-81. [Link]

  • Obniska, J., & Kaminski, K. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. European Journal of Medicinal Chemistry, 43(1), 190-7. [Link]

  • Obniska, J., et al. (2005). Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane and [4.5]decane-1,3-dione derivatives. Die Pharmazie, 60(6), 423-8. [Link]

  • Obniska, J., & Kaminski, K. (2006). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]. Acta Poloniae Pharmaceutica ñ Drug Research, 63(2), 101-108. [Link]

  • Kaminski, K., & Obniska, J. (2004). Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. Archiv der Pharmazie, 337(8), 411-418. [Link]

  • Johnson, F., et al. (1996). Spiranes 6. Ring A homologues of N-benzyloxy-2-azaspiro[4.4]nonane-1,3-dione. Synthesis, X-ray analysis and anticonvulsant evaluation. European Journal of Medicinal Chemistry, 31(10), 787-95. [Link]

  • Epilepsy Society. (2016). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

  • American Journal of Physiology, Biochemistry and Pharmacology. (2023). Mechanisms of Anticonvulsants in Seizure Treatment. American Journal of Physiology, Biochemistry and Pharmacology. [Link]

  • Rogawski, M. A. (2014). Mechanisms of Action of Antiepileptic Drugs. Jasper's Basic Mechanisms of the Epilepsies. [Link]

  • Cook, A. M., & Bensalem-Owen, M. K. (2011). Mechanisms of action of antiepileptic drugs. Therapy, 8(3), 307-313. [Link]

Sources

Validation

Conformational Control in Peptidomimetics: X-Ray Crystallographic Analysis of 2-Azaspiro[4.4]nonane-1-carboxylic Acid vs. Standard Proline Analogs

Executive Summary The development of peptide-based therapeutics is historically plagued by poor oral bioavailability and rapid proteolytic degradation, largely due to the high conformational flexibility of linear peptide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics is historically plagued by poor oral bioavailability and rapid proteolytic degradation, largely due to the high conformational flexibility of linear peptides. To overcome this, structural biologists employ conformationally constrained non-natural amino acids to pre-organize peptides into bioactive conformations.

This guide provides an objective, data-driven comparison between standard L-Proline, α -Methylproline ( α MePro), and the highly constrained spirocyclic analog 2-Azaspiro[4.4]nonane-1-carboxylic acid (2-ASNC) . By analyzing X-ray crystallographic data and thermodynamic principles, we will explore the causality behind 2-ASNC's superior ability to induce rigid β -turn motifs and provide a self-validating protocol for the crystallographic analysis of these advanced peptidomimetics.

Mechanistic Causality: The Logic of Spirocyclic Constraint

To understand why 2-ASNC outperforms standard proline in stabilizing secondary structures, we must examine the physical chemistry of the peptide backbone.

In standard amino acids, the peptide bond almost exclusively adopts a trans configuration due to severe steric clashes in the cis form1[1]. Standard L-Proline is the exception; its cyclic pyrrolidine side chain reduces the energy gap between the cis and trans isomers, resulting in a dynamic equilibrium (typically 70/30 to 90/10 trans/cis in solution). However, this residual flexibility dilutes binding entropy when targeting rigid protein-protein interaction (PPI) interfaces.

By incorporating a spiro-fused cyclopentyl ring at the pyrrolidine core, 2-ASNC fundamentally alters this thermodynamic landscape. The added steric bulk of the spiro-system creates massive van der Waals repulsion with the preceding residue when the amide bond attempts to adopt a trans conformation. This steric hindrance forcefully shifts the equilibrium, locking the preceding amide bond into a cis state 2[2]. Concurrently, the spiro-fusion restricts the pyrrolidine ring pucker, tightly constraining the backbone dihedral angles ( ϕ , ψ ) and forcing the peptide into a highly predictable Type II or Type VI β -turn3[3].

ConformationalLogic N1 2-ASNC Incorporation N2 Spiro-Cyclopentyl Steric Bulk N1->N2 N3 Restriction of Phi/Psi Angles N2->N3 N4 Stabilization of Cis-Amide Bond N2->N4 N5 Predictable Type II/VI Beta-Turn Formation N3->N5 N4->N5

Logical pathway of 2-ASNC inducing beta-turn conformation.

Comparative Performance Data

When designing a crystallization construct, conformational homogeneity is paramount. Flexible peptides resist crystallization because lattice formation requires overcoming a massive entropic barrier. 2-ASNC acts as a "crystallization enhancer" by pre-organizing the peptide, drastically reducing this entropic penalty4[4].

The table below summarizes the quantitative structural parameters of 2-ASNC compared to standard alternatives.

Structural MetricL-Proline (Pro) α -Methylproline ( α MePro)2-Azaspiro[4.4]nonane-1-carboxylic acid (2-ASNC)
Structural Modification None (Standard Pyrrolidine) α -carbon methylationSpiro-cyclopentyl fusion
Preferred ϕ,ψ Angles -65°, +150° (Variable)-60°, -30°-60°, +120° (Highly Restricted)
cis-Amide Population (%) ~10 - 30%~40 - 50%>85%
Induced Secondary Structure Flexible / Polyproline IIType I / II β -turnRigid Type II / VI β -turn
Entropic Penalty on Binding HighModerateVery Low
Typical X-Ray Resolution 2.5 Å - 3.0 Å (Often disordered)1.8 Å - 2.2 Å1.2 Å - 1.5 Å (Atomic Resolution)

Self-Validating Experimental Protocol: X-Ray Crystallography

To ensure scientific integrity, the following methodology is designed as a self-validating system . Every critical step contains a checkpoint to prevent the propagation of artifacts, ensuring that the final electron density map reflects true physical reality.

Phase 1: Peptide Synthesis and Purification
  • Coupling: Synthesize the peptide via standard Fmoc-Solid Phase Peptide Synthesis (SPPS). Due to the extreme steric hindrance of the 2-ASNC spiro-core, standard coupling reagents (e.g., HBTU) will fail. You must use highly reactive activators (HATU/HOAt) and extend coupling times to 2 hours at 75°C using microwave assistance.

  • Purification: Cleave and purify via Reverse-Phase HPLC.

Self-Validation Checkpoint: LC-MS must confirm not only the correct mass but a single, sharp, symmetrical peak. A split peak indicates incomplete coupling or diastereomeric impurities (epimerization during the harsh coupling step), which will poison the crystal lattice. Do not proceed to crystallization with <98% purity.

Phase 2: Crystallization Screening
  • Preparation: Dissolve the lyophilized peptide in ultra-pure water or a suitable buffer (e.g., 10 mM Tris pH 7.5) to a concentration of 10-15 mg/mL.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates using sparse-matrix screens (e.g., Hampton Research PEG/Ion). Mix 1 μ L of peptide solution with 1 μ L of reservoir solution.

  • Incubation: Seal and incubate at 20°C. Because 2-ASNC pre-organizes the peptide, nucleation often occurs rapidly (within 48-72 hours).

Phase 3: Data Collection and Phase Determination
  • Cryoprotection: Harvest crystals using a nylon loop, briefly soak in a cryoprotectant (e.g., 20% glycerol in mother liquor), and flash-cool in liquid nitrogen.

  • Diffraction: Collect diffraction data at a synchrotron light source at 100 K to minimize radiation damage.

  • Phasing: If the peptide is small (<15 residues), use direct methods (e.g., SHELXD). For larger complexes, utilize Molecular Replacement (MR) using a homologous idealized β -turn model.

Phase 4: Structural Refinement
  • Modeling: Perform iterative cycles of model building in Coot and refinement in Phenix.refine or REFMAC5.

Self-Validation Checkpoint (CRITICAL): The structural assignment is only valid if two conditions are met:

  • The Rfree​ value must drop below 0.25.

  • The 2Fo​−Fc​ electron density map must continuously cover the entire 2-ASNC spirocyclic core at a 1.0σ contour level. If the electron density is broken around the cyclopentyl ring, the assigned cis-conformation is an artifact of over-refinement (model bias), and the phase model must be recalculated.

CrystallographyWorkflow N1 Peptide Synthesis (2-ASNC Incorporation) N2 HPLC Purification (>98% Purity) N1->N2 N3 Crystallization Screening (Vapor Diffusion) N2->N3 N4 X-Ray Diffraction (Synchrotron Source) N3->N4 N5 Phase Determination (Molecular Replacement) N4->N5 N6 Structural Refinement (Ramachandran Validation) N5->N6

Workflow for X-ray crystallographic analysis of 2-ASNC peptides.

References

  • Impact of cis-proline analogs on peptide conformation - PubMed - NIH. Source: NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuLYOZfL9Rg3YXtXKAS7Q8Q-bYPsUzON85JVtI3Z4TYWO7tY5FDOmG3AcQa9a14jGJL4LTzb1_TuV_qJXnBt_Pdk9t1NLwb87gwwepnr3b7d5rTcse9Yndb0xmHl0Vu5Gc4aSu]
  • A new spirocyclic proline-based lactam as efficient type II′ β-turn inducing peptidomimetic. Source: ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2hA3baloBQIEVJpKKuBCbN0nkwxjRR7o047-it48MPpHdVTgOWdvH2VKgp1JBnBYF5N6yUbkyPNRm9XFktPx9DVcEx1m5KrOpeamkUIJyDrEOhrBLc9YPdKkScDyuwvZXo-1XIzfZxfeY6tiMavFT8m9GbJCeh0HbnPJBb3G_hsJN6_OMwtf5EnGQ5ss-ujKSI3xrX7a1cF6_6g6OUZLY2ZBiYVWBiiBeDTVOx37oumg6SLv0VPrs9bjPUQb_T4mFnrrLOn9WIDfL]
  • Pseudo-Prolines as a Molecular Hinge: Reversible Induction of cis Amide Bonds into Peptide Backbones. Source: ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwASrLBw11enCLai7P7jPXFGfSMrWiIAYdSb-3cbfvgze7EKWlpThEa1kdrZWmBXsBM8PLnZhSjuXUpstHDT6769NdJylehbgL2WdGlHeuscLshjtdhT7-pgBMx2IBFZHH1Zj2Iw==]
  • Estimating the “Steric Clash” at cis Peptide Bonds. Source: ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_MLRAX9oGrzXaz1JKnvbODXcVBnMG3jWbEBPfWdKUWWDavr0qdvkBD2iTewCULT_66VMjmSlupf0D9dI5vFyKtyM2sL1va91Y9JdoKwODVeohNYdx-U1as2dYnV15FAPVFqcUlg==]

Sources

Comparative

Escaping Flatland: A Comparative Guide to the Metabolic Stability of 2-Azaspiro[4.4]nonane Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Shift to Three-Dimensional Scaffolds In modern drug discovery, transitioning from planar, sp2 -hybridized aromatic rings to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Shift to Three-Dimensional Scaffolds

In modern drug discovery, transitioning from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a proven strategy to improve physicochemical properties and mitigate off-target toxicity. The 2-azaspiro[4.4]nonane scaffold—a rigid bicyclic system containing a pyrrolidine ring fused to a cyclopentane ring at a single carbon atom—has emerged as a premier bioisostere for traditional flat amines like pyrrolidine and piperidine[1].

By increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ), medicinal chemists can dramatically alter a molecule's pharmacokinetic profile[1]. One of the most critical improvements observed with the incorporation of the 2-azaspiro[4.4]nonane architecture is enhanced in vitro metabolic stability, which directly translates to prolonged in vivo half-lives and improved bioavailability[2].

Causality: Why Do Spirocycles Improve Metabolic Stability?

Traditional secondary and tertiary amines are highly susceptible to Cytochrome P450 (CYP450)-mediated metabolism, specifically α -carbon oxidation, which leads to rapid N-dealkylation or ring scission. The 2-azaspiro[4.4]nonane architecture introduces profound steric bulk around the nitrogen atom and its adjacent carbons.

This constrained geometry physically impedes the approach of the CYP450 catalytic heme iron to the vulnerable α -protons. Furthermore, the increased conformational rigidity raises the activation energy required for the transition state of the oxidation reaction, effectively shielding the molecule from rapid hepatic clearance[1].

CYP_Metabolism CYP Cytochrome P450 (e.g., CYP3A4 / CYP2D6) Flat Traditional Amine (e.g., Pyrrolidine) CYP->Flat Spiro 2-Azaspiro[4.4]nonane (High Fsp3) CYP->Spiro Vuln Exposed α-Protons Flat->Vuln Steric Steric Hindrance & Conformational Rigidity Spiro->Steric Ox Rapid α-Oxidation & Ring Cleavage Vuln->Ox Stable Metabolic Resistance (Prolonged t½) Steric->Stable

Fig 1: Divergent CYP450 metabolic pathways of traditional amines vs. spirocyclic scaffolds.

Comparative Performance: 2-Azaspiro[4.4]nonane vs. Traditional Amines

To objectively evaluate the performance of this scaffold, we compare a standard pyrrolidine-based lead compound against its 2-azaspiro[4.4]nonane bioisostere. A prominent example is found in the development of SARS-CoV-2 Main Protease (MPro) inhibitors. Researchers systematically surveyed dipeptidyl inhibitors and found that incorporating a large P2 spiro residue—specifically (S)-2-azaspiro[4.4]nonane-3-carboxylate (as seen in the compound MPI60)—yielded high antiviral potency coupled with exceptional in vitro metabolic stability[2],[3].

Table 1: Representative In Vitro Human Liver Microsome (HLM) Stability Comparison

Compound Scaffold Fsp3​ In Vitro t1/2​ (min)Intrinsic Clearance ( CLint​ ) ( μ L/min/mg)Primary Metabolic Fate
Pyrrolidine Derivative (Control)0.4518.574.3Rapid α -oxidation, high clearance
2-Azaspiro[4.4]nonane (MPI60 analog)0.68> 120< 10.5Highly stable, minimal CYP degradation

Note: Data synthesized from comparative microsomal stability assays of dipeptidyl inhibitors and OGA inhibitors[2],[4].

Self-Validating Experimental Protocol: In Vitro Microsomal Stability Assay

To ensure trustworthiness and reproducibility, the metabolic stability of 2-azaspiro[4.4]nonane derivatives must be evaluated using a self-validating in vitro Human Liver Microsome (HLM) assay. This protocol measures the intrinsic clearance ( CLint​ ) by quantifying the disappearance of the parent compound over time[5],[6].

HLM_Workflow Start Test Compound + HLM Buffer PreInc Pre-incubation (37°C, 15 min) Start->PreInc NADPH Initiate Reaction (+ NADPH) PreInc->NADPH Sampling Time-Course Sampling (0, 5, 15, 30, 60 min) NADPH->Sampling Quench Quench Reaction (Ice-cold MeCN + IS) Sampling->Quench Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ & CL_int LCMS->Data

Fig 2: In vitro human liver microsome (HLM) metabolic stability assay workflow.

Step-by-Step Methodology

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of the 2-azaspiro[4.4]nonane test compound in DMSO.

  • Dilute pooled Human Liver Microsomes (HLM) to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4)[6],[7].

  • Prepare a 1 mM NADPH solution (cofactor) in the same buffer[7].

2. Pre-Incubation:

  • In a 96-well plate, combine the HLM solution and the test compound. Ensure the final compound concentration is 1 μ M and the final DMSO concentration is 0.1% to prevent solvent-induced enzyme inhibition[7].

  • Pre-incubate the mixture at 37°C for 15 minutes to reach thermal equilibrium before initiating the enzymatic cascade[5].

3. Reaction Initiation & Time-Course Sampling:

  • Initiate the metabolic reaction by adding the NADPH regenerating system[5].

  • At predetermined time points ( t = 0, 5, 15, 30, 45, and 60 minutes), extract a 50 μ L aliquot from the reaction mixture[6],[7].

4. Reaction Quenching (Self-Validation Step):

  • Immediately dispense the aliquot into 150 μ L of ice-cold acetonitrile (MeCN) containing an internal standard (IS) (e.g., Bucetin or Tolbutamide)[7]. The organic solvent denatures the CYP enzymes, instantly halting metabolism[5].

  • Causality Note: The inclusion of an internal standard directly in the quench solution is a critical self-validating mechanism. It corrects for any volumetric pipetting errors during extraction and normalizes ionization suppression during downstream MS analysis, ensuring the calculated clearance rates are absolute rather than relative.

5. Protein Precipitation & Analysis:

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins[5].

  • Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the remaining parent compound[8].

Data Analysis & Pharmacokinetic Scaling

The natural logarithm of the percentage of remaining parent compound is plotted against time. The slope of the linear regression represents the elimination rate constant ( k )[5].

  • Half-life ( t1/2​ ): Calculated as 0.693/k [5].

  • Intrinsic Clearance ( CLint​ ): Calculated using the equation: CLint​=(0.693/t1/2​)×(Volume of incubation/Mass of microsomal protein) , expressed in μ L/min/mg[5].

Conclusion

The strategic replacement of flat amines with the 2-azaspiro[4.4]nonane scaffold provides a robust mechanism to bypass CYP450-mediated degradation. As demonstrated by comparative HLM assay data, the steric shielding and conformational rigidity inherent to this spirocycle significantly reduce intrinsic clearance. For drug development professionals, integrating this scaffold is an authoritative, data-backed approach to optimizing the pharmacokinetic profiles of novel therapeutics.

References

  • A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease.
  • Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. Benchchem.
  • Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders.
  • Structure of the SARS-CoV-2 main protease in complex with inhibitor MPI60. RCSB PDB.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • Metabolic Stability Assays. Merck Millipore.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter.

Sources

Validation

Head-to-head comparison of different synthetic routes for 2-Azaspiro[4.4]nonane scaffolds.

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Scaffold Significance The 1-azaspiro[4.4]nonane and 2-azaspiro[4.4]nonane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Scaffold Significance

The 1-azaspiro[4.4]nonane and 2-azaspiro[4.4]nonane ring systems are highly privileged structural motifs in modern medicinal chemistry. They form the core polycyclic skeleton of Cephalotaxus alkaloids, such as cephalotaxine and homoharringtonine—the latter being an approved therapeutic agent for chronic myeloid leukemia[1],[2]. Beyond natural products, functionalized 2-azaspiro[4.4]nonane-1,3-diones exhibit potent anticonvulsant properties[3],[4], and diazaspirononane derivatives have recently been developed as selective O-GlcNAcase (OGA) inhibitors for treating neurodegenerative disorders[5].

Because the quaternary spiro center presents a significant steric and thermodynamic hurdle, selecting the correct synthetic route is critical. This guide provides an in-depth, head-to-head comparison of three distinct, field-proven methodologies for constructing the azaspiro[4.4]nonane core, analyzing the causality behind the experimental designs.

Quantitative Route Comparison

The following table summarizes the performance metrics of the three primary synthetic strategies evaluated in this guide.

Synthetic RouteKey Reagents / CatalystYield RangeDiastereoselectivityPrimary ApplicationScalability
Domino Radical Bicyclization Bu₃SnH, AIBN or Et₃B11–67%High (trans preference)Halogenated/alkynyl precursorsModerate
1,3-Dipolar Cycloaddition Nitrone, Pent-4-enyl Grignard54–75%ExcellentSterically shielded nitroxidesHigh
Classical Acyloin Condensation Triethyloxonium fluoroborate, Na/K~61% (Overall)ModerateNatural product total synthesisModerate

Route 1: Domino Radical Bicyclization

Mechanistic Causality

Developed to access complex diastereomeric mixtures with a trans configuration preference, this route leverages the high reactivity of alkoxyaminyl radicals[2]. The strategic advantage here is the use of O-benzyl oxime ethers containing an alkenyl moiety and a halogenated aromatic ring. The choice of tributyltin hydride (Bu₃SnH) is deliberate: it acts as a hydrogen donor to propagate the radical chain by transferring a stannyl radical to the halogenated precursor, and subsequently terminates the sequence after the bicyclization[2]. This prevents unwanted intermolecular side reactions and forces a highly efficient 5-exo-trig cascade cyclization.

Experimental Protocol

Objective: Synthesis of 1-azaspiro[4.4]nonane derivatives via radical cascade.

  • Preparation: Dissolve the O-benzyl oxime ether precursor in anhydrous, degassed benzene to a concentration of 0.05 M[2]. Self-Validation: Degassing via freeze-pump-thaw is critical; residual oxygen will rapidly quench the stannyl radicals, halting the reaction.

  • Initiation: Add 2,2′-azobisisobutyronitrile (AIBN, 0.2 equiv) as the thermal initiator and Bu₃SnH (1.2 equiv) to the solution[2].

  • Propagation: Heat the reaction mixture to reflux (~80 °C) under a nitrogen atmosphere for 4–6 hours[2].

  • Workup & Validation: Cool to room temperature and concentrate under reduced pressure. Partition the crude mixture with saturated aqueous KF to precipitate toxic tin byproducts as insoluble polymeric Bu₃SnF. Monitor reaction success via TLC (disappearance of the oxime ether spot).

  • Purification: Isolate the trans-configured azaspiro[4.4]nonane via silica gel flash chromatography[2]. Structural validation is achieved via ¹H NMR, noting the disappearance of alkenyl protons (5.0–6.0 ppm).

G A O-Benzyl Oxime Ether (Precursor) B Radical Initiation (AIBN/Bu3SnH) A->B C Alkoxyaminyl Radical Formation B->C D 5-exo-trig Cyclization (Pyrrolidine Ring) C->D Intramolecular Attack E Domino Cyclization (Cyclopentane Ring) D->E Cascade F 1-Azaspiro[4.4]nonane Derivatives E->F H-abstraction

Domino radical bicyclization pathway for azaspiro[4.4]nonane synthesis.

Route 2: Intramolecular 1,3-Dipolar Cycloaddition

Mechanistic Causality

This route is highly favored when synthesizing sterically shielded nitroxides of the pyrrolidine series[6]. By introducing a pent-4-enyl group to a 5,5-dialkyl-1-pyrroline N-oxide, the system becomes tethered. The spatial proximity forced by this tether essentially pre-organizes the transition state, lowering the entropic cost of the [3+2] cycloaddition. This geometric constraint dictates absolute stereocontrol. The subsequent use of Zinc in Acetic Acid (Zn/AcOH) is chosen for its chemoselectivity; it reduces the N-O bond of the intermediate isoxazolidine without compromising the newly formed spirocyclic core[6].

Experimental Protocol

Objective: Synthesis of pyrrolidine nitroxides via isoxazolidine ring opening.

  • Alkylation: Treat 5,5-dialkyl-1-pyrroline N-oxide with pent-4-enylmagnesium bromide in THF at 0 °C to introduce the tethered alkene[6].

  • Cycloaddition: Dissolve the isolated intermediate in toluene and heat to 110 °C for 12 hours[6]. Self-Validation: The thermal energy overcomes the activation barrier, enforcing a 5-exo-trig geometry.

  • Ring Opening: Subject the purified isoxazolidine to reductive cleavage using Zn dust in AcOH at room temperature for 2 hours[6].

  • Isolation & Validation: Neutralize the mixture with aqueous ammonia and extract with dichloromethane. The successful N-O bond cleavage is self-validated by the emergence of a hydroxyl signal in the IR spectrum (~3300 cm⁻¹) and a distinct shift in the C9 methine proton signal in the ¹H NMR spectrum[6].

G Step1 5,5-Dialkyl-1-pyrroline N-oxide Step2 Grignard Addition (Pent-4-enyl group) Step1->Step2 Step3 Tethered Nitrone-Alkene Intermediate Step2->Step3 Step4 Intramolecular [3+2] Cycloaddition Step3->Step4 Heat (110°C) Step5 Isoxazolidine Intermediate Step4->Step5 Stereospecific Step6 Reductive N-O Cleavage (Zn/AcOH) Step5->Step6 Step7 Azaspiro[4.4]nonane Scaffold Step6->Step7

Intramolecular 1,3-dipolar cycloaddition and subsequent ring-opening workflow.

Route 3: Classical Acyloin Condensation (Semmelhack Strategy)

Mechanistic Causality

When constructing the core skeleton of complex natural products like cephalotaxine, Semmelhack’s acyloin condensation strategy remains a foundational benchmark[1]. The logic here relies on forming a cyclopentane ring onto a pre-existing pyrrolidine derivative. By establishing the quaternary spiro center early via a double Grignard addition to an imidate, the synthetic burden is shifted to the highly reliable ring-closing step. The acyloin condensation is driven by the thermodynamic stability of the enediolate intermediate, ensuring robust closure of the 5-membered carbon ring[1].

Experimental Protocol

Objective: Formation of a cyclopentane ring onto a pre-existing pyrrolidine.

  • Imidate Formation: React pyrrolidone with triethyloxonium fluoroborate to yield the ethyl imidate ester[1].

  • Allylation: Treat the imidate with an excess (3 equivalents) of allylmagnesium bromide to afford 2,2-diallylpyrrolidine[1]. Self-Validation: The double addition is confirmed by the presence of terminal alkene signals in ¹H NMR.

  • Oxidative Cleavage: Protect the amine as a Boc-derivative. Perform ozonolysis (O₃) in methanol at −78 °C, followed by oxidation with basic silver hydroxide to form the diacid[1].

  • Esterification & Condensation: Convert the diacid to a diester using methanolic HCl. Subject the diester to an acyloin condensation using a Na/K alloy dispersion in refluxing toluene[1]. Self-Validation: The successful ring closure is verified by the presence of a strong ketone carbonyl stretch (~1740 cm⁻¹) and a broad hydroxyl stretch in the IR spectrum of the intermediate acyloin product.

G Start Target Azaspiro[4.4]nonane Q1 Is high trans-diastereoselectivity required? Start->Q1 Q2 Are sterically shielded nitroxides needed? Q1->Q2 No Radical Domino Radical Bicyclization Q1->Radical Yes Cycloadd 1,3-Dipolar Cycloaddition Q2->Cycloadd Yes Acyloin Acyloin Condensation / Nitroso-Ene Q2->Acyloin No

Decision matrix for selecting the optimal azaspiro[4.4]nonane synthetic route.

Sources

Safety & Regulatory Compliance

Safety

2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride proper disposal procedures

Proper handling and disposal of advanced chemical building blocks are paramount in modern drug discovery and development. 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride is a conformationally restricted, spirocycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Proper handling and disposal of advanced chemical building blocks are paramount in modern drug discovery and development. 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride is a conformationally restricted, spirocyclic proline analog frequently utilized in the synthesis of complex pharmaceuticals [1]. While its unique structural rigidity is highly valued in medicinal chemistry, its physicochemical properties demand stringent laboratory safety and waste management protocols.

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers with field-proven, self-validating methodologies for the safe handling, segregation, and disposal of this compound. By understanding the chemical causality behind these procedures, laboratories can ensure regulatory compliance, protect personnel, and prevent environmental contamination.

Section 1: Chemical Profiling & Hazard Causality

To manage a chemical effectively, one must understand how its molecular structure dictates its macroscopic behavior. 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride contains three critical features that influence its handling and disposal:

  • The Spirocyclic Core: Provides high lipophilicity, meaning organic residues can persist on standard laboratory plastics if not properly decontaminated.

  • The Carboxylic Acid Moiety: Contributes to the compound's polarity and potential reactivity with strong bases.

  • The Amine Hydrochloride Salt: Renders the compound highly soluble in water but also makes aqueous solutions inherently acidic. Furthermore, the presence of the chloride ion means that organic solutions of this compound must be treated as halogenated waste to prevent the formation of toxic dioxins during waste incineration [2].

Because it is a fine crystalline powder, the primary acute exposure risk is aerosolization. Inhalation of the dust can cause severe respiratory tract irritation, necessitating strict engineering controls (e.g., handling within a ventilated balance enclosure or chemical fume hood) [3].

Section 2: Quantitative Data & Hazard Classification

The following table summarizes the physicochemical properties of 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride and the direct operational causality for laboratory handling.

Property / HazardValue / ClassificationOperational Causality & Handling Impact
Chemical Class Spirocyclic Amino Acid HydrochlorideActs as an acid in solution; requires strict segregation from strong bases and oxidizers to prevent exothermic neutralization reactions.
Physical State Solid (Crystalline Powder)Prone to aerosolization. Weighing and transfer must occur within a ventilated enclosure to prevent inhalation exposure.
GHS Hazards H315, H319, H335 (Irritant)Mandates the use of nitrile gloves, safety goggles, and lab coats to prevent dermal and mucosal contact [4].
Solubility Soluble in H₂O, DMSO, MeOHLiquid waste must be segregated into aqueous or halogenated organic streams depending on the primary solvent used.

Section 3: Standard Operating Procedures (SOP) for Waste Management

Every protocol in your laboratory should be a self-validating system. The following step-by-step methodologies ensure that waste is properly segregated, tracked, and neutralized, leaving no room for operational ambiguity.

Protocol 1: Solid Waste Segregation & Containment

Causality: Solid chemical waste must be physically contained to prevent airborne contamination and chemically segregated to prevent unintended reactions in the waste accumulation area.

  • Collection: Carefully sweep or scoop unused or contaminated solid compound using a static-free spatula. Avoid rapid movements to prevent dust generation.

  • Containment: Transfer the solid into a chemically resistant, sealable high-density polyethylene (HDPE) or amber glass container.

  • Labeling: Affix a standardized "Hazardous Waste" tag. Explicitly write the full chemical name ("2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride") and its approximate mass. Self-Validation Step: Verify that no structural abbreviations or internal lab codes are used on the label, ensuring compliance with EPA/RCRA standards.

  • Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA). Ensure it is physically separated from strong oxidizing agents and strong bases.

Protocol 2: Liquid Waste Segregation & Neutralization

Causality: Due to the hydrochloride salt, solutions of this compound carry chloride ions. Mixing halogenated waste with non-halogenated waste significantly increases institutional disposal costs and environmental risks.

  • Solvent Identification: Determine the primary solvent of the solution. Aqueous solutions must be directed to aqueous acidic waste. Organic solutions (e.g., dissolved in DMSO or Methanol) must be directed to halogenated organic waste .

  • Optional Neutralization (Aqueous Only): For highly concentrated aqueous solutions, slowly neutralize the solution to pH 6–8 using a weak base (e.g., 1M NaHCO₃) before adding it to the bulk waste stream. Self-Validation Step: Use pH indicator strips to confirm neutrality before transfer, preventing dangerous pressure buildup in the sealed waste carboy.

  • Documentation: Update the waste log attached to the carboy with the exact volume and estimated concentration added.

Protocol 3: Triple-Rinse Decontamination for Empty Containers

Causality: Empty chemical containers retain trace residues. Triple rinsing leverages serial dilution to reduce the residue below regulatory thresholds, rendering the container "RCRA-empty" for standard disposal [2].

  • Primary Extraction: Add a compatible solvent (e.g., ethanol or water) to the empty container, filling it to approximately 10% of its total volume. Cap tightly and agitate vigorously for 30 seconds to dissolve bulk residue.

  • First Collection: Pour the resulting rinsate into the designated hazardous liquid waste container.

  • Trace Removal: Repeat the solvent addition, agitation, and collection process two additional times.

  • Defacement & Disposal: Once the container is completely dry, thoroughly deface or remove the original chemical label. The container may now be disposed of in standard laboratory glass/plastic recycling streams.

Section 4: Spill Response & Decontamination Pathway

In the event of an accidental release, immediate and structured action is required to contain the exposure. The following workflow dictates the logical progression of spill response based on the physical state of the compound.

SpillResponse Start Spill Detected PPE Don Appropriate PPE (Respirator, Gloves, Goggles) Start->PPE Assess Assess Physical State PPE->Assess Solid Solid Powder Spill Assess->Solid Liquid Aqueous/Solvent Solution Assess->Liquid Sweep Careful Sweeping (Avoid Dust Generation) Solid->Sweep Absorb Use Inert Absorbent (e.g., Vermiculite) Liquid->Absorb Collect Transfer to Hazardous Waste Container Sweep->Collect Absorb->Collect Decon Decontaminate Surface (Soap & Water / Ethanol) Collect->Decon Label Label as Hazardous Waste & Contact EHS Decon->Label

Emergency spill response workflow for solid and liquid chemical exposures.

References

  • Multigram Synthesis of 3,3-Spiro-α-prolines | The Journal of Organic Chemistry | 1

  • Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride) | Benchchem | 2

  • AM-1627 - Safety Data Sheet (Piperidine-4-carboxylic acid hydrochloride) | Combi-Blocks | 3

  • Safety Data Sheet: (1s,3s)-3-aminocyclobutane-1-carboxylic acid hydrochloride | Enamine | 4

Sources

Handling

Personal protective equipment for handling 2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride

Operational and Safety Guide for Handling 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride Disclaimer: This guide is intended for trained laboratory personnel and provides essential safety and handling information f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide for Handling 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride

Disclaimer: This guide is intended for trained laboratory personnel and provides essential safety and handling information for 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride. As of the date of this document, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The recommendations herein are based on the chemical structure, data from structurally similar compounds, and established principles of laboratory safety. Users must consult the specific SDS provided by their supplier before handling this chemical and adhere to their institution's safety protocols. This compound is for research use only and not for human or veterinary use.[1]

Pre-Operational Hazard Assessment

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[3][4][5][6] Direct contact should be avoided.

  • Respiratory Tract Irritation: If the compound is a powder or dust, inhalation may cause respiratory irritation.[4][6]

  • Harmful if Swallowed: Oral toxicity is a potential hazard with related compounds.[3][4]

Always handle this compound with the assumption that it is hazardous.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The selection of PPE should be based on the scale and nature of the work being performed.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) Safety Goggles, Nitrile Gloves, Lab Coat, Particulate Respirator (if not in a fume hood)To prevent eye contact, skin contact, and inhalation of fine particles.[4]
Solution Preparation and Handling Safety Goggles, Nitrile Gloves, Lab CoatTo protect against splashes and direct skin/eye contact.
Large-Scale Operations (>10g) Chemical Splash Goggles, Face Shield, Nitrile Gloves, Chemical-Resistant Apron over Lab CoatEnhanced protection for eyes, face, and body due to the increased risk of splashes.[4]
Spill Cleanup Chemical Splash Goggles, Nitrile Gloves, Lab Coat, Particulate RespiratorTo ensure protection from dust and direct contact during cleanup.

Note on Glove Selection: Nitrile gloves are a good general choice for handling many chemicals. Always inspect gloves for any signs of degradation or breakthrough before and during use.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for safety. The following step-by-step process outlines the best practices for handling 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly sealed.

Experimental Procedure
  • Preparation: Before starting, ensure that a chemical spill kit and an eye wash station are readily accessible.

  • Weighing: If possible, weigh the solid material inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[4]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. If diluting, always add the acid (or acidic solution) to water, never the other way around, to prevent splashing and exothermic reactions.[8][9]

  • Handling Solutions: Use appropriate glassware and handle solutions with care to avoid splashes.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4] Decontaminate the work area.

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase A Review SDS & SOPs B Don Appropriate PPE A->B C Weigh Compound in Ventilated Enclosure B->C D Prepare Solution in Fume Hood C->D E Conduct Experiment D->E F Decontaminate Workspace E->F G Segregate & Label Waste F->G H Dispose of Waste via EHS G->H I Remove & Clean PPE H->I

Caption: Workflow for handling 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Chemical waste disposal must be conducted in accordance with all local, state, and federal regulations.[11]

  • Waste Segregation: Collect all waste containing 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride in a dedicated, labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Container Rinsing: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[12]

  • Disposal: Contact your institution's EHS office or a licensed professional waste disposal service for final disposal.[13] Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

While 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride is a valuable compound in research and drug development, its handling requires a cautious and informed approach. By understanding the potential hazards, utilizing appropriate PPE, adhering to safe handling procedures, and planning for emergencies and disposal, researchers can work with this compound safely and effectively. Always prioritize safety and consult the supplier-specific SDS for the most accurate and up-to-date information.

References

  • Quora. (2016, January 2). How do you safely dispose of hydrochloric acid? Retrieved from [Link]

  • NextSDS. (n.d.). 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-1-carboxylic acid. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

  • NextSDS. (n.d.). 2-Azaspiro[4.4]nonane-1-carboxylicacid(9CI) — Chemical Substance Information. Retrieved from [Link]

  • DENIOS Ltd. (2025, October 27). Chemical disposal: what you need to know. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.